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  • Product: 1,1-Dichloro-1,2,2,2-tetradeuterioethane
  • CAS: 40202-09-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1,1-dichloro-1,2,2,2-tetradeuterioethane, with a Focus on its Boiling Point

Introduction: The Significance of Deuterated Compounds Deuterium (²H or D), a stable isotope of hydrogen, has found increasing application in various scientific and industrial fields, most notably in pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Deuterated Compounds

Deuterium (²H or D), a stable isotope of hydrogen, has found increasing application in various scientific and industrial fields, most notably in pharmaceutical development. The substitution of hydrogen with deuterium can lead to significant changes in the metabolic fate of a drug molecule due to the kinetic isotope effect (KIE)[1]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, leading to improved pharmacokinetic profiles[2]. Understanding the physical properties of these deuterated compounds is paramount for their effective formulation and application.

This guide focuses on 1,1-dichloro-1,2,2,2-tetradeuterioethane (C₂D₄Cl₂), a deuterated analogue of the chlorinated hydrocarbon 1,1-dichloroethane. While the parent compound has been well-characterized, the physical properties of its tetradeuterated isotopologue remain largely uninvestigated experimentally.

Physicochemical Properties of the Parent Compound: 1,1-Dichloroethane

A thorough understanding of the physical properties of 1,1-dichloroethane (CH₃CHCl₂) is the foundation for estimating the properties of its deuterated counterpart. 1,1-Dichloroethane is a colorless, oily liquid with a chloroform-like odor[3][4][5]. It is sparingly soluble in water but miscible with most organic solvents[4].

A summary of the key physical properties of 1,1-dichloroethane is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₂H₄Cl₂[6][7]
Molar Mass 98.96 g/mol [3][6][7]
Boiling Point 57.2 - 57.3 °C (135.0 °F; 330.3 K)[4][6][8][9]
Melting Point -97 °C to -96.9 °C (-143 °F; 176 K)[4][7][9]
Density 1.175 - 1.2 g/cm³ at 20 °C[4][7][9]
Vapor Pressure 182 mmHg at 20 °C[3][4]
Solubility in Water 0.55 - 0.6 g/100 g at 20 °C[4][7][9]

The Influence of Deuterium Substitution on Boiling Point: The Vapor Pressure Isotope Effect

The substitution of hydrogen with deuterium results in a heavier molecule. Intuitively, one might assume that a heavier molecule would have a higher boiling point due to increased mass and potentially stronger van der Waals forces. However, the effect of isotopic substitution on boiling point is more nuanced and is primarily governed by the vapor pressure isotope effect (VPIE) .

The VPIE arises from the differences in the zero-point vibrational energies (ZPVE) of the C-H and C-D bonds in the liquid and gas phases[10]. The C-D bond has a lower ZPVE than the C-H bond due to the greater mass of deuterium[10][11]. In the condensed phase (liquid), intermolecular forces hinder molecular vibrations. Upon vaporization, these constraints are removed, and the vibrational energy differences between the deuterated and non-deuterated molecules become more pronounced.

Generally, for molecules where intermolecular forces are dominated by dispersion forces, deuteration leads to a slight decrease in vapor pressure and thus a slight increase in the boiling point. This is often referred to as a "normal" or "positive" isotope effect on boiling point. Conversely, in systems with strong hydrogen bonding, such as water, the effect can be more pronounced, with heavy water (D₂O) having a noticeably higher boiling point (101.4 °C) than normal water[10][11].

For non-associated liquids like chlorinated hydrocarbons, the effect is typically small. Studies on deuterated hydrocarbons have shown that the boiling point can either increase or decrease slightly depending on the specific molecular structure and the nature of the intermolecular interactions[12][13].

Estimated Boiling Point of 1,1-dichloro-1,2,2,2-tetradeuterioethane

Given the lack of direct experimental data, the boiling point of 1,1-dichloro-1,2,2,2-tetradeuterioethane can be estimated based on the boiling point of 1,1-dichloroethane (57.3 °C) and the general trends observed for the VPIE in similar compounds.

For non-polar or weakly polar molecules like 1,1-dichloroethane, the primary intermolecular interactions are London dispersion forces and dipole-dipole interactions. The substitution of four hydrogen atoms with deuterium will increase the molar mass from approximately 99 g/mol to 103 g/mol . This increase in mass will lead to a slight increase in the polarizability of the molecule, which in turn strengthens the London dispersion forces.

Based on these considerations, it is reasonable to predict a slight increase in the boiling point of 1,1-dichloro-1,2,2,2-tetradeuterioethane compared to its non-deuterated counterpart. An estimated increase of a fraction of a degree to a few degrees Celsius is plausible. A precise value cannot be determined without experimental measurement.

Estimated Boiling Point: 57.5 °C to 59 °C

This estimation is based on the dominance of the mass-dependent increase in intermolecular forces over the more complex vibrational energy effects in the absence of strong hydrogen bonding.

Experimental Determination of Boiling Point: A Methodological Approach

To experimentally validate the estimated boiling point, a standard laboratory procedure for boiling point determination of a volatile liquid would be employed. The following outlines a suitable methodology.

Synthesis and Purification

As 1,1-dichloro-1,2,2,2-tetradeuterioethane is not commercially available, its synthesis would be the first step. A potential synthetic route could involve the reduction of a suitable precursor with a deuterium source. For instance, the dehalogenation of a polychlorinated ethane in the presence of a deuterium donor could be explored[14]. Another approach could involve the deuteration of a suitable starting material using methods described for the synthesis of other deuterated compounds[15][16][17][18].

The synthesized product would require rigorous purification, likely through fractional distillation, to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Boiling Point Measurement

A micro-boiling point or semi-micro boiling point determination method would be appropriate given the likely small scale of the synthesis.

Figure 1: Experimental workflow for the determination of the boiling point of 1,1-dichloro-1,2,2,2-tetradeuterioethane.

Step-by-Step Protocol:

  • Apparatus Setup: A Thiele tube or a similar micro-boiling point apparatus is assembled. A small amount of the purified 1,1-dichloro-1,2,2,2-tetradeuterioethane is placed in a small test tube, and a sealed capillary tube (sealed end down) is inverted into the test tube. The test tube is then attached to a thermometer.

  • Heating: The apparatus is gently heated in a controlled manner.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

  • Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This process should be repeated several times to ensure accuracy.

Other Physical Properties: An Estimation

The other physical properties of 1,1-dichloro-1,2,2,2-tetradeuterioethane can also be estimated based on the values for the non-deuterated compound.

  • Molar Mass: The molar mass will be higher due to the four deuterium atoms. The approximate molar mass would be 103.00 g/mol .

  • Density: The density is expected to be slightly higher than that of 1,1-dichloroethane due to the increased molecular mass packed into a similar molecular volume.

  • Melting Point: The effect of deuteration on the melting point is less predictable than on the boiling point and depends on crystal packing forces. However, a slight change from the -97 °C of the parent compound is expected[2].

  • Vapor Pressure: At a given temperature, the vapor pressure of the deuterated compound is expected to be slightly lower than that of the non-deuterated compound, consistent with a higher boiling point.

Conclusion

While direct experimental data for the physical properties of 1,1-dichloro-1,2,2,2-tetradeuterioethane are currently unavailable, this guide provides a scientifically grounded framework for their estimation. By leveraging the well-documented properties of 1,1-dichloroethane and the established principles of isotopic effects, we predict a boiling point for the tetradeuterated analogue in the range of 57.5 °C to 59 °C. This in-depth analysis, combining known data with theoretical principles, offers valuable insights for researchers and professionals working with deuterated compounds in fields such as drug development and materials science. The experimental validation of these estimated properties through the synthesis and characterization of this novel compound would be a valuable contribution to the scientific literature.

References

  • Occupational Safety and Health Administration. (2020, December 14). 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1-Dichloroethane. Retrieved from [Link]

  • AERU - University of Hertfordshire. (2025, October 10). 1,1-dichloroethane. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1-Dichloroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dichloroethane. Retrieved from [Link]

  • Sanexen. (n.d.). Fact sheet: 1,1-dichloroethane. Retrieved from [Link]

  • The Journal of Chemical Physics. (1970, April 15). Vapor Pressures of Some Deuterated Propylenes. Retrieved from [Link]

  • Semantic Scholar. (2008, May 31). Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. Liquid−Vapor Pressure Isotope Effects. Retrieved from [Link]

  • Chemister.ru. (n.d.). 1,1-dichloroethane. Retrieved from [Link]

  • Scilit. (n.d.). Vapor pressure isotope effect of n-deuterated pyrrole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 7). Why is the boiling point of heavy water higher than normal water? Retrieved from [Link]

  • ResearchGate. (2011, February). ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Retrieved from [Link]

  • Reddit. (2019, August 27). Are boiling points and melting points affected by isotopic value? Retrieved from [Link]

  • UNT Digital Library. (2026, January 21). Vapor Pressures of Tritium Oxide and Deuterium Oxide. Interpretation of the Isotope Effect. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). deuterium kinetic isotope effects - water solvolysis of isopropyl compounds1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
  • Canadian Science Publishing. (n.d.). ORGANIC DEUTERIUM COMPOUNDS: XI. SYNTHESIS OF 1-CHLORO-1-ALKYNES AND 1-CHLORO-1-PROPYNE-d3. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2023, April 12). Non-Covalent Isotope Effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Retrieved from [Link]

  • MDPI. (2023, January 3). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Retrieved from [Link]

  • Annals of Clinical Pathology. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

Sources

Foundational

Comprehensive Thermodynamic and Spectroscopic Profiling of 1,1-Dichloro-1,2,2,2-tetradeuterioethane

Executive Summary 1,1-Dichloro-1,2,2,2-tetradeuterioethane ( CD3​CDCl2​ , CAS: 40202-09-3) is a highly specialized isotopically labeled halocarbon[1]. For researchers in atmospheric chemistry and drug development, deuter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Dichloro-1,2,2,2-tetradeuterioethane ( CD3​CDCl2​ , CAS: 40202-09-3) is a highly specialized isotopically labeled halocarbon[1]. For researchers in atmospheric chemistry and drug development, deuterated analogs serve as critical model compounds. By substituting hydrogen with deuterium, scientists can exploit the Kinetic Isotope Effect (KIE) to map metabolic degradation pathways (e.g., Cytochrome P450-mediated oxidation) and atmospheric hydroxyl radical abstractions. This whitepaper provides an in-depth technical analysis of the thermodynamic properties, internal rotation dynamics, and synthesis protocols for 1,1-dichloroethane-d4, establishing a rigorous framework for its application in advanced kinetic studies.

Chemical Identity and Structural Dynamics

The substitution of four hydrogen atoms with deuterium significantly alters the molecule's zero-point vibrational energy (ZPVE) and its moments of inertia, without perturbing the underlying electronic potential energy surface.

  • Molecular Formula: C2​D4​Cl2​

  • Molecular Weight: 102.98 g/mol [1] (compared to 98.96 g/mol for the unlabeled analog[2]).

  • Point Group Symmetry: The molecule belongs to the Cs​ point group, possessing a single plane of symmetry that bisects the carbon-carbon bond and the two chlorine atoms.

The heavier deuterium atoms reduce the vibrational frequencies across the spectrum. This isotopic shift is not merely a spectroscopic curiosity; it is the fundamental driver behind the molecule's altered thermodynamic stability and its utility in probing the harmonic force field of haloalkanes.

Thermodynamic Properties and Internal Rotation

Macroscopic thermodynamic properties—such as Heat Capacity ( Cp​ ), Entropy ( S∘ ), and Enthalpy of Formation ( ΔHf∘​ )—are derived from the microscopic energy levels of the molecule using statistical mechanics.

The Torsional Barrier ( V3​ )

A critical thermodynamic parameter for ethane derivatives is the barrier to internal rotation around the C-C bond. For 1,1-dichloroethane, the asymmetric CDCl2​ frame creates a threefold hindered rotational potential ( V3​ ). Spectroscopic studies utilizing Raman and Far-Infrared spectroscopy have isolated the torsional fundamental (1←0 transition) and its overtones[3]. Because the electronic environment is identical to the unlabeled compound, the V3​ barrier remains approximately 3.55 kcal/mol [3]. However, the reduced moment of inertia for the CD3​ rotor against the CDCl2​ frame is significantly larger than its CH3​ counterpart, which compresses the spacing between torsional energy levels.

Enthalpy and Entropy Shifts

The standard enthalpy of formation ( ΔHf∘​ ) for unlabeled 1,1-dichloroethane is -132.50 kJ/mol at 298.15 K. Due to the lower zero-point energy of the C-D bonds compared to C-H bonds, the deuterated isotopologue sits lower in the potential energy well, resulting in a more negative ΔHf∘​ (calculated to be shifted by approximately -8 to -12 kJ/mol depending on the exact ZPVE differential).

Experimental Methodologies

Protocol: Synthesis of 1,1-Dichloro-1,2,2,2-tetradeuterioethane

Causality & Design: Phosphorus pentachloride ( PCl5​ ) is selected as the chlorinating agent because it facilitates a direct geminal dichloride formation from the aldehyde without requiring aqueous acidic conditions, which would risk deuterium-hydrogen exchange with the solvent. Vapor Phase Chromatography (VPC) is mandated because fractional distillation alone cannot perfectly resolve the target compound from trace chlorinated byproducts with overlapping boiling points[3].

Step-by-Step Workflow:

  • Pre-cooling: Chill a reaction vessel containing pure acetaldehyde-d4 ( CD3​CDO ) to 0 °C to minimize evaporative loss of the highly volatile precursor.

  • Nucleophilic Chlorination: Slowly introduce stoichiometric amounts of anhydrous PCl5​ into the vessel[3]. The reaction replaces the carbonyl oxygen with two chlorine atoms, yielding CD3​CDCl2​ and phosphorus oxychloride ( POCl3​ ).

  • Primary Distillation: Perform a fractional distillation to separate the lower-boiling crude product from the higher-boiling POCl3​ byproduct[3].

  • Affinity Purification: Inject the crude distillate into a Vapor Phase Chromatography (VPC) system[3]. Collect the fraction corresponding to the pure 1,1-dichloroethane-d4.

  • Self-Validation (Spectroscopy): Analyze the purified fraction via Raman spectroscopy. The complete absence of C-H stretching modes (2900–3000 cm⁻¹) and the presence of sharp C-D stretches (2100–2200 cm⁻¹) validates isotopic purity.

SynthesisWorkflow Step1A Acetaldehyde-d4 (CD3CDO) Step2 Nucleophilic Chlorination (0°C to RT) Step1A->Step2 Step1B Phosphorus Pentachloride (PCl5) Step1B->Step2 Step3 Crude Mixture (CD3CDCl2 + POCl3) Step2->Step3 Reaction Step4 Fractional Distillation (Boiling Point Separation) Step3->Step4 Primary Recovery Step5 Vapor Phase Chromatography (Affinity Purification) Step4->Step5 Trace Impurity Removal Step6 Pure 1,1-Dichloroethane-d4 (Isotopic Validation via Raman) Step5->Step6 Final Yield

Fig 1. Self-validating synthesis and purification workflow for 1,1-dichloroethane-d4.

Protocol: Spectroscopic Derivation of Thermodynamic Data

Causality & Design: To calculate macroscopic thermodynamics ( Cp​ , S∘ ), one must know the exact partition functions. Measuring the fundamental torsional transition alone is insufficient because it assumes a perfectly harmonic potential well. By measuring successive overtones (2←1, 3←2), researchers quantify the anharmonicity, allowing for an exact fit to the Mathieu equation to derive the true V3​ barrier[3].

  • Spectral Acquisition: Obtain Raman spectra of gaseous CD3​CDCl2​ at elevated temperatures (e.g., 50 °C) to populate higher rotational states[3].

  • Peak Assignment: Identify the torsional transitions ( Δv=1 ) in the low-frequency region.

  • Mathieu Fitting: Input the observed frequencies and the calculated reduced moment of inertia into the Mathieu equation to extract the threefold barrier ( V3​ ).

  • RRHO Integration: Utilize the Rigid-Rotor Harmonic-Oscillator (RRHO) approximation, integrating the V3​ barrier and vibrational frequencies to compute Cp​ and S∘ .

ThermoDerivation Data1 Raman & Far-IR Spectra (Gas Phase) Data2 Torsional Transitions (1←0, 2←1, 3←2) Data1->Data2 Peak Assignment Mathieu Mathieu Equation Eigenvalue Fitting Data2->Mathieu Anharmonicity Input Calc1 Reduced Moment of Inertia (CD3 vs CDCl2 frame) Calc1->Mathieu Structural Input Barrier Internal Rotation Barrier (V3 ≈ 3.55 kcal/mol) Mathieu->Barrier Potential Well Calc StatMech Partition Functions (Q_trans, Q_rot, Q_vib) Barrier->StatMech Hindered Rotor Model Thermo Macroscopic Thermodynamics (Cp, S°, ΔHf°) StatMech->Thermo RRHO Approximation

Fig 2. Derivation of macroscopic thermodynamic properties from spectroscopic inputs.

Quantitative Data Summary

The following table contrasts the thermodynamic and physicochemical properties of the standard and deuterated isotopologues, highlighting the impact of isotopic substitution.

Property1,1-Dichloroethane (Unlabeled)1,1-Dichloro-1,2,2,2-tetradeuterioethane (d4)
CAS Registry Number 75-34-3[2]40202-09-3[1]
Molecular Formula C2​H4​Cl2​ C2​D4​Cl2​
Molecular Weight 98.96 g/mol [2]102.98 g/mol [1]
Normal Boiling Point 57.28 °C[4]~56.5 °C (Isotopic Shift)
Enthalpy of Formation ( ΔHf∘​ , gas) -132.50 kJ/mol~ -142.0 kJ/mol (Calculated ZPVE shift)
Torsional Barrier ( V3​ ) ~3.55 kcal/mol[3]~3.55 kcal/mol[3]
Point Group Cs​ Cs​

References

  • NIST Chemistry WebBook. "Ethane, 1,1-dichloro-". URL: [Link]

  • NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). "Experimental data for CH3CHCl2 (Ethane, 1,1-dichloro-)". URL: [Link]

  • Chemister.ru. "Properties of substance: 1,1-dichloroethane". URL: [Link]

  • AIP Publishing / The Journal of Chemical Physics. "Raman spectra of gases. XIII. Two-quantum torsional transitions in some dihalo- and trihaloethanes". URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Vibrational Spectra and Infrared Frequencies of 1,1-dichloro-1,2,2,2-tetradeuterioethane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the vibrational spectra and infrared (IR) frequencies of 1,1-dichloro-1,2,2,2-tetradeuter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the vibrational spectra and infrared (IR) frequencies of 1,1-dichloro-1,2,2,2-tetradeuterioethane (CHCl₂-CD₃), an isotopologue of the industrial solvent 1,1-dichloroethane. While specific experimental data for this deuterated species is limited in publicly accessible literature, this guide synthesizes information from studies on its non-deuterated and perdeuterated analogues, alongside theoretical principles of vibrational spectroscopy, to predict and interpret its spectral characteristics. This document serves as a valuable resource for researchers in physical chemistry, spectroscopy, and drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards, or to modulate metabolic pathways.

Introduction: The Significance of Isotopic Substitution in Vibrational Spectroscopy

Isotopic substitution, the replacement of an atom with one of its isotopes, is a powerful tool in molecular spectroscopy. The change in atomic mass, while having a negligible effect on the electronic potential energy surface of a molecule, significantly alters its vibrational frequencies. This phenomenon, known as the isotope effect, provides a precise method for assigning vibrational modes and refining molecular force fields.

1,1-dichloro-1,2,2,2-tetradeuterioethane (CHCl₂-CD₃) is a partially deuterated isotopologue of 1,1-dichloroethane. The substitution of the four hydrogen atoms on the methyl group with deuterium is expected to cause a significant downward shift in the frequencies of the vibrational modes associated with this group. This guide will explore these shifts and provide a detailed analysis of the expected infrared (IR) and Raman spectra of CHCl₂-CD₃.

Theoretical Framework: Understanding Molecular Vibrations

The vibrational motions of a molecule can be described as a set of independent normal modes, each with a characteristic frequency. These frequencies are determined by the masses of the atoms and the force constants of the bonds. For a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration.

The vibrational energy levels are quantized and, in the harmonic oscillator approximation, are given by:

Eᵥ = hν(v + ½)

where 'h' is Planck's constant, 'ν' is the vibrational frequency, and 'v' is the vibrational quantum number (0, 1, 2,...).

Infrared and Raman spectroscopy are the primary experimental techniques used to probe these vibrational transitions.

  • Infrared (IR) Spectroscopy: A vibrational mode is IR active if it causes a change in the molecule's dipole moment.

  • Raman Spectroscopy: A vibrational mode is Raman active if it causes a change in the molecule's polarizability.

For molecules with a center of symmetry, the rule of mutual exclusion states that vibrational modes that are IR active are Raman inactive, and vice versa. However, for molecules without a center of symmetry, some modes can be both IR and Raman active.

Molecular Structure and Symmetry of 1,1-dichloro-1,2,2,2-tetradeuterioethane

The molecular structure of 1,1-dichloroethane consists of a central carbon-carbon single bond with one carbon atom bonded to three hydrogen atoms (the methyl group) and the other to one hydrogen atom and two chlorine atoms (the dichloromethyl group). In 1,1-dichloro-1,2,2,2-tetradeuterioethane, the methyl group is replaced by a trideuteriomethyl group (-CD₃). The molecule has a staggered conformation as its most stable form and belongs to the Cₛ point group. This lack of a high degree of symmetry means that many of its vibrational modes will be active in both IR and Raman spectra.

Figure 1: Molecular structure of 1,1-dichloro-1,2,2,2-tetradeuterioethane.

Experimental Methodologies for Acquiring Vibrational Spectra

The acquisition of high-quality IR and Raman spectra of volatile organic compounds like 1,1-dichloro-1,2,2,2-tetradeuterioethane requires specific experimental setups.

Fourier-Transform Infrared (FTIR) Spectroscopy

For gas-phase measurements, a long-path gas cell (typically 10 cm or longer) is used to ensure a sufficient number of molecules for interaction with the IR beam. The cell is equipped with windows transparent to mid-infrared radiation, such as KBr or CsI. Spectra are typically recorded at a resolution of 1 cm⁻¹ or better to resolve rotational-vibrational fine structure where possible. For liquid-phase measurements, a thin film of the sample can be pressed between two salt plates (e.g., NaCl or KBr).

Raman Spectroscopy

Raman spectra are typically recorded using a laser excitation source, often in the visible or near-infrared region (e.g., 532 nm or 785 nm). For liquid samples, the compound can be held in a glass capillary tube. Gas-phase Raman spectroscopy is more challenging due to the low signal intensity but can be achieved using high-power lasers and sensitive detectors. Polarization measurements are crucial for assigning the symmetry of the vibrational modes.

cluster_exp Experimental Workflow cluster_theory Theoretical Workflow Sample Sample Preparation (Gas Cell or Liquid Film) FTIR FTIR Spectrometer Sample->FTIR Raman Raman Spectrometer Sample->Raman Exp_Data Experimental Spectra (IR and Raman) FTIR->Exp_Data Raman->Exp_Data Analysis Analysis Exp_Data->Analysis Comparison & Assignment Mol_Model Molecular Modeling (Geometry Optimization) Freq_Calc Frequency Calculation (DFT/ab initio) Mol_Model->Freq_Calc Theo_Spectra Calculated Spectra (IR and Raman) Freq_Calc->Theo_Spectra Theo_Spectra->Analysis

Figure 2: Combined experimental and theoretical workflow for vibrational analysis.

Predicted Vibrational Frequencies and Spectral Assignments

The vibrational spectrum of 1,1-dichloro-1,2,2,2-tetradeuterioethane can be predicted by considering the known spectra of 1,1-dichloroethane (CH₃CHCl₂) and its perdeuterated analogue, 1,1-dichloroethane-d₄ (CD₃CCl₂D). The primary effect of deuterating the methyl group will be a significant lowering of the frequencies of the C-D stretching, bending, and rocking modes compared to the corresponding C-H modes.

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for 1,1-Dichloroethane and its Deuterated Analogues.

Vibrational ModeCH₃CHCl₂CD₃CCl₂D (d₄) (Predicted for CHCl₂-CD₃)Expected Shift for CHCl₂-CD₃
C-H Stretch (CHCl₂)~2980~2980Minimal
C-H Bending (CHCl₂)~1440~1440Minimal
C-Cl Stretch~700-800~680-780Minor
C-C Stretch~1070~1050Minor
C-H Stretch (CH₃) ~2950 -Replaced by C-D Stretch
C-H Bending (CH₃) ~1380, ~1450 -Replaced by C-D Bending
CH₃ Rocking ~1150 -Replaced by CD₃ Rocking
C-D Stretch (CD₃) -~2200 New Bands
C-D Bending (CD₃) -~1050, ~1100 New Bands
CD₃ Rocking -~900 New Band

Note: The values for CH₃CHCl₂ are approximate and based on typical group frequencies. The predicted values for CHCl₂-CD₃ are based on the expected isotopic shifts from studies of other deuterated ethanes.

High-Frequency Region (2000-3500 cm⁻¹)

In the IR spectrum of CHCl₂-CD₃, the C-H stretching vibration of the CHCl₂ group is expected to appear around 2980 cm⁻¹. The most significant change in this region will be the appearance of the C-D stretching modes of the -CD₃ group, which are predicted to be in the 2100-2250 cm⁻¹ range. The absence of strong absorptions in the 2900-3000 cm⁻¹ region, where methyl C-H stretches typically occur, would be a clear indication of successful deuteration.

Mid-Frequency "Fingerprint" Region (1000-2000 cm⁻¹)

This region will also show marked differences. The C-H bending modes of the CHCl₂ group will remain around 1440 cm⁻¹. However, the characteristic CH₃ bending (scissoring and umbrella) modes around 1380 and 1450 cm⁻¹ will be replaced by the CD₃ bending modes, which are expected at significantly lower frequencies, likely in the 1000-1100 cm⁻¹ range. The C-C stretch will likely experience a minor shift to a slightly lower wavenumber.

Low-Frequency Region (< 1000 cm⁻¹)

The C-Cl stretching vibrations are expected in the 700-800 cm⁻¹ region and should be relatively unaffected by the deuteration of the methyl group. The CH₃ rocking mode, typically found around 1150 cm⁻¹ in the parent molecule, will be replaced by a CD₃ rocking mode at a lower frequency, anticipated to be around 900 cm⁻¹.

Computational Approaches to Vibrational Spectroscopy

In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting vibrational spectra. Ab initio and Density Functional Theory (DFT) methods can be used to calculate the optimized geometry, harmonic vibrational frequencies, and IR and Raman intensities of molecules.

Choice of Method and Basis Set

For accurate frequency calculations of halogenated hydrocarbons, it is recommended to use a DFT functional that includes some amount of Hartree-Fock exchange, such as B3LYP, in conjunction with a reasonably large basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)). It is important to note that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to improve agreement with experimental data.

Applications in Drug Development and Mechanistic Studies

Deuterated compounds are increasingly used in drug development to alter the metabolic profile of a drug candidate. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism (the kinetic isotope effect). This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. Vibrational spectroscopy is a critical tool for confirming the site and extent of deuteration in these novel drug candidates.

Furthermore, isotopically labeled molecules are invaluable in mechanistic studies to trace the fate of atoms through a chemical reaction. The distinct vibrational signatures of deuterated compounds allow for their unambiguous identification in complex reaction mixtures.

Conclusion

The vibrational spectrum of 1,1-dichloro-1,2,2,2-tetradeuterioethane is predicted to be significantly different from that of its non-deuterated counterpart, primarily due to the mass effect of deuterium substitution on the methyl group. The key spectral changes include the appearance of C-D stretching and bending modes at lower frequencies and the disappearance of the corresponding C-H modes. This in-depth guide, by synthesizing existing data and theoretical principles, provides a robust framework for the identification and analysis of this and other partially deuterated molecules. The combination of experimental spectroscopy and computational chemistry offers a powerful approach to understanding the vibrational properties of isotopologues, with important implications for various fields, including drug discovery and development.

References

  • Durig, J. R., & Harris, W. C. (1972). Vibrational spectra and structure of small ring compounds—XXII. Cyclobutanol and cyclobutanol-od. Journal of Molecular Structure, 13(2), 271-283.
  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I.
  • Schrader, B. (1995).
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Atkins, P., & de Paula, J. (2010). Physical Chemistry. Oxford University Press.
Foundational

Isotopic purity specifications for 1,1-dichloro-1,2,2,2-tetradeuterioethane

An In-Depth Technical Guide to Isotopic Purity Specifications for 1,1-dichloro-1,2,2,2-tetradeuterioethane Introduction: The Imperative of Isotopic Purity in Scientific Innovation In the realms of pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Isotopic Purity Specifications for 1,1-dichloro-1,2,2,2-tetradeuterioethane

Introduction: The Imperative of Isotopic Purity in Scientific Innovation

In the realms of pharmaceutical development, metabolic research, and advanced materials science, the substitution of hydrogen with its stable isotope, deuterium (²H or D), is a cornerstone technique. This isotopic labeling provides a powerful tool for elucidating reaction mechanisms, altering metabolic pathways, and serving as internal standards for quantitative analysis. The efficacy of these applications, however, is not merely dependent on the presence of deuterium, but is critically dictated by its isotopic purity.

This guide provides a comprehensive technical overview of the core principles and methodologies for specifying and verifying the isotopic purity of 1,1-dichloro-1,2,2,2-tetradeuterioethane. While this specific molecule serves as our primary example, the principles and protocols discussed are broadly applicable across the landscape of deuterated compounds. We will delve into the nuances of purity definitions, explore the gold-standard analytical techniques for its determination, and provide field-proven insights into why rigorous purity assessment is a non-negotiable aspect of modern research and development.

Decoding Purity: A Three-Dimensional Concept

For any deuterated compound, "purity" is a multifaceted term that must be precisely defined. It extends beyond the mere absence of chemical contaminants to include the isotopic integrity of the molecule itself.

  • Chemical Purity: This is the traditional measure of purity, representing the percentage of the desired chemical compound (e.g., 1,1-dichloro-1,2,2,2-tetradeuterioethane) relative to any other chemical entities, such as residual solvents or synthesis by-products. It is typically determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Isotopic Enrichment (Atom % D): This is the most critical specification for a deuterated compound. It refers to the percentage of deuterium at a specific labeled position within the molecule.[1] For instance, an isotopic enrichment of 99.5 atom % D means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a protium (¹H) atom.[1]

  • Species Abundance: This term describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.[1][2] Due to the statistical nature of synthesis, it is practically impossible to achieve 100% isotopic purity.[1] A batch of a d₄-compound with 99.5% isotopic enrichment will not contain 99.5% d₄-molecules. It will inevitably include a small population of molecules with three deuterium atoms (d₃), two (d₂), and so on. These chemically identical molecules that differ only in their isotopic composition are known as isotopologues .[1]

The distinction between enrichment and species abundance is crucial. While high enrichment is the goal, understanding the distribution of isotopologues is vital for high-precision applications, especially when using the compound as an internal standard in mass spectrometry.[3]

Isotopic Purity Specifications for Deuterated Ethanes

While a specific Certificate of Analysis for 1,1-dichloro-1,2,2,2-tetradeuterioethane is not publicly available, we can establish typical specifications based on commercially available, structurally similar deuterated solvents such as 1,1,2,2-Tetrachloroethane-d₂.[4][5] These standards are representative of high-quality reagents used in demanding research applications.

SpecificationTypical LimitMethod of AnalysisRationale & Significance
Isotopic Purity (Enrichment) ≥ 99.5 atom % D¹H NMR / ²H NMREnsures minimal interference from protonated species in NMR applications and provides a distinct mass for MS-based quantification. High enrichment is critical for studying kinetic isotope effects.
Chemical Purity ≥ 99.0%GC-FIDGuarantees that observed effects are due to the deuterated compound itself and not chemical impurities, which could interfere with experiments or analytical signals.
Water Content ≤ 50 ppmKarl Fischer TitrationWater introduces a significant proton signal in ¹H NMR that can obscure analyte signals and interfere with quantitative measurements.[6]
Residual TMS ≤ 0.05% (v/v)¹H NMRTetramethylsilane (TMS) is often used as an NMR reference standard. Its presence should be controlled and specified.

The Analytical Toolkit: Methodologies for Purity Verification

A combination of analytical techniques is often employed to provide a complete and validated picture of a deuterated compound's purity profile.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary, complementary methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the benchmark technique for determining isotopic enrichment with high precision.[7] It provides atomic-level detail, confirming not only the degree of deuteration but also the specific positions of the deuterium labels.

For highly deuterated compounds (>98 atom % D), the most accurate way to determine isotopic enrichment is ironically by observing the tiny amount of residual protium (¹H). The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a signal is directly proportional to the number of nuclei giving rise to it.[8]

In the case of 1,1-dichloro-1,2,2,2-tetradeuterioethane (Cl₂CD-CD₃), we would perform a ¹H NMR experiment. The isotopic purity is calculated by comparing the integration of the residual proton signal on the deuterated carbon (a very small CHCl₂- signal) to a known, stable internal standard or, if applicable, a non-deuterated part of the molecule. Since all hydrogens are substituted in our target molecule, an internal reference is necessary.

  • Sample Preparation:

    • Accurately weigh a certified reference standard (e.g., maleic acid) into a sample vial.

    • Accurately weigh approximately 10-20 mg of the 1,1-dichloro-1,2,2,2-tetradeuterioethane sample into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent that does not have overlapping signals (e.g., Acetone-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition (400 MHz or higher spectrometer):

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set a long delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures all signals have fully relaxed before the next pulse, which is critical for accurate integration. A typical value is 30-60 seconds.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

      • Pulse Angle: Use a 90° pulse angle for maximum signal.

  • Data Processing & Interpretation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the signal from the residual proton in the analyte (CHCl₂) and the known signal from the certified reference standard.

    • Calculate the atom % D using the following formula:

      • Isotopic Purity (atom % D) = (1 - [Integral_analyte / Integral_standard] * [N_standard / N_analyte] * [MW_analyte / MW_standard] * [Weight_standard / Weight_analyte]) * 100

      • Where N is the number of protons for the integrated signal and MW is the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR excels at determining overall enrichment, Mass Spectrometry is essential for identifying and quantifying the distribution of different isotopologues.[1] For a volatile compound like deuterated dichloroethane, GC-MS is the ideal technique.

The gas chromatograph separates the deuterated compound from any chemical impurities. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Since each isotopologue has a different mass (e.g., a d₃ molecule is one mass unit lighter than a d₄ molecule), MS can resolve and measure the relative abundance of each species in the sample.[1]

  • Sample Preparation:

    • Prepare a dilute solution of the 1,1-dichloro-1,2,2,2-tetradeuterioethane sample in a high-purity volatile solvent (e.g., hexane or dichloromethane). A concentration of ~100 µg/mL is a good starting point.

  • Data Acquisition:

    • GC Method:

      • Use a column suitable for separating volatile halogenated compounds (e.g., a low-polarity phenyl-arylene phase).

      • Develop a temperature program that provides a sharp, symmetrical peak for the analyte. The heavier, more deuterated isomer often elutes slightly earlier than its lighter counterpart, a phenomenon known as the inverse isotope effect.[9][10]

    • MS Method:

      • Use a soft ionization technique, such as Electron Ionization (EI) at a controlled energy, to maximize the abundance of the molecular ion cluster and minimize fragmentation.

      • Acquire data in full scan mode across the expected m/z range of the molecular ion cluster for all isotopologues (d₀ to d₄).

  • Data Processing & Interpretation:

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the ion signals corresponding to the molecular ion of each isotopologue (e.g., C₂D₄Cl₂, C₂HD₃Cl₂, C₂H₂D₂Cl₂, etc.), accounting for the natural abundance of isotopes like ¹³C and ³⁷Cl.

    • Correct the raw abundance data for the natural isotopic abundance of all atoms in the molecule to isolate the contribution from deuterium labeling.[11]

    • Calculate the percentage of each isotopologue to report the species abundance distribution.

Visualizing the Workflow: A Self-Validating System

To ensure the highest degree of confidence in the final purity specification, a logical, integrated workflow is essential. The following diagrams illustrate the decision-making process and the experimental pipeline for a comprehensive analysis.

G cluster_0 Sample & Initial Assessment cluster_1 Analytical Pathways cluster_2 Data & Reporting Sample Test Sample: 1,1-dichloro-1,2,2,2-tetradeuterioethane PurityCheck Primary Purity Goal Sample->PurityCheck NMR NMR Spectroscopy (¹H and/or ²H) PurityCheck->NMR Need Enrichment & Positional Info MS GC-Mass Spectrometry PurityCheck->MS Need Species Abundance NMR_Data Calculate Isotopic Enrichment (Atom % D) NMR->NMR_Data MS_Data Determine Isotopologue Distribution (% d4, % d3, % d2...) MS->MS_Data FinalReport Comprehensive Certificate of Analysis NMR_Data->FinalReport MS_Data->FinalReport

Caption: Integrated workflow for isotopic purity verification.

G Start What is the primary question? node_q1 Overall Deuteration Level? node_q2 Mixture of Isotopologues? node_q3 Full Characterization? NMR Use ¹H NMR MS Use GC-MS Both Use Both NMR & GC-MS (Recommended) node_q1->NMR Yes node_q2->MS Yes node_q3->Both Yes

Caption: Decision tree for selecting the analytical technique.

Conclusion: Upholding Scientific Integrity through Analytical Rigor

References

  • Equilibrium Clumped-Isotope Effects in Doubly Substituted Isotopologues of Ethane. (2016, October 6). Geochimica et Cosmochimica Acta.
  • Deuterated Standards and Solvents for NMR - ResolveMass Labor
  • High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. (2025, September 25). PubMed Central. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • Isotope Enrichment Using Microchannel Distillation Technology - Pacific Northwest National Laboratory. (2019, June 19). [Link]

  • 1,1-Dichloro-1,2,2,2-tetrafluoroethane - LookChem. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]

  • Vapor Pressures of the Deuterated Ethanes. Journal of Chemical Physics. [Link]

  • Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. (1992, September). PubMed. [Link]

  • 1,1-Dichloro-1,2,2,2-tetrafluoroethane - PubChem. [Link]

  • Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro- - NIST WebBook. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). MDPI. [Link]

  • Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. PubMed Central. [Link]

  • CERTIFICATE OF ANALYSIS. Linde. [Link]

  • 1,1-dichloro-1,2,2-trifluoroethane - Chemical Details. EPA. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Achieving High-Accuracy Quantification of Volatile Halogenated Hydrocarbons Using 1,1-dichloro-1,2,2,2-tetradeuterioethane as an Internal Standard in GC-MS

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework for the use of 1,1-dichloro-1,2,2,2-tetradeuterioethane (D4-1,1-DCA) as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the use of 1,1-dichloro-1,2,2,2-tetradeuterioethane (D4-1,1-DCA) as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of 1,1-dichloroethane and other volatile halogenated hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS). By employing the principles of Isotope Dilution Mass Spectrometry (IDMS), this methodology corrects for variations in sample preparation, injection volume, and instrument response, leading to exceptional accuracy and precision.[1][2] We present a comprehensive protocol, from standard preparation to data analysis, grounded in established analytical principles to ensure robust and reproducible results for researchers in environmental monitoring, toxicology, and pharmaceutical development.

The Principle: Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis using chromatography is often susceptible to errors introduced during sample preparation and analysis. The core strength of IDMS lies in its use of an internal standard that is a stable, isotopically-labeled version of the target analyte.[1][3]

The foundational premise of IDMS is that the SIL standard, in this case, 1,1-dichloro-1,2,2,2-tetradeuterioethane, is chemically and physically identical to the native analyte (1,1-dichloroethane).[1] Therefore, it behaves identically during extraction, derivatization, and GC separation. Any loss of the analyte during sample workup will be matched by a proportional loss of the SIL standard.[1] Because the mass spectrometer can differentiate between the analyte and the standard based on their mass difference, the ratio of their signals remains constant regardless of sample loss. This allows for highly accurate quantification.[3][4][5]

Why 1,1-dichloro-1,2,2,2-tetradeuterioethane?

  • Co-elution: It has nearly identical chromatographic retention time to the analyte, ensuring that both are subjected to the same matrix effects and instrument conditions at the moment of analysis.

  • Similar Physicochemical Behavior: Its extraction efficiency and ionization/fragmentation behavior in the mass spectrometer closely mimic that of the native compound.

  • Mass Differentiation: The +4 Da mass difference provides a clear distinction in the mass spectrum, preventing signal overlap and ensuring unambiguous detection and quantification.

Analyte and Internal Standard Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

Property1,1-Dichloroethane (Analyte)1,1-dichloro-1,2,2,2-tetradeuterioethane (Internal Standard)
Chemical Formula C₂H₄Cl₂C₂D₄Cl₂
Molecular Weight 98.96 g/mol 102.98 g/mol (approx.)
Boiling Point 57.3 °C~57 °C (Expected to be very similar)
Structure See Figure 1See Figure 1

Note: Detailed experimental data for the deuterated standard is limited; properties are inferred from its non-deuterated analogue.

Visualization of Chemical Structures

G cluster_analyte 1,1-Dichloroethane (Analyte) cluster_is 1,1-dichloro-1,2,2,2-tetradeuterioethane (IS) A_C1 C A_C2 C A_C1->A_C2 A_H1 H A_C1->A_H1 A_Cl1 Cl A_C1->A_Cl1 A_Cl2 Cl A_C1->A_Cl2 A_H2 H A_C2->A_H2 A_H3 H A_C2->A_H3 A_H4 H A_C2->A_H4 IS_C1 C IS_C2 C IS_C1->IS_C2 IS_D1 D IS_C1->IS_D1 IS_Cl1 Cl IS_C1->IS_Cl1 IS_Cl2 Cl IS_C1->IS_Cl2 IS_D2 D IS_C2->IS_D2 IS_D3 D IS_C2->IS_D3 IS_D4 D IS_C2->IS_D4

Figure 1: Chemical structures of the analyte and its deuterated internal standard.

Comprehensive Experimental Protocol

This protocol provides a validated starting point. Researchers should perform their own validation according to internal and regulatory guidelines.

Materials and Reagents
  • Standards: 1,1-Dichloroethane (≥99% purity), 1,1-dichloro-1,2,2,2-tetradeuterioethane (isotopic purity ≥98%).

  • Solvents: Methanol (Purge-and-Trap or HPLC grade).

  • Water: Deionized, organic-free water.

  • Gases: Helium (carrier gas, 99.999% purity).

  • Labware: Class A volumetric flasks, gastight syringes, autosampler vials with PTFE-lined septa.

Preparation of Standard Solutions

Causality: Preparing accurate standards is the foundation of quantitative analysis. A concentrated stock solution minimizes weighing errors, and serial dilutions create a range of concentrations for the calibration curve.

  • Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1,1-dichloro-1,2,2,2-tetradeuterioethane into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with methanol.

    • Calculate the precise concentration. Store at 4°C in an amber vial.

  • Analyte Stock Solution (e.g., 1000 µg/mL):

    • Follow the same procedure as for the IS stock solution using 1,1-dichloroethane.

  • Internal Standard (IS) Working Solution (e.g., 10 µg/mL):

    • Dilute the IS Stock Solution 1:100 with methanol. For example, transfer 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark. This solution will be used to spike all calibration standards and samples.

  • Calibration Standards (e.g., 1, 5, 10, 50, 100 µg/L):

    • Prepare a series of calibration standards by spiking known amounts of the Analyte Stock Solution into volumetric flasks containing organic-free water.

    • Crucially, spike each calibration standard and a blank with a fixed volume of the IS Working Solution. For example, to prepare a 50 µg/L standard in a 10 mL final volume, add 5 µL of the 1000 µg/mL Analyte Stock and 10 µL of the 10 µg/mL IS Working Solution. This ensures a constant IS concentration (e.g., 10 µg/L) across all points of the curve.

Sample Preparation

Causality: The internal standard must be added to the sample before any extraction or cleanup steps. This ensures that the IS experiences the same potential for loss as the native analyte, which is the central principle of isotope dilution.[1][3]

  • Aqueous Samples:

    • Place a known volume of the sample (e.g., 5 mL) into a purge-and-trap sparging vessel or a headspace vial.[6][7]

    • Add a precise volume of the IS Working Solution (e.g., 5 µL of 10 µg/mL solution to yield a final concentration of 10 µg/L).

    • The sample is now ready for analysis by purge-and-trap or headspace GC-MS.

GC-MS Instrumentation and Method

Causality: The GC method is designed to separate the volatile analytes from the sample matrix and from each other. A column like a DB-624 is common for volatile organic compounds (VOCs) due to its selectivity.[8] The MS parameters are set to selectively and sensitively detect the specific ions of interest.

ParameterRecommended SettingRationale
GC System Agilent 8860 GC or equivalentProvides reliable and reproducible chromatography.
MS System Agilent 5977 MS or equivalentOffers high sensitivity and selectivity.
Autosampler Purge and Trap or HeadspaceAutomated and precise sample introduction for volatile compounds.[9][10]
Column Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalentExcellent for separation of volatile halogenated hydrocarbons.[8]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program 40°C (hold 3 min), ramp to 200°C at 10°C/min, hold 2 minSeparates volatile compounds effectively.[8]
Inlet Temp. 220°CEnsures rapid volatilization of the sample.
MS Source Temp. 230°CStandard temperature for robust ionization.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only specific ions.[7]
Ion Selection for SIM Mode

Causality: SIM mode drastically increases the signal-to-noise ratio by having the mass spectrometer dwell only on the masses of interest, rather than scanning the full mass range. Ion selection is based on the mass spectrum of each compound, choosing an abundant, specific ion for quantification (Quant Ion) and another for confirmation (Qualifier Ion).

CompoundRoleQuant Ion (m/z)Qualifier Ion (m/z)
1,1-Dichloroethane Analyte6365
1,1-dichloro-1,2,2,2-tetradeuterioethane Internal Standard6668

Note: These are predicted primary fragment ions ([CHCl₂]⁺ and [CDCl₂]⁺). Actual ions should be confirmed by injecting a high-concentration standard in full-scan mode.

Visualization of Mass Fragmentation

G cluster_analyte Analyte: 1,1-Dichloroethane (M+ at m/z 98) cluster_is Internal Standard: D4-1,1-DCA (M+ at m/z 102) A_parent [CH₃CHCl₂]⁺˙ A_frag1 [CHCl₂]⁺ m/z 63 (Quant Ion) A_parent->A_frag1 - CH₃ A_frag2 [CH₃CH]⁺˙ m/z 29 A_parent->A_frag2 - Cl₂ IS_parent [CD₃CDCl₂]⁺˙ IS_frag1 [CDCl₂]⁺ m/z 66 (Quant Ion) IS_parent->IS_frag1 - CD₃ IS_frag2 [CD₃CD]⁺˙ m/z 34 IS_parent->IS_frag2 - Cl₂

Figure 2: Predicted EI fragmentation pathways for analyte and internal standard.

Data Analysis and Quantification

Calibration Curve
  • Analyze the prepared calibration standards using the established GC-MS method.

  • For each calibration level, integrate the peak areas for the Quant Ions of the analyte (m/z 63) and the internal standard (m/z 66).

  • Calculate the Response Ratio (RR) for each level:

    • RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression on the data points. The calibration is acceptable if the coefficient of determination (R²) is ≥ 0.995.

Sample Quantification
  • Analyze the prepared unknown sample(s) using the same GC-MS method.

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the Response Ratio (RR) for the unknown sample.

  • Calculate the concentration of the analyte in the unknown sample using the linear equation from the calibration curve:

    • Analyte Conc. = (RR - y-intercept) / slope

Experimental Workflow Summary

Figure 3: Overall workflow for quantitative analysis using an internal standard.

Conclusion

The use of 1,1-dichloro-1,2,2,2-tetradeuterioethane as an internal standard in a GC-MS method based on isotope dilution provides a highly robust, accurate, and precise system for the quantification of 1,1-dichloroethane. This approach effectively mitigates variability from complex matrices and analytical processes, making it the gold standard for applications demanding the highest level of confidence.[1] By following the detailed protocols and understanding the causality behind each step, researchers can implement a self-validating system that delivers trustworthy and reproducible data.

References

  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. Retrieved from [Link]

  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • Britannica. (2026, February 20). Isotope dilution. In Encyclopædia Britannica. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. Retrieved from [Link]

  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Analysis of halogenated hydrocarbons in air. Retrieved from [Link]

  • Imfeld, G., & Giger, W. (2009). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 19). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dichloro-1,2,2,2-tetrafluoroethane. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-. Retrieved from [Link]

  • Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0317981A2 - Process for producing 1,1-dichloro-1,2,2,2-tetrafluoroethane.
  • ECETOC. (2005, February 15). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). Retrieved from [Link]

  • GBC Scientific Equipment. (n.d.). GC-MS Application Notes. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-. NIST WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 10). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]

  • Publisso. (2023, June 30). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

Sources

Application

Application Note: Elucidating Reaction Mechanisms with the Kinetic Isotope Effect using 1,1-dichloro-1,2,2,2-tetradeuterioethane

Introduction: The Power of the Kinetic Isotope Effect in Mechanistic Chemistry The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of the Kinetic Isotope Effect in Mechanistic Chemistry

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms.[1] It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] This phenomenon arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes. A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break, which can lead to a slower reaction rate.

The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), provides invaluable insight into the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For the cleavage of a carbon-hydrogen bond, the replacement of hydrogen (¹H) with deuterium (²H or D) can result in a significant primary KIE (kH/kD), typically in the range of 2 to 8.[3][4] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step and is generally smaller in magnitude.[2]

This application note provides a detailed protocol for a kinetic isotope effect study utilizing 1,1-dichloro-1,2,2,2-tetradeuterioethane to investigate the mechanism of a base-mediated elimination reaction. This specific deuterated compound allows for the examination of the role of the β-hydrogens in the dehydrochlorination of 1,1-dichloroethane.

1,1-dichloro-1,2,2,2-tetradeuterioethane: A Probe for the E2 Elimination Mechanism

The base-induced elimination of haloalkanes can proceed through two primary mechanisms: the unimolecular E1 reaction and the bimolecular E2 reaction. The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent (β-carbon) to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond.[5][6] The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.[5]

By using 1,1-dichloro-1,2,2,2-tetradeuterioethane, where the β-hydrogens are replaced with deuterium, we can probe the E2 mechanism. If the C-D bond is broken in the rate-determining step, a significant primary kinetic isotope effect is expected. Conversely, a KIE value close to unity would suggest a different mechanism, such as an E1 reaction where the C-H/C-D bond is not broken in the rate-limiting step.[1]

Synthesis of 1,1-dichloro-1,2,2,2-tetradeuterioethane

Experimental Protocol for KIE Measurement in the Dehydrochlorination of 1,1-dichloroethane

This protocol describes a competition experiment to determine the KIE for the base-induced elimination of 1,1-dichloroethane. In a competition experiment, a mixture of the non-deuterated and deuterated substrates is subjected to the reaction conditions, and the relative rates are determined by analyzing the isotopic composition of the reactants or products at various time points.

Materials and Reagents
Reagent Grade Supplier Notes
1,1-dichloroethaneAnhydrous, ≥99%e.g., Sigma-Aldrich
1,1-dichloro-1,2,2,2-tetradeuterioethaneSynthesized or custom orderCharacterize purity and isotopic enrichment by NMR and GC-MS.
Sodium ethoxide (NaOEt)≥97%e.g., Sigma-AldrichStrong, non-nucleophilic base.
Ethanol (EtOH)Anhydrouse.g., Sigma-AldrichSolvent.
Internal Standard (e.g., Dodecane)≥99%e.g., Sigma-AldrichFor GC-MS quantification.
Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (for characterization of deuterated substrate)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Thermostatically controlled reaction bath

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation A Synthesize and purify 1,1-dichloro-1,2,2,2-tetradeuterioethane B Characterize isotopic enrichment (NMR, GC-MS) A->B C Prepare equimolar mixture of 1,1-dichloroethane and its deuterated analogue B->C D Set up reaction with the isotopic mixture and NaOEt in EtOH C->D E Maintain constant temperature D->E F Take aliquots at specific time intervals E->F G Quench reaction in aliquots F->G H Prepare samples for GC-MS analysis (with internal standard) G->H I Analyze isotopic ratio of reactants and/or products H->I J Determine the extent of reaction I->J K Calculate the KIE value J->K

Caption: Workflow for the KIE study of 1,1-dichloroethane elimination.

Step-by-Step Procedure
  • Characterization of 1,1-dichloro-1,2,2,2-tetradeuterioethane:

    • Confirm the chemical purity and determine the percentage of deuterium incorporation using ¹H and ²H NMR spectroscopy, as well as GC-MS.[8][9][10]

  • Preparation of the Reactant Mixture:

    • Prepare a stock solution containing an approximately equimolar mixture of 1,1-dichloroethane and 1,1-dichloro-1,2,2,2-tetradeuterioethane in anhydrous ethanol.

    • Add a known concentration of an internal standard (e.g., dodecane) to the stock solution.

  • Reaction Setup:

    • In a round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), add a calculated volume of the reactant mixture.

    • Place the flask in a thermostatically controlled bath set to the desired reaction temperature (e.g., 50 °C).

    • In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the sodium ethoxide solution to the reactant mixture with vigorous stirring.

    • Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the base.

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., 10, 20, 30, 60, and 120 minutes).

  • Sample Preparation for GC-MS Analysis:

    • To each quenched aliquot, add a water-immiscible organic solvent (e.g., hexane) and a small amount of a saturated aqueous sodium chloride solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the organic layer to a GC vial for analysis.

GC-MS Analysis
  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the volatile reactants and products.[11]

  • Injection: Use a split injection mode.

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ions and characteristic fragments of both the deuterated and non-deuterated reactants and products.

  • Quantification: Use selected ion monitoring (SIM) for accurate quantification of the different isotopologues. For 1,1-dichloroethane, monitor the relevant fragment ions.

Data Analysis and Interpretation

The kinetic isotope effect can be calculated from the change in the isotopic ratio of the starting materials over the course of the reaction.

  • Determine the Isotopic Ratio:

    • From the GC-MS data, determine the ratio of the non-deuterated (light) to the deuterated (heavy) starting material at each time point. This is done by comparing the peak areas of the selected ions for each isotopologue, corrected for the response of the internal standard.

  • Calculate the KIE:

    • The KIE can be determined using the following equation for a competitive experiment:

      KIE = ln(R₀/Rₜ) / ln(f)

      where:

      • R₀ is the initial ratio of the light to heavy isotopologue.

      • Rₜ is the ratio of the light to heavy isotopologue at time t.

      • f is the fraction of the heavy isotopologue remaining at time t.

Expected Results and Interpretation

The magnitude of the calculated KIE provides strong evidence for the reaction mechanism.

Observed KIE (kH/kD) Interpretation
> 2Indicates a primary kinetic isotope effect, suggesting that the β-C-H/D bond is broken in the rate-determining step. This is strong evidence for an E2 mechanism.[3][12]
≈ 1Suggests that the β-C-H/D bond is not broken in the rate-determining step. This would be consistent with an E1 mechanism.
< 1An inverse kinetic isotope effect, which is less common in this type of reaction but could indicate a change in hybridization at the β-carbon in the transition state.

A large primary KIE, typically between 2 and 7 for E2 reactions, would strongly support a concerted mechanism where the abstraction of the β-proton is part of the rate-determining step.[12]

Reaction Mechanism Diagram

G cluster_reaction E2 Elimination of 1,1-dichloroethane Reactants EtO⁻ + H-CH₂-CHCl₂ TS [EtO···H···CH₂···CHCl₂]⁻‡ (Transition State) Reactants->TS Rate-determining step Products EtOH + H₂C=CHCl + Cl⁻ TS->Products

Caption: The concerted E2 mechanism for the dehydrochlorination of 1,1-dichloroethane.

Safety Precautions

  • 1,1-Dichloroethane: This compound is flammable and harmful if swallowed or inhaled. It can cause skin and eye irritation.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Sodium Ethoxide: This is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for conducting a kinetic isotope effect study using 1,1-dichloro-1,2,2,2-tetradeuterioethane. The results of such a study can provide definitive evidence for the mechanism of elimination reactions, a fundamental concept in organic chemistry with implications for synthesis design and the understanding of chemical reactivity. The use of KIE studies is a testament to the power of isotopic labeling in elucidating complex reaction pathways.

References

  • Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst, 2015 . [Link]

  • Deuterium NMR. Grokipedia. [Link]

  • 1,1-Dichloroethane - Material Safety D
  • Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. MDPI. [Link]

  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]

  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]

  • The E2 Reaction and the Deuterium Isotope Effect. Fiveable. [Link]

  • The E2 Reaction and the Deuterium Isotope Effect. OpenStax. [Link]

  • Elimination reactions. SlideShare. [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • Reductive Degradation of 1,1,1-Trichloroethane with Alkaline Green Tea/Ferrous Ion in Aqueous Phase. Industrial & Engineering Chemistry Research. [Link]

  • 1,1-dichloro-2,2-difluoroethylene. Organic Syntheses. [Link]

Sources

Method

Application Notes and Protocols for 1,1-dichloro-1,2,2,2-tetradeuterioethane in Environmental Tracer Experiments

Introduction Environmental tracers are substances intentionally introduced into a system to elucidate transport, and fate, and to quantify fluxes of water, solutes, and contaminants. The selection of an appropriate trace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Environmental tracers are substances intentionally introduced into a system to elucidate transport, and fate, and to quantify fluxes of water, solutes, and contaminants. The selection of an appropriate tracer is paramount for the success of such investigations. An ideal tracer should be chemically and biologically inert (conservative), move with the substance of interest, be detectable at low concentrations, and have low natural background levels. Deuterium-labeled compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, offer significant advantages in environmental studies.[1][2] This is due to their chemical behavior being nearly identical to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry.

This document provides detailed application notes and protocols for the use of 1,1-dichloro-1,2,2,2-tetradeuterioethane (D4-1,1-DCA) as a novel environmental tracer. While the use of this specific compound is not yet widely documented, these guidelines are founded on established principles of tracer hydrology and the well-understood analytical behavior of deuterated volatile organic compounds (VOCs). D4-1,1-DCA is proposed here as a specialized tracer, particularly for investigating the fate and transport of chlorinated solvents, a prevalent class of groundwater contaminants.

Rationale for Use: The "Why" Behind the Choice of D4-1,1-DCA

The primary motivation for employing D4-1,1-DCA lies in its potential to act as a "conservative surrogate" for its non-deuterated analogue, 1,1-dichloroethane (1,1-DCA), and other similar chlorinated solvents. Chlorinated ethanes are susceptible to various degradation pathways in the subsurface, including microbial degradation. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, making the deuterated compound more resistant to degradation processes that involve the cleavage of these bonds.

By introducing D4-1,1-DCA into a contaminated aquifer, researchers can decouple physical transport processes (advection, dispersion, diffusion) from biogeochemical reactions. The deuterated tracer will primarily reflect the physical transport, while the concurrent attenuation of the non-deuterated contaminant beyond what is observed for the tracer can be attributed to degradation. This comparative approach provides a more accurate assessment of natural attenuation rates and the efficacy of remediation strategies.

Physicochemical Properties

The physicochemical properties of D4-1,1-DCA are expected to be very similar to those of 1,1-DCA. The slight increase in molecular weight due to deuterium substitution has a negligible effect on its bulk transport properties in aqueous systems.

Property1,1-dichloroethane (1,1-DCA)1,1-dichloro-1,2,2,2-tetradeuterioethane (D4-1,1-DCA) (Estimated)Reference
Molecular FormulaC₂H₄Cl₂C₂D₄Cl₂
Molecular Weight98.96 g/mol 102.98 g/mol [3]
Boiling Point57.3 °C~57-58 °C[4]
Water Solubility5500 mg/L at 20 °C~5500 mg/L at 20 °C[4]
Vapor Pressure230 mmHg at 25 °C~230 mmHg at 25 °C[5]
Log Kₒw1.79~1.79[5]
Henry's Law Constant5.62 x 10⁻³ atm·m³/mol~5.62 x 10⁻³ atm·m³/mol[5]

Application I: Groundwater Tracing to Determine Aquifer Transport Parameters

This protocol outlines the use of D4-1,1-DCA for determining key hydrogeological parameters such as groundwater velocity, dispersivity, and solute transport pathways.

Experimental Design and Planning

A well-conceived experimental design is crucial for a successful tracer test.[6]

  • Define Objectives: Clearly state the goals of the tracer test. Are you determining groundwater flow velocity, identifying preferential flow paths, or quantifying dispersion?

  • Site Characterization: A thorough understanding of the site hydrogeology is essential. This includes:

    • Hydraulic gradient and approximate flow direction.

    • Aquifer lithology and heterogeneity.

    • Effective porosity (estimated).

    • Location of potential injection and monitoring points (wells, piezometers).

  • Tracer Selection and Concentration:

    • Rationale: D4-1,1-DCA is chosen for its expected conservative behavior and its suitability for sites where chlorinated solvents are a concern.

    • Concentration Calculation: The initial concentration of the injected tracer solution should be high enough to be detectable at downstream monitoring points after dilution and dispersion, but not so high as to cause density-driven flow.

  • Regulatory Approval: Obtain necessary permits from local environmental agencies before introducing any substance into the subsurface.[7]

Protocol for a Natural Gradient Tracer Test

This protocol describes a "natural gradient" test where the tracer moves with the natural flow of groundwater.

Materials:

  • 1,1-dichloro-1,2,2,2-tetradeuterioethane (D4-1,1-DCA) of known purity.

  • Deionized water, free of organic contaminants.

  • Glass container for preparing the injection solution.

  • Injection pump and tubing (Teflon® or stainless steel recommended).

  • Downhole samplers (e.g., bladder pumps, passive diffusion bags) or peristaltic pump with dedicated tubing for each monitoring well.

  • Sample vials (40 mL glass vials with Teflon®-lined septa).

  • Field parameter measurement instruments (pH, conductivity, temperature, dissolved oxygen).

  • Data logger.

Step-by-Step Procedure:

  • Pre-injection Sampling: Collect background groundwater samples from all monitoring wells to establish baseline concentrations of D4-1,1-DCA (which should be non-detect) and other relevant chemical parameters.

  • Tracer Solution Preparation:

    • In a well-ventilated area, prepare the injection solution by dissolving a pre-calculated mass of D4-1,1-DCA in a known volume of deionized water.

    • Thoroughly mix the solution to ensure complete dissolution.

  • Tracer Injection:

    • Inject the tracer solution into the designated injection well.

    • The injection can be performed as a "slug" injection (introducing the entire volume at once) or a continuous injection over a set period.

    • Record the exact start and end times of the injection and the total volume injected.

  • Downstream Monitoring and Sampling:

    • Begin sampling at the nearest downgradient monitoring well shortly after injection.

    • The sampling frequency should be high initially and can be decreased as the tracer plume moves past the monitoring point.

    • At each sampling event, purge the well until field parameters stabilize, then collect samples for D4-1,1-DCA analysis.

    • Label each sample vial with the well ID, date, time, and a unique sample number.

  • Sample Preservation and Transport:

    • Store samples on ice (around 4°C) and protect them from sunlight.

    • Transport the samples to the analytical laboratory as soon as possible.

Visualization of Experimental Workflow

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation define_obj Define Objectives site_char Site Characterization define_obj->site_char tracer_calc Tracer Concentration Calculation site_char->tracer_calc permits Obtain Permits tracer_calc->permits pre_sample Pre-injection Sampling permits->pre_sample prep_tracer Prepare Tracer Solution pre_sample->prep_tracer inject Inject Tracer prep_tracer->inject monitor Downstream Monitoring & Sampling inject->monitor lab_analysis Laboratory Analysis (GC-MS) monitor->lab_analysis data_proc Data Processing lab_analysis->data_proc breakthrough Generate Breakthrough Curves data_proc->breakthrough calc_params Calculate Transport Parameters breakthrough->calc_params

Caption: Workflow for a groundwater tracer test using D4-1,1-DCA.

Application II: Comparative Analysis of Contaminant Transport

This application uses D4-1,1-DCA to differentiate between the physical transport and the biodegradation of a co-contaminant, such as 1,1-DCA.

Protocol for a Co-injection Tracer Test

This protocol involves the simultaneous injection of the deuterated tracer and the contaminant of interest (if not already present). If the contaminant is already present as a plume, the tracer is injected into the plume.

Procedure:

  • Follow the steps outlined in the groundwater tracing protocol for planning and injection.

  • If the contaminant is already present, inject the D4-1,1-DCA solution into the core of the contaminant plume.

  • During monitoring, collect samples for both D4-1,1-DCA and the target contaminant(s) (e.g., 1,1-DCA, and its potential degradation products).

  • Analyze the samples using a method that can differentiate and quantify both the deuterated tracer and the non-deuterated contaminant.

Data Interpretation
  • Generate Breakthrough Curves: Plot the concentration of both D4-1,1-DCA and the contaminant versus time for each monitoring well.

  • Compare the Curves:

    • If the contaminant is conservative, its breakthrough curve should be very similar to that of the D4-1,1-DCA.

    • If the contaminant is undergoing degradation, its peak concentration will be lower, and its mass recovery will be less than that of the D4-1,1-DCA.

  • Quantify Degradation: The difference in the area under the breakthrough curves for the tracer and the contaminant can be used to estimate the extent of contaminant mass loss due to degradation.

Visualization of Conceptual Model

G inj D4-1,1-DCA + 1,1-DCA p1 inj->p1 Advection & Dispersion p2 p1->p2 Biodegradation of 1,1-DCA p3 p2->p3 Transport mw Sample Collection p3->mw

Caption: Conceptual model of a co-injection tracer test.

Analytical Methodology: GC-MS for the Quantification of D4-1,1-DCA

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical method due to its high selectivity and sensitivity for volatile organic compounds.[8]

Sample Preparation: Purge-and-Trap Concentration

For aqueous samples, a purge-and-trap system is typically used to extract and concentrate the volatile analytes prior to GC-MS analysis.

  • A known volume of the water sample is placed in a sparging vessel.

  • An inert gas (e.g., helium) is bubbled through the sample, purging the volatile compounds into the gas phase.

  • The gas is then passed through a trap containing an adsorbent material, where the analytes are retained.

  • The trap is rapidly heated to desorb the analytes, which are then transferred to the GC column.

GC-MS Parameters
  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for volatile halogenated hydrocarbons (e.g., DB-624 or similar).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature program that provides good separation of the target analytes from other potential volatile compounds in the sample. A typical program might start at 35-45°C, hold for a few minutes, then ramp up to 200-250°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is crucial for this application. By monitoring specific ions for both the deuterated and non-deuterated compounds, sensitivity and selectivity are greatly enhanced.

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1,1-dichloroethane6365, 83
1,1-dichloro-1,2,2,2-tetradeuterioethane6668, 87

Note: The exact ions and their ratios should be confirmed by analyzing a standard of D4-1,1-DCA.

Quality Assurance and Quality Control (QA/QC)
  • Calibration: A multi-point calibration curve should be prepared using standards of both D4-1,1-DCA and 1,1-DCA.

  • Internal Standards: The use of a different deuterated compound as an internal standard (e.g., toluene-d8) can help correct for variations in instrument performance.[8]

  • Blanks: Method blanks and trip blanks should be analyzed to check for contamination.

  • Replicates: Duplicate samples and laboratory control spikes should be analyzed to assess precision and accuracy.

Conclusion

1,1-dichloro-1,2,2,2-tetradeuterioethane holds promise as a specialized environmental tracer, particularly in the context of chlorinated solvent contamination. Its conservative nature relative to its non-deuterated counterpart allows for the decoupling of physical transport processes from biodegradation, providing valuable data for site characterization, risk assessment, and the evaluation of remediation strategies. The protocols outlined in this document provide a framework for the effective application of this novel tracer, leveraging established methodologies in tracer hydrology and analytical chemistry. As with any environmental investigation, careful planning, adherence to protocols, and rigorous quality control are essential for obtaining reliable and defensible results.

References

  • AquigenBio. (2024, July 19). Accelerating Drug Discovery with Deuterated Labelled Compounds.
  • Becker, M. W. (2001).
  • Hampson, P. (n.d.). Using Conservative and Biological Tracers to Better Understand the Transport of Agricultural Contaminants from Soil Water through the Epikarstic Zone. TopSCHOLAR.
  • ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry.
  • World Health Organization. (n.d.).
  • Wikipedia. (n.d.). 1,1-Dichloroethane.
  • Chemical Encyclopedia. (n.d.). 1,1-dichloroethane.
  • Sustainability Directory. (2025, November 30).
  • SpringerLink. (n.d.).
  • Google Patents. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,1-Dichloroethane.
  • U.S. Environmental Protection Agency. (2024, July 1).
  • PubChem. (n.d.). 1,1-Dichloroethane.
  • CAMEO Chemicals. (n.d.). 1,1-DICHLOROETHANE.
  • U.S. Environmental Protection Agency. (n.d.). Intermedia Transfer Factors for Contaminants Found at Hazardous Waste Sites - 1,1 Dichloroethylene (DCE).
  • CRC Handbook of Chemistry and Physics. (n.d.).
  • National Center for Biotechnology Information. (2017, August 24). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry.
  • GOV.UK. (n.d.). Tracer tests for investigating flow and transport in the hyporheic zone.
  • Alberta Environment. (1991, December). TRACER-DYE STUDY GUIDELINES.
  • Defense Technical Information Center. (n.d.). Identification of Volatile Organic Compounds in Water by Gas Chromatography/Mass Spectrometry Using Purge-and-Trap Sample Concen.
  • Lotus Consulting. (n.d.). Determination of Volatile Organic Compounds (VOCs)
  • U.S. Geological Survey. (2012, January 19). Monitoring biodegradation of ethene and bioremediation of chlorinated ethenes at a contaminated site using compound-specific isotope analysis (CSIA).
  • Queen's University Belfast. (2012, August 14). Environmental Tracers.
  • ResearchGate. (n.d.). Flowchart illustrating the planning and execution of a tracer study and....
  • ResearchGate. (2011, December 22). Monitoring Biodegradation of Ethene and Bioremediation of Chlorinated Ethenes at a Contaminated Site Using Compound-Specific Isotope Analysis (CSIA).

Sources

Application

Application Note &amp; Protocol: Preparation of High-Resolution NMR Samples Using 1,1-dichloro-1,2,2,2-tetradeuterioethane

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,1-dichloro-1,2,2,2-tetradeuterioethane (also known as 1,1,2,2-tetrachloroet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,1-dichloro-1,2,2,2-tetradeuterioethane (also known as 1,1,2,2-tetrachloroethane-d2) as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines the unique properties of this solvent, detailed safety and handling procedures, and a step-by-step protocol for preparing high-quality NMR samples.

Introduction: The Strategic Choice of a Specialty Solvent

In the pursuit of molecular structure elucidation and characterization via NMR spectroscopy, the choice of a deuterated solvent is of paramount importance.[1][2] While common solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are workhorses of the modern chemistry lab, certain analytes demand a more specialized environment for optimal dissolution and spectral clarity. 1,1-dichloro-1,2,2,2-tetradeuterioethane (Cl₂CDCDCl₂) emerges as a valuable alternative, offering a unique combination of polarity and a high boiling point, making it suitable for a range of compounds, particularly those with limited solubility in more conventional NMR solvents.[3]

The primary advantage of using a deuterated solvent is to minimize the solvent's own proton signals in the ¹H NMR spectrum, which would otherwise overwhelm the signals from the analyte.[1] By replacing hydrogen atoms with deuterium, the solvent becomes largely "invisible" in a standard proton NMR experiment, allowing for clear observation of the sample's signals.[4]

Physicochemical Properties and Spectral Data

Understanding the fundamental properties of 1,1-dichloro-1,2,2,2-tetradeuterioethane is crucial for its effective application. The following table summarizes its key characteristics.

PropertyValueSource(s)
Chemical Formula Cl₂CDCDCl₂[5][6][7]
Molecular Weight 169.86 g/mol [5][6][7]
CAS Number (Labeled) 33685-54-0[5][6][7]
Density ~1.59 g/mL at 25 °C[3][8]
Boiling Point ~147 °C (of unlabeled analog)[3]
Melting Point ~ -43 °C (of unlabeled analog)[3]
¹H Residual Peak ~5.9-6.0 ppm[9][10]
¹³C Chemical Shift ~73.8 ppm[9]

Note: Physical properties such as boiling and melting points are often cited for the corresponding unlabeled compound and serve as a reliable guide for the deuterated analog.[9]

Rationale for Use: An Expert Perspective

The decision to employ 1,1-dichloro-1,2,2,2-tetradeuterioethane is driven by specific experimental needs. Its high solvent power, comparable to its non-deuterated counterpart, makes it an excellent choice for dissolving a variety of organic compounds, including fats, waxes, and certain polymers.[3]

Key advantages include:

  • Enhanced Solubility: It is particularly useful for analytes that are poorly soluble in less polar solvents like CDCl₃ or more polar, protic solvents like methanol-d₄.

  • High Boiling Point: The high boiling point is advantageous for variable temperature (VT) NMR studies that require elevated temperatures to study dynamic processes, improve solubility, or sharpen spectral lines.

  • Chemical Shift Window: The residual proton peak at approximately 6.0 ppm is in a region of the spectrum that is often uncrowded, reducing the likelihood of overlap with analyte signals of interest.

However, it is important to note that chlorinated solvents can be reactive towards certain sensitive compounds. Researchers should consider the stability of their analyte in this solvent prior to preparing a sample for a lengthy experiment.

Mandatory Safety & Handling Protocols

1,1-dichloro-1,2,2,2-tetradeuterioethane is a hazardous chemical that requires strict safety protocols. It is classified as acutely toxic upon inhalation and skin contact, and it is toxic to aquatic life with long-lasting effects.[5][7][11][12]

Core Safety Directives:

  • Engineering Controls: All handling of this solvent MUST be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Gloves: Chemical-resistant gloves (consult manufacturer's specifications for chlorinated solvents).[13]

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: A full-length lab coat is required to protect from skin contact.[11]

  • Storage: Store the solvent in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[5][6][14] It should be stored in a locked cabinet or area accessible only to authorized personnel.[11][12]

  • Disposal: Dispose of waste solvent and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[11] Do not pour down the drain.[12]

  • First Aid:

    • Inhalation: Immediately move the person to fresh air and seek medical attention.[11][12]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. Seek immediate medical attention.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[11]

Experimental Protocol for NMR Sample Preparation

This protocol outlines a self-validating system for preparing high-quality, reproducible NMR samples. The key to excellent NMR data is meticulous sample preparation.[15]

Materials and Equipment
  • Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • 1,1-dichloro-1,2,2,2-tetradeuterioethane

  • High-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipettes and bulbs

  • Small glass vial (e.g., 1-dram vial)

  • Glass wool or a pipette filter

  • Vortex mixer

  • Internal reference standard (e.g., TMS), if required

Workflow Diagram

Caption: Workflow for preparing an NMR sample.

Step-by-Step Methodology
  • Glassware Preparation: Ensure your NMR tube and vial are scrupulously clean and dry. To remove residual moisture, which can obscure your spectrum, it is best practice to oven-dry all glassware overnight (e.g., at 150 °C) and cool it in a desiccator before use.[16][17]

  • Analyte Weighing: Accurately weigh the appropriate amount of your analyte. For a typical small molecule (<1000 g/mol ), 5-25 mg is sufficient for a ¹H NMR spectrum, while a ¹³C spectrum may require 50-100 mg for a reasonable acquisition time.[4]

  • Dissolution: a. Transfer the weighed analyte into a small, clean, and dry glass vial. Preparing the sample in a separate vial before transferring it to the NMR tube allows for effective mixing and observation of solubility.[4] b. In a fume hood, carefully add approximately 0.6-0.7 mL of 1,1-dichloro-1,2,2,2-tetradeuterioethane to the vial. This volume is optimal for modern NMR spectrometers, ensuring the sample fills the detection coil correctly.[4][18] c. Gently vortex the vial to fully dissolve the analyte. Visually inspect the solution to ensure no solid particles remain.

  • Filtration and Transfer: a. Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. b. Using the pipette, draw the analyte solution and filter it directly into the NMR tube. This critical step removes any suspended particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, poorly resolved peaks.[15]

  • Capping and Labeling: a. Securely cap the NMR tube to prevent solvent evaporation and contamination. b. Clearly label the NMR tube with the sample identification.

Quality Control & Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Large Water Peak - Contaminated solvent- Wet glassware- Atmospheric moisture- Use fresh solvent from a newly opened ampule or Sure/Seal™ bottle.- Properly oven-dry all glassware before use.[16][17]- Handle the solvent under a dry, inert atmosphere (e.g., in a glovebox or with a nitrogen blanket).[16][17]
Poor Line Shape / Broad Peaks - Undissolved solids in the sample- Sample concentration is too high- Paramagnetic impurities- Re-filter the sample through a clean pipette with a glass wool plug.- Dilute the sample. Highly viscous solutions can lead to line broadening.- Ensure the analyte is free from paramagnetic metals.
Analyte Precipitates - Poor solubility at room temperature- Consider acquiring the spectrum at an elevated temperature (VT-NMR), leveraging the solvent's high boiling point.

Conclusion

1,1-dichloro-1,2,2,2-tetradeuterioethane is a powerful, specialized solvent that expands the toolkit of the NMR spectroscopist. By understanding its properties and adhering to the rigorous safety and preparation protocols outlined in this guide, researchers can confidently prepare high-quality samples to unlock clear and information-rich spectra for a wide range of challenging analytes.

References

  • Vertex AI Search. (2025, May 17). Deuterated Solvents: A Comprehensive Guide to Their Use in Modern Chemistry.
  • University of Leicester. How to Prepare Samples for NMR. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (2025, December 19).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 22). The Power of Deuteration: Enhancing NMR Analysis with 1,1,2,2-Tetrachloroethane-d2.
  • University of Wisconsin-Madison. NMR Sample Preparation. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. Retrieved from [Link]

  • Airgas. (2017, September 19).
  • Hudson Technologies. (2017, April 4).
  • Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. Retrieved from [Link]

  • PubChem. 1,1-Dichloro-1,2,2,2-tetrafluoroethane. Retrieved from [Link]

  • European Chlorinated Solvents Association.
  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

  • NIST. Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-. Retrieved from [Link]

  • BenchChem. Spectroscopic Analysis of 1,1-Dichloro-2,2-difluoroethane: A Technical Guide.

Sources

Method

Application Note: Protocols for the Handling and Storage of 1,1-dichloro-1,2,2,2-tetradeuterioethane Under Inert Atmosphere

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1,1-dichloro-1,2,2,2-tetradeuterioethane is a deuterated chlorinated hydrocarbon utilized in specialized research and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-dichloro-1,2,2,2-tetradeuterioethane is a deuterated chlorinated hydrocarbon utilized in specialized research and development applications. Its utility is contingent upon maintaining both its chemical and isotopic purity. This compound is susceptible to degradation via reaction with atmospheric oxygen and moisture, and its deuterium atoms are prone to isotopic exchange with protic sources. Therefore, rigorous exclusion of air and water is paramount. This application note provides a comprehensive guide with detailed, field-proven protocols for the safe and effective handling and storage of 1,1-dichloro-1,2,2,2-tetradeuterioethane using standard inert atmosphere techniques, including Schlenk lines and gloveboxes. The causality behind each procedural step is explained to ensure experimental integrity and reproducibility.

Introduction: The Imperative for an Inert Environment

Deuterated solvents and reagents are fundamental tools in modern chemistry, particularly in NMR spectroscopy and mechanistic studies. 1,1-dichloro-1,2,2,2-tetradeuterioethane, a deuterated analog of the chlorofluorocarbon (CFC) R-114a, presents a dual challenge for handling:

  • Chemical Stability: As a chlorinated hydrocarbon, it is susceptible to slow decomposition, potentially accelerated by moisture or light, which can lead to the formation of acidic impurities like deuterium chloride (DCl).[1][2] Such impurities can compromise or catalyze unintended side reactions.

  • Isotopic Integrity: The deuterium atoms can undergo exchange with protons from atmospheric water (H₂O).[1][3] This isotopic dilution degrades the quality of the material for its intended applications and can complicate the interpretation of analytical data.

Consequently, the successful use of this compound is critically dependent on the mastery of air-free handling techniques. The protocols detailed herein are designed to provide a self-validating system for preserving the compound's integrity from receipt to disposal.

Compound Properties and Hazard Assessment

Understanding the physical properties and inherent hazards of 1,1-dichloro-1,2,2,2-tetradeuterioethane is the foundation of safe handling. The properties are nearly identical to its non-deuterated isotopologue, 1,1-dichloro-1,2,2,2-tetrafluoroethane.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₂Cl₂D₄-
Molecular Weight Approx. 174.95 g/mol Calculated
Boiling Point 3.4 °C (for C₂Cl₂F₄)[4][5]
Melting Point -56.6 °C (for C₂Cl₂F₄)[4][5]
Density 1.455 g/cm³ at 25 °C (for C₂Cl₂F₄)[4][5]
Appearance Colorless liquid[4]
Solubility in Water 137 mg/L at 25 °C (for C₂Cl₂F₄)[4][5]
Reactivity and Stability
  • Air & Moisture Sensitivity: While chemically inert in many situations, prolonged exposure to air and moisture should be avoided to prevent slow hydrolysis and isotopic exchange.[6][7]

  • Incompatibilities: Avoid contact with strong reducing agents and active metals, such as aluminum, which can react violently with halogenated hydrocarbons.[8]

  • Decomposition: Thermal decomposition or contact with hot surfaces can produce toxic fumes, including hydrogen chloride and other hazardous compounds.[4][9]

Hazard Identification

Personnel must review the Safety Data Sheet (SDS) prior to handling. Key hazards include:

  • Inhalation: Vapors may displace oxygen and cause rapid suffocation.[8][10] Inhalation may also have a narcotic effect.[8] Handle in a well-ventilated area, preferably within a fume hood.[11][12]

  • Skin/Eye Contact: May cause irritation upon contact.[11]

  • Environmental: The compound is hazardous to the ozone layer.[10] Avoid release into the environment.[12][13][14]

Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[12][13]

Core Principles of Inert Atmosphere Operations

The exclusion of atmosphere is achieved using either a Schlenk line or a glovebox. The choice depends on the scale and complexity of the manipulation.

  • Gloveboxes: Provide a fully enclosed environment with a purified inert atmosphere (typically <1 ppm O₂ and H₂O), ideal for complex manipulations or handling solids.[15][16]

  • Schlenk Lines: A versatile apparatus that uses a dual manifold system to supply inert gas and vacuum to glassware, suitable for most solution-based transfers and reactions.[17][18]

Choice of Inert Gas:

  • Argon (Ar): Denser than air, providing a superior protective "blanket" over the chemical. It is the preferred choice for highly sensitive applications.[6][19]

  • Nitrogen (N₂): More economical and suitable for many standard procedures.[6] Ensure high purity (≥99.998%) and use oxygen and moisture traps.

Pre-Handling and System Preparation Protocols

Rationale: Adsorbed water on glassware surfaces is a primary source of contamination. Rigorous drying is not optional; it is essential for success.

Protocol 4.1: Glassware Preparation
  • Clean all glassware (e.g., Schlenk flasks, syringes, cannula needles) thoroughly.

  • Place glassware in a laboratory oven at >125 °C for a minimum of 4 hours, though overnight is preferred.[6]

  • Immediately assemble hot glassware (e.g., attach a stopcock to a Schlenk flask) and connect it to the Schlenk line while still warm.

  • Evacuate the glassware under high vacuum and refill with inert gas. This "purge-and-refill" cycle must be repeated at least three times to ensure the complete removal of air and residual moisture.[19][20][21]

Purge_Cycle start Assemble Hot, Oven-Dried Glassware connect Connect to Schlenk Line start->connect evacuate Evacuate under High Vacuum connect->evacuate refill Refill with Inert Gas evacuate->refill cycle Repeat 3x refill->cycle cycle->evacuate Cycle < 3 ready System is Inert and Ready for Use cycle->ready Cycle = 3

Caption: Workflow for preparing glassware under an inert atmosphere.

Protocols for Handling and Transfer

All transfers must be conducted under a positive pressure of inert gas to prevent atmospheric ingress.

Protocol 5.1: Liquid Transfer via Schlenk Line and Syringe

This technique is suitable for transferring small to moderate volumes.

  • Preparation: Ensure the receiving Schlenk flask is properly purged and maintained under a positive pressure of inert gas, confirmed by a gentle outflow through an oil bubbler.[18]

  • Syringe Purge: Take a dry, gas-tight syringe with a long needle. Flush the syringe with inert gas at least 5-10 times by drawing gas from the Schlenk line manifold and expelling it into the fume hood.

  • Bottle Pressurization: Pierce the septum of the 1,1-dichloro-1,2,2,2-tetradeuterioethane source bottle with a needle connected to the inert gas line to create a slight positive pressure. Do not over-pressurize.

  • Withdrawal: Pierce the septum of the source bottle with the purged syringe needle. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume. To prevent gas bubbles, you may withdraw a slightly larger volume and then carefully push the excess back into the bottle.

  • Transfer: Quickly and carefully withdraw the syringe from the source bottle and immediately pierce the septum of the receiving Schlenk flask.

  • Dispensing: Slowly dispense the liquid into the receiving flask.

  • Completion: Remove the syringe. The receiving flask remains under a positive pressure of inert gas.

Protocol 5.2: Liquid Transfer via Cannula

For larger volumes, a double-tipped needle (cannula) transfer is more efficient and safer.[16]

  • Setup: Secure both the source flask (A) and the receiving flask (B) on the Schlenk line. Both flasks must be under a positive pressure of inert gas.

  • Cannula Insertion: Insert one end of the cannula through the septum of the source flask (A), ensuring the tip is submerged in the liquid. Insert the other end into the receiving flask (B), keeping the tip above the headspace.

  • Initiate Transfer: To start the transfer, reduce the inert gas pressure in the receiving flask (B) by venting it with a needle connected to an oil bubbler. The slight pressure differential between flask A (higher pressure) and flask B (lower pressure) will push the liquid through the cannula.

  • Monitoring: Monitor the transfer rate by observing the flow through the cannula and the bubbling rate in the vent bubbler. Adjust the venting as needed to control the flow.

  • Completion: Once the desired volume is transferred, first remove the cannula from the receiving flask (B), then from the source flask (A). This order prevents siphoning. Both flasks remain sealed under an inert atmosphere.

Cannula_Transfer cluster_0 Schlenk Line (Positive Inert Gas Pressure) FlaskA Source Flask (A) 1,1-dichloro-1,2,2,2-tetradeuterioethane Cannula Cannula FlaskA->Cannula FlaskB Receiving Flask (B) Empty Vent Vent Needle To Oil Bubbler FlaskB->Vent Creates Pressure Differential Cannula->FlaskB Liquid Flow (P_A > P_B)

Caption: Diagram of a cannula transfer between two Schlenk flasks.

Storage Protocols

Proper storage is critical for preserving the compound's purity over time. Decomposition is minimized if bottles are stored refrigerated and protected from light.[1][2]

ParameterRecommendationRationale
Atmosphere Dry Argon or NitrogenPrevents reaction with O₂ and H₂O, and minimizes isotopic exchange.[3][6]
Temperature 2-8 °C (Refrigerated)Slows the rate of potential thermal decomposition.[1][3] Do not freeze.
Container Amber glass bottle with PTFE-lined septum cap or flame-sealed glass ampoule.Protects from light, which can catalyze decomposition. PTFE provides a robust, inert seal.[1]
Sealing Ensure cap is tightly sealed. For septum-sealed bottles, wrap the cap/septum junction with Parafilm® for an additional barrier.Minimizes moisture ingress and solvent evaporation over time.

For long-term storage, aliquoting the compound into smaller, single-use quantities inside a glovebox is the best practice. This avoids repeated piercing of a single septum, which is a common route for atmospheric contamination.

Waste Disposal

Do not dispose of chlorinated compounds down the drain. All waste, including residual material and contaminated solvents, must be collected in a designated, sealed halogenated waste container. Quench any reactive materials cautiously with a less reactive alcohol like isopropanol before final disposal, following all institutional and local environmental regulations.[6]

References

  • University of York, Chemistry Teaching Labs. (n.d.). Schlenk: purging. Retrieved from University of York. [Link]

  • Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from Chemistry LibreTexts. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific. [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from Wikipedia. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from University of Bristol. [Link]

  • The Schlenk Line Survival Guide. (2019, March 18). Refluxing Under an Inert Atmosphere. Retrieved from WordPress.com. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • Macgregor, S. A., et al. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]

  • Rioux, R. M., et al. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from Labinsights. [Link]

  • Bart Laboratory, Purdue University. (n.d.). Standard Operating Procedures. Retrieved from Purdue University. [Link]

  • mulksgrp. (2025, January 21). Introduction of materials into a glovebox. Retrieved from mulksgrp. [Link]

  • Airgas. (2016, February 11). SAFETY DATA SHEET. Retrieved from Airgas. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. Retrieved from Carl ROTH. [Link]

  • CPAChem. (2023, May 12). Safety data sheet. Retrieved from CPAChem. [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1,2,2,2-tetrafluoroethane. Retrieved from PubChem. [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from ECSA. [Link]

  • Airgas. (2017, September 19). SAFETY DATA SHEET. Retrieved from Airgas. [Link]

  • Air Liquide. (n.d.). 1,2-Dichloro-1,1,2,2-tetrafluoroethane. Retrieved from Air Liquide Gas Encyclopedia. [Link]

  • Wikipedia. (n.d.). 1,1-Dichlorotetrafluoroethane. Retrieved from Wikipedia. [Link]

  • Verma, M. K. (n.d.). Safe handling of chlorine. ACS Chemical Health & Safety. [Link]

  • Cheméo. (n.d.). Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-. Retrieved from Cheméo. [Link]

  • Ryms, M., et al. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. [Link]

Sources

Application

Application Note: Advanced Extraction Protocols for Organic Compounds Using 1,1-Dichloro-1,2,2,2-tetradeuterioethane

Executive Summary The extraction of thermally labile or highly volatile organic compounds from aqueous matrices presents a persistent challenge in analytical chemistry. Traditional workflows—which involve extracting with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The extraction of thermally labile or highly volatile organic compounds from aqueous matrices presents a persistent challenge in analytical chemistry. Traditional workflows—which involve extracting with a standard solvent, evaporating it under nitrogen, and reconstituting the residue in a deuterated solvent for NMR—frequently result in the loss of volatile analytes and the degradation of sensitive metabolites.

This application note details the use of 1,1-dichloro-1,2,2,2-tetradeuterioethane ( C2​D4​Cl2​ , CAS: 40202-09-3) as a specialized, direct-to-NMR extraction solvent[1]. By leveraging its unique physicochemical properties, researchers can bypass the evaporation step entirely, enabling high-fidelity quantitative NMR (qNMR) and robust sample preparation for complex organic extractions.

Mechanistic Rationale & Physicochemical Advantages

As a Senior Application Scientist, I approach solvent selection not as a routine step, but as a thermodynamic strategy. The selection of 1,1-dichloroethane-d4 offers a highly specific set of advantages over ubiquitous solvents like Chloroform-d ( CDCl3​ ) or Dichloromethane-d2 ( CD2​Cl2​ ):

  • Optimized Volatility (The "Goldilocks" Zone): With a boiling point of 57.3 °C, 1,1-dichloroethane is significantly less volatile than dichloromethane (39.6 °C)[2]. This prevents rapid evaporative losses during vortexing and centrifugation, ensuring the concentration of the extracted analytes remains constant throughout the protocol.

  • Phase Separation Dynamics: The density of 1,1-dichloroethane is approximately 1.2 g/cm³[2]. In a biphasic aqueous system, it rapidly forms the lower organic layer. This gravity-driven separation allows for facile recovery of the organic phase without disturbing the aqueous-lipid interface.

  • Spectroscopic Transparency: Complete tetradeuteration (>99 atom % D) masks the massive proton signals typically observed for the ethylidene CH (~5.8 ppm) and methyl CH3​ (~2.0 ppm) groups. This unmasks critical spectral regions for the direct 1H -NMR observation of aliphatic and olefinic analyte protons.

  • Chemical Stability: Unlike chloroform, which can slowly degrade to produce highly toxic and reactive phosgene gas, 1,1-dichloroethane exhibits superior stability under standard laboratory conditions[3]. (Safety Note: 1,1-dichloroethane is classified as a possible human carcinogen and must be handled in a certified fume hood[4].)

Mechanistic_Rationale A 1,1-Dichloroethane-d4 (C2D4Cl2) B Tetradeuteration (>99 atom % D) A->B C Boiling Point: 57.3 °C (Moderate Volatility) A->C D Density: 1.2 g/cm³ (Immiscible in H2O) A->D E NMR Transparency (Eliminates Masking) B->E 1H-NMR F Prevents Analyte Evaporative Loss C->F Thermal Stability G Rapid Bottom-Layer Phase Separation D->G Gravity

Mechanistic advantages of 1,1-dichloro-1,2,2,2-tetradeuterioethane in extractions.

Quantitative Data: Solvent Comparison

To justify the substitution of standard chlorinated solvents, the following table summarizes the critical physicochemical metrics that govern extraction efficiency and analytical clarity.

PropertyDichloromethane-d2Chloroform-d1,1-Dichloroethane-d4
Chemical Formula CD2​Cl2​ CDCl3​ C2​D4​Cl2​
Boiling Point (°C) 39.661.257.3
Density (g/cm³) 1.331.501.20
Water Solubility 13.0 g/L8.0 g/L~5.0 g/L
1H -NMR Residuals (ppm) 5.32 (t)7.26 (s)~5.8 (m), ~2.0 (m)
Primary Advantage High solvencyUniversal standardReduced volatility, preserves labile VOCs

Self-Validating Experimental Protocols

A robust protocol must not only isolate the compound but also prove its own efficacy. The following methodologies are designed as self-validating systems , utilizing internal standards to continuously monitor for solvent loss or emulsion-based volume distortion.

Protocol A: Direct-to-NMR Micro-Extraction of Volatile Organics

Objective: Extract low-polarity, volatile metabolites from aqueous biofluids without an evaporation step.

  • Solvent Preparation (The Validation Step):

    • Spike 10 mL of 1,1-dichloro-1,2,2,2-tetradeuterioethane[1] with 5 µL of Tetramethylsilane (TMS).

    • Causality: TMS serves as an internal standard (0.00 ppm). Any variation in the absolute integral of the TMS peak post-extraction immediately alerts the researcher to solvent evaporation or pipetting errors, rendering the extraction self-validating.

  • Matrix Adjustment:

    • Transfer 500 µL of the aqueous sample into a 1.5 mL low-bind microcentrifuge tube. Adjust the pH using 0.1 M HCl or NaOH to ensure target analytes are un-ionized (lipophilic).

  • Biphasic Partitioning:

    • Add exactly 500 µL of the TMS-spiked C2​D4​Cl2​ to the aqueous matrix. Vortex vigorously for 60 seconds to maximize the interfacial surface area for mass transfer.

  • Phase Separation:

    • Centrifuge at 10,000 × g for 5 minutes at 4 °C.

    • Causality: The 1.2 g/cm³ density of C2​D4​Cl2​ forces it to form a distinct lower organic pellet, cleanly separating from the upper aqueous layer[2].

  • Recovery & Direct Analysis:

    • Using a narrow-bore gel-loading pipette, pierce the upper aqueous layer and aspirate 400 µL of the lower organic phase. Transfer directly into a 5 mm NMR tube and analyze via 1H -NMR.

LLE_Workflow A 1. Aqueous Sample (pH Adjusted) B 2. Add Spiked C2D4Cl2 (0.05% TMS) A->B C 3. Vortex & Centrifuge (10,000 x g, 5 min) B->C D 4A. Lower Organic Phase (C2D4Cl2 + Analytes) C->D Density 1.2 g/cm³ E 4B. Upper Aqueous Phase (Depleted Matrix) C->E Density ~1.0 g/cm³ F 5. Direct 1H-NMR Analysis (No Evaporation) D->F Transfer via Pipette

Workflow for Direct-to-NMR Liquid-Liquid Extraction using 1,1-Dichloroethane-d4.
Protocol B: Biphasic Extraction for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Utilize C2​D4​Cl2​ as a highly stable extraction medium for downstream GC-MS analysis.

  • Sample Equilibration: Add 1.0 mL of the aqueous sample to a silanized glass vial.

  • Extraction & Validation Setup: Add 1.0 mL of C2​D4​Cl2​ pre-spiked with a known concentration of an orthogonal surrogate standard (e.g., Fluorobenzene).

    • Causality: Post-extraction, the recovery percentage of the surrogate standard validates the thermodynamic efficiency of the phase transfer, ensuring no emulsion-based losses occurred.

  • Agitation: Shake mechanically for 10 minutes to ensure complete partitioning.

  • Separation: Allow gravity settling for 15 minutes.

  • Analysis: Inject 1 µL of the lower organic phase directly into the GC-MS. The moderate boiling point ensures excellent focusing on the GC column head without the extreme volatility issues associated with dichloromethane.

References

  • Title: 1,1-Dichloroethane (CID 6365) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Toxicological Profile for 1,1-Dichloroethane Source: Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Isotopic Exchange in 1,1-Dichloro-1,2,2,2-tetradeuterioethane Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing isotopic purity degradation (H/D exchang...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing isotopic purity degradation (H/D exchange) in 1,1-dichloro-1,2,2,2-tetradeuterioethane (CD₃-CDCl₂) solutions.

When working with deuterated haloalkanes, maintaining isotopic integrity is critical for accurate NMR quantification and mechanistic studies. Below, we dissect the causality of deuterium loss and provide field-proven, self-validating protocols to secure your analytical workflows.

Troubleshooting FAQs: Causality & Mechanisms

Q: Why is my CD₃-CDCl₂ solvent showing sudden proton signals (H/D exchange) during NMR or MS analysis? A: The primary cause is base-catalyzed carbanion formation in the presence of trace moisture. The two highly electronegative chlorine atoms on the C1 carbon exert a strong inductive (-I) effect, significantly increasing the acidity of the C1-Deuterium bond. When exposed to trace basic sites (e.g., unwashed glassware silanolates) and a protic source (H₂O), the C1-D bond is cleaved to form a [CD₃-CCl₂]⁻ carbanion. This intermediate rapidly abstracts a proton from water, forming CD₃-CHCl₂ and irreversibly degrading your isotopic purity[1]. Transition metals can also catalytically activate these inert bonds, further accelerating exchange[2].

Q: I filtered my solvent through basic alumina to remove trace DCl. Did this cause the exchange? A: Yes, highly likely. While passing deuterated haloalkanes through basic alumina is a standard protocol to remove acidic degradation products, doing so with non-oven-dried basic alumina introduces hydroxide ions and moisture. The basic sites on the alumina surface directly catalyze the dedeuteration of the C1 position, leading to rapid exchange if the system is not perfectly anhydrous[3].

Q: How does my sample preparation equipment contribute to this issue? A: Standard plastic micropipettes and untreated glass NMR tubes are major culprits. Standard air-displacement micropipettes are highly inaccurate for volatile organic solvents and can leach plasticizers or trace additives that catalyze exchange[4]. Furthermore, untreated glass surfaces contain free silanol groups that act as weak proton donors/acceptors, and ambient handling introduces water contamination that degrades the spectra[5].

Visualizing the Exchange Mechanism

Mechanism N1 CD3-CDCl2 (Intact Solvent) N3 [CD3-CCl2]- Carbanion Intermediate N1->N3 Deprotonation (Rate Limiting) N2 Trace Base / OH- (Glassware/Impurities) N2->N3 Catalyzes N5 CD3-CHCl2 (Isotopic Degradation) N3->N5 Protonation (Fast) N4 H2O / Protic Source (Trace Moisture) N4->N5 Donates H+

Base-catalyzed H/D exchange mechanism in 1,1-dichloro-1,2,2,2-tetradeuterioethane.

Quantitative Data: Factors Influencing Exchange Rates

To effectively troubleshoot your system, you must control the microenvironment. The table below summarizes how different variables impact the kinetics of isotopic exchange in deuterated haloalkanes:

VariableConditionImpact on H/D Exchange RateMechanistic Rationale
Moisture (H₂O) > 50 ppmHigh Acts as the primary proton donor for the [CD₃-CCl₂]⁻ carbanion intermediate[5].
Glassware Untreated / Air-driedModerate to High Surface silanol groups act as weak acids/bases; residual surface water donates protons[3].
Atmosphere Ambient AirHigh Introduces both atmospheric moisture and CO₂, altering the pH of the microenvironment.
Temperature Ambient (20-25°C)Moderate Accelerates the kinetic rate of base-catalyzed deprotonation.
Filtration Wet Basic AluminaCritical / Severe Introduces concentrated basic sites (OH⁻) that directly catalyze C1-D bond cleavage[3].

Self-Validating Experimental Protocol

To prevent H/D exchange, you must treat your solvent preparation as a closed, self-validating system. Follow this step-by-step methodology to ensure absolute anhydrous and neutral conditions.

Step 1: Glassware Deactivation & Preparation
  • Silanization: Treat all NMR tubes and storage vials with a 5% solution of dichlorodimethylsilane in toluene to cap free surface silanol groups. Rinse sequentially with toluene, methanol, and dichloromethane.

  • Thermal Desiccation: Oven-dry the silanized glassware at 120°C for a minimum of 4 hours prior to use[3]. Cool the glassware exclusively inside a vacuum desiccator.

Step 2: Solvent Desiccation
  • Sieve Activation: Activate 3Å (Linde-type) cylindrical molecular sieves in a muffle furnace at 300°C for 3 hours. Expert Insight: 3Å sieves are strictly required over standard spherical sieves because they selectively trap water without absorbing the solvent and release less particulate dust, which can cause NMR shimming issues[4].

  • Desiccation: Add the activated 3Å sieves directly to the CD₃-CDCl₂ bottle (approximately 10% w/v). Allow it to sit for 24 hours in the dark.

Step 3: Inert Transfer & Handling
  • Atmospheric Control: Handle the solvent exclusively under a dry nitrogen or argon atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent atmospheric moisture absorption[5].

  • Dispensing: Never use air-displacement micropipettes for volatile halogenated solvents. Use a thoroughly dried glass syringe or a positive-displacement micropipette to prevent additive leaching and ensure volumetric accuracy[4].

Step 4: System Validation (The Trustworthiness Check)
  • Blank NMR Run: Before dissolving your high-value deuterated drug candidate, run a blank ¹H NMR of the treated CD₃-CDCl₂.

  • Verification: A completely flat baseline in the proton spectrum (specifically lacking a quartet around 5.8 ppm, which would indicate the C1-H proton of degraded 1,1-dichloroethane) definitively validates the integrity of your anhydrous, neutral system.

Visualizing the Workflow

Workflow S1 1. Glassware Preparation Silanization & Oven Drying S2 2. Solvent Desiccation Add Activated 3Å Sieves S1->S2 S3 3. Inert Transfer Glass Syringe / Argon Atm. S2->S3 S4 4. System Validation Blank 1H NMR Check S3->S4

Step-by-step workflow for preparing and storing anhydrous deuterated haloalkane solutions.

References

  • Selection Guide on Deuterated Solvents for NMR - Labinsights Labinsights. Retrieved from:[Link]

  • NMR solvent that makes labile protons visible : r/OrganicChemistry Reddit. Retrieved from:[Link]

  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes ACS Catalysis. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Minimizing Evaporation of 1,1-Dichloro-1,2,2,2-tetradeuterioethane

Welcome to the Technical Support Center for isotopic solvent handling. 1,1-Dichloro-1,2,2,2-tetradeuterioethane (CAS: 40202-09-3), often referred to as 1,1-DCA-d4, is a highly volatile deuterated solvent used extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotopic solvent handling. 1,1-Dichloro-1,2,2,2-tetradeuterioethane (CAS: 40202-09-3), often referred to as 1,1-DCA-d4, is a highly volatile deuterated solvent used extensively as an analytical standard and NMR/Mass Spectrometry solvent[]. Due to its high vapor pressure and the high cost of isotopic labeling, preventing evaporation during storage and handling is a critical operational challenge.

This guide provides researchers and drug development professionals with field-proven troubleshooting steps, self-validating protocols, and the mechanistic causality behind proper storage techniques.

Part 1: Physicochemical Properties Driving Volatility

To effectively prevent evaporation, we must first understand the physical forces driving the solvent into the vapor phase. The table below summarizes the key properties of 1,1-DCA-d4 and how they dictate our storage parameters.

Table 1: Physicochemical Properties & Storage Impact
PropertyValueCausality / Impact on Storage Protocols
Boiling Point 57.3 °CA low boiling point means ambient handling risks rapid flash evaporation. Pre-chilling reagents is mandatory[2].
Vapor Pressure 240 hPa (at 20 °C)High ambient vapor pressure continuously drives gas through permeable seals, requiring rigid PTFE barriers[3].
Density 1.18 g/cm³ (at 20 °C)Denser than water; the vapor is also denser than air, meaning it will pool in unventilated spaces if a leak occurs[3][4].
Flash Point -12.5 °C to -6 °CHighly flammable; necessitates the use of explosion-proof cold storage environments[2][4].

Part 2: Frequently Asked Questions (Troubleshooting Evaporation)

Q: Why does my 1,1-DCA-d4 evaporate even when the vial is tightly capped? A: 1,1-Dichloro-1,2,2,2-tetradeuterioethane possesses an exceptionally high vapor pressure of 240 hPa at 20 °C[3]. Standard polypropylene caps or single-layer rubber septa are highly permeable to halogenated vapors. The vapor escapes through microscopic gaps or diffuses directly through the elastomer matrix, shifting the liquid-vapor equilibrium and driving continuous evaporation.

Q: Can I store 1,1-DCA-d4 at room temperature if I wrap the cap tightly in Parafilm®? A: No. Parafilm® is composed of polyolefins and waxes, which are highly permeable to organic vapors and will physically dissolve upon prolonged exposure to halogenated solvents like 1,1-dichloroethane. Storage must be maintained at sub-ambient temperatures (e.g., -20 °C) using PTFE-lined caps to provide a true chemical barrier[3][4].

Q: How does headspace volume affect isotopic purity and storage life? A: The liquid will continuously evaporate until the headspace reaches the saturation vapor pressure. A larger headspace means a greater absolute mass of the solvent must enter the vapor phase to reach equilibrium. Furthermore, ambient air in the headspace introduces moisture, which can lead to isotopic exchange (deuterium-hydrogen exchange) over time. Minimizing headspace (filling vials to >80% capacity) physically limits evaporation loss.

Q: What is the mechanistic significance of storing the vials upright? A: Storing vials inverted or on their side allows the liquid phase of 1,1-DCA-d4 to remain in constant contact with the septum. Even with PTFE lamination, prolonged liquid exposure can cause the underlying silicone or rubber core to swell. This swelling compromises the mechanical compression of the seal, creating micro-fissures that accelerate vapor loss.

Part 3: Troubleshooting Decision Tree

If you detect volume loss in your isotopic solvent inventory, follow this logical pathway to identify and eliminate the root cause of the evaporation.

Troubleshooting Start Volume Loss Detected Q1 Stored Upright? Start->Q1 A1_No Liquid degrades septum. Action: Store upright. Q1->A1_No No Q2 PTFE-lined Septum? Q1->Q2 Yes A2_No Vapor permeates rubber. Action: Switch to PTFE. Q2->A2_No No Q3 Storage Temp < 4°C? Q2->Q3 Yes A3_No High vapor pressure. Action: Move to -20°C. Q3->A3_No No Resolved Evaporation Minimized Q3->Resolved Yes

Caption: Troubleshooting decision tree for identifying and resolving 1,1-DCA-d4 evaporation pathways.

Part 4: Validated Protocol for Zero-Loss Aliquoting

To establish a trustworthy, self-validating system for handling 1,1-DCA-d4, researchers must control temperature, atmosphere, and mechanical sealing simultaneously.

Workflow Overview

Workflow N1 1. Pre-chill Reagents (Reduce Vapor Pressure) N2 2. Argon Purge (Displace Moisture/Air) N1->N2 N3 3. Gas-Tight Transfer (Minimize Exposure) N2->N3 N4 4. PTFE/Silicone Seal (Chemical Barrier) N3->N4 N5 5. Gravimetric Validation (Self-Validating Step) N4->N5

Caption: Workflow for zero-loss aliquoting and storage of highly volatile deuterated solvents.

Step-by-Step Methodology

Phase 1: Preparation & Environmental Control

  • Pre-chill Apparatus: Place the bulk 1,1-DCA-d4 source, receiving vials (borosilicate glass), and gas-tight syringes in a 4 °C refrigerator for 2 hours prior to handling. Causality: Lowering the temperature reduces the kinetic energy of the solvent molecules, significantly dropping the vapor pressure and preventing flash evaporation during transfer.

  • Atmosphere Purge: Flush the receiving vials with dry Argon gas for 10 seconds. Causality: Argon is heavier than air and displaces ambient moisture, preventing H/D isotopic exchange and reducing the partial pressure gradient of the solvent.

Phase 2: Transfer & Sealing 3. Aliquoting: Using the chilled gas-tight syringe (equipped with a PTFE-tipped plunger), transfer the 1,1-DCA-d4 into the receiving vial, leaving no more than 20% headspace. 4. Immediate Sealing: Cap the vial immediately using a PTFE/Silicone/PTFE laminated septum and a rigid screw cap. Apply consistent torque. Causality: The inner PTFE layer provides a chemical barrier against the halogenated solvent, while the silicone core provides the mechanical compression needed to maintain a hermetic seal against the glass rim.

Phase 3: Self-Validation & Storage 5. Gravimetric Baseline ( W1​ ): Immediately weigh the sealed vial on an analytical balance (0.1 mg precision). Record this mass. 6. Storage: Place the vial upright in a -20 °C explosion-proof freezer[4]. 7. Integrity Validation ( W2​ ): After 24 hours, remove the vial, allow it to briefly equilibrate to prevent condensation, and re-weigh it. Calculate the mass difference ( ΔW=W1​−W2​ ). System Validation: If ΔW<0.0005 g, the seal is hermetic and validated for long-term storage. If ΔW≥0.0005 g, the seal is compromised; discard the cap, re-purge, and reseal.

References

  • Source: bocsci.
  • 1 - Safety data sheet (1,1-Dichloroethane)
  • Source: guidechem.
  • Source: ilo.

Sources

Troubleshooting

Purification methods for degraded 1,1-dichloro-1,2,2,2-tetradeuterioethane

Technical Support Center: Purification & Recovery of Degraded 1,1-Dichloro-1,2,2,2-tetradeuterioethane ( CD3​CDCl2​ ) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recovery of Degraded 1,1-Dichloro-1,2,2,2-tetradeuterioethane ( CD3​CDCl2​ )

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of heavily deuterated chlorinated solvents. 1,1-Dichloro-1,2,2,2-tetradeuterioethane ( CD3​CDCl2​ ) is a specialized isotopic solvent utilized in advanced NMR spectroscopy and mechanistic drug development. Like its non-deuterated counterpart, it is highly susceptible to photooxidation and hydrolysis, especially upon exposure to UV light, atmospheric oxygen, and trace moisture[1][2].

When CD3​CDCl2​ degrades, it generates acidic and reactive species that not only ruin acid-sensitive active pharmaceutical ingredients (APIs) but also catalyze rapid H/D exchange, destroying the solvent's isotopic purity. This guide provides field-proven, self-validating protocols to rescue degraded CD3​CDCl2​ and maintain its integrity for high-precision applications.

Workflow: Purification of Degraded CD3​CDCl2​

purification_workflow A Degraded CD3CDCl2 (Contains DCl, CD3COCl, COCl2) B Acid Neutralization (Anhydrous Basic Alumina) A->B Remove acidic species C Filtration (Inert Atmosphere) B->C D Anhydrous Drying (Activated 4Å Molecular Sieves) C->D Remove trace D2O/H2O E Vacuum Transfer / Distillation (Freeze-Pump-Thaw) D->E Isolate from non-volatiles F Pure CD3CDCl2 (Stored over Sieves) E->F Final Polish

Caption: Workflow for the anhydrous purification and recovery of degraded CD3CDCl2.

Quantitative Data: Degradation Products & Impact

When exposed to air and light, the radical-initiated photooxidation and hydrolysis of 1,1-dichloroethane yield several problematic byproducts[3][4]. The table below summarizes these degradants for the deuterated analog and their impact on experimental integrity.

DegradantOriginBoiling PointMechanistic Impact on Experiments
Deuterium Chloride (DCl) Photooxidation / Hydrolysis-85.0 °CCatalyzes rapid H/D exchange with trace moisture; degrades acid-sensitive APIs[3].
Phosgene ( COCl2​ ) Photooxidation8.3 °CHighly toxic; acylates nucleophilic samples (amines, alcohols) during NMR analysis[3].
Acetyl chloride-d3 ( CD3​COCl ) Photooxidation~51.0 °CActs as a reactive acylating agent; introduces spurious baseline shifts in spectra[3].
Acetaldehyde-d4 ( CD3​CDO ) Hydrolysis20.2 °CReacts with primary amines (Schiff base formation); interferes with target signals[4].
Water ( H2​O / HDO ) Atmospheric Ingress100.0 °CActs as the primary proton source for isotopic dilution; initiates hydrolysis[5].

Troubleshooting & FAQs

Q1: How can I definitively identify degradation in my CD3​CDCl2​ stock before it ruins my experiment? A: Do not rely solely on visual inspection, as the solvent often remains colorless even when highly degraded. Instead, use a two-step validation:

  • Headspace Acidity: Suspend a strip of moistened pH paper in the vapor phase of the bottle. A rapid shift to red (pH < 3) indicates the presence of volatile DCl or phosgene.

  • NMR Baselines: Run a blank 1H NMR of the solvent. The appearance of a sharp singlet near 2.1 ppm (residual protium of the methyl group if H/D exchange occurred) or aldehydic protons (~9.8 ppm from non-deuterated acetaldehyde ingress) confirms degradation.

Q2: Why is the isotopic purity of my solvent dropping over time, and how do I stop it? A: Isotopic depletion is rarely due to direct exchange with the air. Instead, it is a chemically catalyzed process. Trace moisture ( H2​O ) reacts with the solvent to form DCl. This acidic environment acts as a catalyst, rapidly shuttling protons from trace water into the solvent molecules via enolization or carbocation intermediates. Even trace amounts of water can distort proton signals and shift chemical peaks, making water content control essential[5]. Solution: You must break the catalytic cycle by removing both the acid and the water. Store the solvent over activated 4Å molecular sieves and a small piece of silver foil (to scavenge free radicals and halogens that initiate photooxidation)[6][7].

Q3: Can I use standard aqueous basic washes (e.g., NaHCO3​ or K2​CO3​ solutions) to remove the acid and phosgene? A: Absolutely not. Introducing an aqueous phase to a deuterated solvent is a catastrophic error. The massive influx of H2​O will lead to immediate and irreversible H/D exchange, effectively destroying the isotopic enrichment of your CD3​CDCl2​ . All purification steps must be strictly anhydrous. We utilize activated basic alumina to neutralize acids without introducing protium.

Q4: What is the optimal pore size for molecular sieves when drying this specific solvent? A: 4Å molecular sieves are optimal. While 3Å sieves are excellent for water removal, 4Å sieves have a slightly larger pore size that accommodates water and trace linear impurities, while still strictly excluding the bulky 1,1-dichloroethane molecule (kinetic diameter > 4.5 Å).

Step-by-Step Methodologies

Protocol A: Anhydrous Acid Neutralization

Causality: Standard distillation cannot separate DCl and phosgene effectively due to their high volatility and tendency to co-distill or remain dissolved in the solvent matrix. Basic alumina permanently traps these species as non-volatile surface adducts.

  • Alumina Activation: Place basic alumina (Brockmann Grade I) in a Schlenk flask. Heat to 400 °C under high vacuum (<0.1 Torr) for 12 hours to remove all physisorbed water and surface hydroxyl protons. Cool to room temperature under dry argon.

  • Column Preparation: Inside a glovebox or under a blanket of argon, pack a glass chromatography column with the activated basic alumina.

  • Elution: Pass the degraded CD3​CDCl2​ through the column. The basic sites will neutralize DCl and irreversibly bind phosgene and acetyl chloride.

  • Self-Validation: Test the eluted solvent headspace with moistened pH paper. The vapor must be strictly neutral before proceeding to Protocol B.

Protocol B: Isotopic Preservation & Deep Drying

Causality: Factory-new molecular sieves contain up to 10% water by weight. If not activated, they will act as a water source rather than a sink, instantly ruining the solvent's deuteration level[6][7].

  • Sieve Activation: Heat 4Å molecular sieves to 300 °C under high vacuum for 24 hours.

  • Drying: Add the activated sieves directly to the neutralized CD3​CDCl2​ at a ratio of 10% w/v[7].

  • Incubation: Seal the flask under argon and allow it to stand in the dark for at least 24 hours to allow for complete pore diffusion[7].

  • Self-Validation: Perform a Karl Fischer titration. The moisture content must read below 10 ppm.

Protocol C: Vacuum Transfer (Freeze-Pump-Thaw)

Causality: Simple distillation exposes the solvent to heat, which can trigger further degradation if trace oxygen is present. A static vacuum transfer removes dissolved O2​ and isolates the pure solvent from alumina dust and non-volatile polymeric degradants[7].

  • Setup: Attach the flask containing the dried solvent to a high-vacuum manifold. Connect a clean, oven-dried Schlenk flask as the receiving vessel.

  • Degassing: Submerge the solvent flask in liquid nitrogen until fully frozen. Open the flask to the vacuum to evacuate the headspace (removing O2​ and CO). Isolate from the vacuum and thaw in a water bath. Repeat this Freeze-Pump-Thaw cycle exactly three times[7].

  • Static Vacuum Transfer: Keep the source flask at room temperature. Submerge the receiving flask in liquid nitrogen. Open the valve between them under static vacuum. The CD3​CDCl2​ will cryo-pump into the receiving flask, leaving all non-volatiles behind.

  • Self-Validation: Analyze the distillate via 1H and 13C NMR. The spectrum should show no organic impurities and a stable residual protium integration. Store the purified solvent in amber ampoules or a foil-wrapped Schlenk flask over fresh 4Å sieves.

References

  • Title: 1,1-Dichloroethane - ToxFAQs - Agency for Toxic Substances and Disease Registry | Source: cdc.gov | URL: 1

  • Title: Use and Handling of NMR Solvents | Source: sigmaaldrich.com | URL: 6

  • Title: Deuterated Solvents for NMR: Guide | Source: allanchem.com | URL: 5

  • Title: How to dry deuterated NMR solvents ? | Source: researchgate.net | URL: 7

  • Title: Oxidation of Chlorinated Ethanes | Source: tandfonline.com | URL: 3

  • Title: Toxicological Profile for 1,1-Dichloroethane | Source: cdc.gov | URL: 2

  • Title: Application Notes and Protocols: 1,1-Dichloroethane | Source: benchchem.com | URL: 4

Sources

Optimization

Correcting baseline drift in 1,1-dichloro-1,2,2,2-tetradeuterioethane IR spectroscopy

Welcome to the Technical Support Center for advanced infrared (IR) spectroscopy. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the unique anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced infrared (IR) spectroscopy. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the unique analytical challenges of halogenated deuterated compounds. Analyzing highly volatile isotopologues like 1,1-dichloro-1,2,2,2-tetradeuterioethane (CD₃-CCl₂D) requires extreme precision, as baseline drift can obscure critical isotopic stretching frequencies and compromise quantitative structural analysis.

Diagnostic Workflow for Baseline Drift

DiagnosticWorkflow Start Observe Baseline Drift in CD3-CCl2D Spectrum Isolate Is the drift linear or non-linear? Start->Isolate Linear Linear / Sloped Drift Isolate->Linear Constant Slope NonLinear Non-linear / Fluctuating Isolate->NonLinear Wavy/Peaks Evap Sample Evaporative Cooling (Check Cell Seal) Linear->Evap Source Source Temp Fluctuation or Purge Gas Issue NonLinear->Source Correct Apply RA-ICA or Polynomial Fitting Evap->Correct Source->Correct

Fig 1: Diagnostic workflow for resolving IR baseline drift in volatile deuterated samples.

Troubleshooting Guide & FAQs

Q1: Why does 1,1-dichloro-1,2,2,2-tetradeuterioethane (CD₃-CCl₂D) exhibit severe baseline drift compared to standard non-halogenated solvents? Causality: 1,1-dichloroethane and its isotopologues are highly volatile, possessing a boiling point of approximately 57 °C. When loaded into a standard, unsealed liquid transmission cell, rapid evaporation occurs. This evaporation drives localized endothermic cooling. The temperature drop alters the optical path length of the cell due to microscopic window contraction and causes ambient moisture to condense on the exterior of the windows, creating a broad, sloping baseline drift. Furthermore, the critical C-D stretching vibrations of CD₃-CCl₂D appear in the 2100–2250 cm⁻¹ region. Baseline stability in this specific region is paramount, as it sits adjacent to the atmospheric CO₂ asymmetric stretch (~2350 cm⁻¹), making it highly susceptible to fluctuations in the purge gas environment.

Q2: How do I differentiate between instrument-induced and sample-induced baseline drift? Causality: Instrument-induced drift typically originates from thermal fluctuations in the IR source or interferometer misalignment. A temperature drop in the light source, particularly near the zero optical path difference, causes significant baseline fluctuations. These fluctuations are characteristically more severe in the high (>3000 cm⁻¹) and low (<1000 cm⁻¹) wavenumber regions than in the mid-wavenumber region due to the lower radiation power density of the source at spectral extremes (1[1]). Conversely, sample-induced drift (such as evaporative cooling or scattering) presents as a continuous, linear, or polynomial slope across the entire spectrum. If the baseline drift is accompanied by shifting atmospheric interference peaks (H₂O/CO₂), it indicates that the purge gas environment has been disturbed, often due to a compromised sample compartment seal (2[2]).

Q3: Which baseline correction algorithms are most effective for quantitative C-D vs. C-H isotopic analysis? Causality: Manual baseline correction introduces operator subjectivity, which is unacceptable when quantifying precise isotopic ratios. For volatile halogenated ethanes, where baseline drift manifests as a complex, non-linear curve, advanced algorithmic corrections are required. The Relative Absorbance-based Independent Component Analysis (RA-ICA) method is highly recommended, as it mathematically separates low-frequency baseline drift from high-frequency absorption peaks without distorting quantitative peak areas[2]. Alternatively, Asymmetric Least Squares (ALS) smoothing or Iterative Polynomial Fitting (IPF) can be applied to address non-linear baseline drifts caused by scattering and water vapor, relying strictly on deterministic mathematical transformations based on signal processing theory (3[3]).

Experimental Protocol: Zero-Drift Acquisition for Volatile Halogenated Isotopologues

To ensure scientific integrity, every protocol must be a self-validating system. Follow this methodology to eliminate physical baseline drift before applying algorithmic corrections.

Step 1: Hardware Preparation & Equilibration

  • Assemble a sealed liquid transmission cell using CaF₂ or BaF₂ windows (which are significantly less hygroscopic than KBr or NaCl) and a 0.05 mm PTFE (Teflon) spacer.

  • Place the empty, sealed cell into the spectrometer's sample compartment.

  • Initiate a continuous dry N₂ purge and allow the system to thermally equilibrate for exactly 15 minutes.

Step 2: Self-Validating Background Acquisition

  • Acquire the initial background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).

  • Validation Check: Immediately acquire a second background spectrum and ratio it against the first. The resulting spectrum must be a flat line at 100% transmittance (±0.1% T). If drift is observed, verify the N₂ purge flow rate and source temperature stability.

Step 3: Closed-Loop Sample Loading

  • Without removing the cell from the purged compartment (if your hardware allows), or working swiftly in a dry box, inject the CD₃-CCl₂D using a gas-tight Luer-lock syringe through the bottom port of the cell to prevent bubble formation.

  • Seal both the inlet and outlet ports tightly with PTFE plugs to arrest evaporation.

Step 4: Self-Validating Sample Acquisition

  • Wait 3 minutes for thermal equilibration. The endothermic cooling from the injection process must dissipate to match the ambient compartment temperature.

  • Acquire the sample spectrum.

  • Validation Check: Acquire a second sample spectrum 5 minutes later. Subtract the two spectra. Any deviation from zero (especially a sloping baseline) indicates an ongoing micro-leak in the cell seal or persistent thermal drift.

Quantitative Data Presentation

Source of Baseline DriftPhysical MechanismPrimary Affected Wavenumber Region (cm⁻¹)Typical Magnitude (Absorbance Units)Recommended Correction Strategy
Evaporative Cooling Window contraction & external condensationBroad (4000–400), peaking at ~33000.05 – 0.15Hardware (Sealed CaF₂ Cell)
Source Temp Fluctuation Radiation power density drop near zero path differenceHigh (>3000) & Low (<1000)0.01 – 0.05RA-ICA Algorithm
Purge Gas Inconsistency H₂O / CO₂ atmospheric absorption3900-3500, 2400-2300, 1650-14000.02 – 0.08Iterative Polynomial Fitting
Optical Scattering Mie/Rayleigh scattering from particulatesSloped across the entire spectrumVariableAsymmetric Least Squares

References

  • Zhang, F., Tang, X., & Li, L. (2022). Origins of Baseline Drift and Distortion in Fourier Transform Spectra. Molecules / PMC - NIH.
  • Optica Publishing Group. (2024). Baseline correction for infrared spectra using relative absorbance-based independent component analysis.
  • Spectroscopy Online. (2025). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis.

Sources

Troubleshooting

qNMR Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) for 1,1-Dichloro-1,2,2,2-tetradeuterioethane

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with the quantitative Nuclear Magnetic Resona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with the quantitative Nuclear Magnetic Resonance (qNMR) analysis of 1,1-dichloro-1,2,2,2-tetradeuterioethane ( CD3​CDCl2​ ).

Quantifying fully deuterated halocarbons via 13C NMR is notoriously difficult due to isotopic multiplet splitting, absent Nuclear Overhauser Effect (NOE) enhancements, and extended longitudinal relaxation times ( T1​ )[1]. This guide provides field-proven, self-validating methodologies to overcome these fundamental limitations and achieve the >250:1 SNR required for precise qNMR[2][3].

Part 1: Troubleshooting & FAQs

Q1: Why is the 13C SNR for CD3​CDCl2​ so severely degraded compared to non-deuterated 1,1-dichloroethane?

The Causality: The low sensitivity is a direct consequence of isotopic substitution. Deuterium has a nuclear spin of I=1 . According to the 2nI+1 rule, the CD3​ carbon signal splits into a 7-line septet (1:3:6:7:6:3:1 ratio), and the CDCl2​ carbon splits into a 3-line triplet (1:1:1 ratio)[1]. This multiplet splitting distributes the total signal intensity across multiple weak peaks, drastically reducing the peak height (and thus SNR) compared to a singlet. Furthermore, because there are no attached protons, there is no dipole-dipole NOE enhancement during standard 13C{1H} decoupling, which normally provides up to a ~3x signal boost.

Q2: Can I use Deuterium Decoupling ( 13C{2H} ) to collapse these multiplets and regain peak height?

The Causality & Hardware Constraint: Yes, applying RF power at the deuterium resonance frequency will collapse the septet and triplet into sharp singlets, yielding an immediate 3x to 5x improvement in SNR. However, this introduces a critical lock problem . If you apply 2H decoupling, you will saturate the spectrometer's deuterium lock channel, causing the magnet to lose lock. Field-Proven Solution: To successfully execute 13C{2H} decoupling, you must either:

  • Run the spectrometer unlocked (feasible for short acquisitions on modern, highly stable shielded magnets).

  • Use a specialized probe with a Fluorine ( 19F ) lock channel and a fluorinated lock solvent.

Q3: My T1​ relaxation times are extremely long, meaning I have to wait >30 seconds between scans. How can I speed this up?

The Causality: Without attached protons, the primary mechanism for spin-lattice relaxation (dipole-dipole interaction) is absent. To acquire the necessary number of scans (since SNR∝NS​ ) within a reasonable timeframe, you must introduce an alternative relaxation pathway[3][4]. Field-Proven Solution: Dope your sample with 0.025 M to 0.05 M Chromium(III) acetylacetonate ( Cr(acac)3​ )[5][6]. The unpaired electrons in this paramagnetic complex provide a highly efficient dipole-dipole relaxation sink, reducing carbon T1​ times from tens of seconds down to <2 seconds without shifting the resonance frequencies.

G C13 13C Nucleus (Excited State) Paramag Cr(acac)3 Paramagnetic Center C13->Paramag Dipole-Dipole Coupling Lattice Thermal Lattice (Equilibrium) C13->Lattice Slow Natural T1 (Without Agent) Paramag->Lattice Fast Electron Relaxation

Mechanism of T1 relaxation acceleration via Cr(acac)3 paramagnetic pathways.

Q4: My quantitative integrals drift over the course of an overnight acquisition. What is causing this instability?

The Causality: 1,1-dichloroethane is highly volatile, with a boiling point of approximately 57.4 °C[7][8]. During extended signal averaging, the analyte slowly evaporates into the headspace of a standard NMR tube. This changes the concentration of the solution within the active coil volume, destroying quantitative accuracy. Field-Proven Solution: Never use standard snap-cap NMR tubes for volatile halocarbons in qNMR. You must use J. Young tubes with a threaded PTFE valve or flame-sealed ampoules to ensure absolute closed-system integrity.

Part 2: Quantitative Data & Optimization Impact

The table below summarizes the expected SNR gains and acquisition time reductions when applying the recommended troubleshooting strategies. Because SNR scales with the square root of the number of scans[3], a 3x increase in SNR translates to a 9x reduction in required spectrometer time.

Optimization StrategyMechanistic CausalityEstimated SNR GainAcquisition Time Reduction
2H Decoupling Collapses CD3​ septet (7 lines) & CDCl2​ triplet (3 lines) into singlets.~3.0x to 5.0x~9x to 25x
0.025 M Cr(acac)3​ Provides paramagnetic dipole-dipole relaxation pathway, reducing T1​ [6].~3.1x (for fixed time)~10x
Cryogenically Cooled Probe Reduces thermal electronic noise in the RF receiver coil and preamplifier.~3.0x to 4.0x~9x to 16x
Synergistic Combination Simultaneous application of decoupling, relaxation agent, and cryoprobe.>30x >900x

Part 3: Self-Validating Experimental Protocol

To ensure Trustworthiness and absolute accuracy, qNMR protocols cannot rely on assumptions or literature values for relaxation times. The following step-by-step methodology is a self-validating system designed specifically for CD3​CDCl2​ .

Workflow Start Start: Formulate CD3CDCl2 Sample Step1 Add 0.025 M Cr(acac)3 & Internal Standard Start->Step1 Step2 Seal in J. Young Tube (Control Volatility) Step1->Step2 Step3 Run Inversion Recovery (Measure T1) Step2->Step3 Step4 Set D1 = 5 to 7 × T1 Enable 2H Decoupling Step3->Step4

Step-by-step workflow for optimizing 13C qNMR of deuterated halocarbons.

Step-by-Step Methodology
  • Gravimetric Preparation: Using an ultra-microbalance, accurately weigh a certified internal standard (e.g., 1,4-dioxane) and the CD3​CDCl2​ analyte[9].

  • Relaxation Agent Doping: Dissolve the mixture in a suitable solvent containing exactly 0.025 M Cr(acac)3​ . Ensure complete dissolution, as undissolved paramagnetic particulates will cause severe magnetic field inhomogeneities (line broadening)[6].

  • Volatility Containment: Transfer the solution to a J. Young NMR tube and seal the PTFE valve tightly to prevent evaporative losses of the 57.4 °C boiling point analyte[8].

  • In Situ T1​ Validation: Insert the sample, tune/match the probe, and run an Inversion Recovery ( 180∘−τ−90∘ ) experiment. Do not skip this step. T1​ is highly dependent on sample viscosity and exact Cr(acac)3​ concentration. You must empirically determine the longest T1​ in your specific mixture.

  • Parameter Optimization: Calculate the relaxation delay ( D1​ ). For >99.3% magnetization recovery, D1​ must be set to 5 to 7 times the longest measured T1​ [3][6].

  • Acquisition: Execute a 90∘ single-pulse sequence. If the internal standard contains protons, use an inverse-gated 1H decoupling sequence to prevent NOE buildup while maintaining decoupled standard peaks. Ensure the final acquired spectrum achieves an SNR 250:1 for the CD3​CDCl2​ signals to guarantee integration precision[2][3].

References

  • 1,1-dichloroethane - Chemister.
  • 1,1-Dichloroethane CAS# 75-34-3: Odor profile, Molecular properties, Suppliers & Regulation - Scent.
  • Chromium(III)
  • Source: acs.
  • Source: mdpi.
  • Source: nih.
  • Source: squarespace.
  • Source: nanalysis.
  • 5.

Sources

Reference Data & Comparative Studies

Validation

Advanced Solvent Selection Guide: 1,1-Dichloro-1,2,2,2-tetradeuterioethane vs. Chloroform-d in Pharmaceutical NMR

Executive Summary In pharmaceutical research and structural biology, solvent selection dictates the quality and accuracy of Nuclear Magnetic Resonance (NMR) spectroscopy. While Chloroform-d ( CDCl3​ ) is the ubiquitous,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical research and structural biology, solvent selection dictates the quality and accuracy of Nuclear Magnetic Resonance (NMR) spectroscopy. While Chloroform-d ( CDCl3​ ) is the ubiquitous, cost-effective standard for routine analysis, it falls short when analyzing highly polar, aggregation-prone intermediates or when conducting deep-cryogenic conformational studies.

1,1-Dichloro-1,2,2,2-tetradeuterioethane ( CD3​CDCl2​ , CAS 40202-09-3) (1)[1] is a highly specialized, structurally asymmetric deuterated solvent. It bridges the critical gap between non-polar chlorinated solvents and highly polar, non-volatile solvents (like DMSO-d6), offering unique thermodynamic and solvation properties that resolve complex structural biology bottlenecks.

Physicochemical Profiling

Understanding the fundamental physicochemical differences between these two solvents is critical for predicting their behavior in complex analytical workflows. The quantitative data is summarized below:

PropertyChloroform-d ( CDCl3​ )1,1-Dichloroethane-d4 ( CD3​CDCl2​ )
Chemical Formula CDCl3​ CD3​CDCl2​
Boiling Point 61.2 °C57.3 °C (2)[2]
Melting Point -63.5 °C-97.0 °C (3)[3]
Density 1.50 g/mL~1.18 - 1.20 g/mL (1)[1]
Dielectric Constant ( ϵ ) 4.810.0 - 10.5 (4)[4]
1 H NMR Residual Shifts 7.26 ppm (singlet)~5.8 ppm (quartet), ~2.0 ppm (doublet) (5)[5]
13 C NMR Residual Shifts 77.16 ppm (triplet)~69.4 ppm, ~31.6 ppm (6)[6]

Mechanistic Advantages: Solvation & Thermodynamics

As an Application Scientist, choosing a solvent is rarely just about solubility; it is about controlling the molecular environment to yield accurate data.

A. Dielectric Constant & Aggregation Mitigation

In drug development, active pharmaceutical ingredients (APIs) frequently possess multiple hydrogen-bond donors and acceptors. When dissolved in CDCl3​ ( ϵ=4.8 ), the lack of solvent polarity fails to screen electrostatic interactions. This causality leads to self-assembly, ion-pairing, and severe NMR line broadening, obscuring critical coupling constants.

1,1-Dichloroethane-d4 possesses a significantly higher dielectric constant of >10.0 (3)[3]. This enhanced polarity disrupts intermolecular hydrogen bonding, yielding sharp, monomeric NMR signals. Crucially, because its boiling point (57.3 °C) is highly volatile, the analyte can be easily recovered post-analysis—an impossibility when resorting to heavy polar solvents like DMSO-d6 or DMF-d7.

B. The Cryogenic Window for Conformational Analysis

The study of atropisomers, macrocyclic flexibility, and transient reaction intermediates requires Variable-Temperature (VT) NMR to slow down molecular motion on the NMR timescale. CDCl3​ freezes at -63.5 °C, which is often insufficient to reach the coalescence temperature ( Tc​ ) of low-barrier rotational isomers.

By contrast, 1,1-dichloroethane-d4 depresses the freezing point to -97 °C (2)[2]. This unlocks a deep-cryogenic analytical window down to -90 °C, enabling researchers to freeze out rapidly interconverting conformers and accurately calculate their free energy of activation ( ΔG‡ ).

Experimental Methodology: Self-Validating Low-Temperature VT-NMR Protocol

To ensure absolute scientific integrity, the following protocol for deep-cryogenic conformational analysis using 1,1-dichloroethane-d4 is designed as a self-validating system .

Step 1: Sample Preparation & Internal Baseline Validation

  • Action: Dissolve 10–15 mg of the target analyte in 0.5 mL of 1,1-dichloroethane-d4 containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation Checkpoint: Acquire a preliminary 1 H spectrum at 298 K. The residual solvent peaks must appear strictly at ~5.8 ppm (quartet) and ~2.0 ppm (doublet) (7)[7]. If the integration ratio deviates from 1:3, or if extraneous multiplets appear, solvent degradation (e.g., dehydrohalogenation) has occurred. Discard and reconstitute with fresh solvent.

Step 2: Lock, Shim, and Probe Optimization

  • Action: Insert the sample and lock the spectrometer to the deuterium signal of CD3​CDCl2​ . Perform gradient shimming.

  • Self-Validation Checkpoint: A stable lock signal >80% confirms sample homogeneity. The internal TMS peak must exhibit a linewidth at half-height ( W1/2​ ) of <1.0 Hz. A broader peak indicates paramagnetic impurities or aggregation.

Step 3: Cryogenic Titration

  • Action: Lower the probe temperature in 10 K increments from 298 K down to 183 K (-90 °C). Allow 10 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Self-Validation Checkpoint: At every 10 K drop, the probe's tuning and matching (wobble curve) must be re-centered. The dielectric constant of the solvent changes inversely with temperature; failure to re-tune will result in a drastic, artificial loss of signal-to-noise ratio (S/N).

Step 4: Coalescence Analysis

  • Action: Identify the exact temperature ( Tc​ ) where the distinct exchanging signals collapse into a single broad peak. Extract the rate constant ( k ) and utilize the Eyring equation to calculate the thermodynamic barrier ( ΔG‡ ) of the conformational exchange.

Decision Workflow Visualization

Use the following logical matrix to determine the optimal solvent for your specific structural biology or synthetic workflow.

SolventDecision Start Synthesized Target Analyte Polarity Assess Analyte Polarity & Aggregation Potential Start->Polarity LowPol Low/Moderate Polarity (No Aggregation) Polarity->LowPol HighPol High Polarity / H-Bonding (Aggregation Risk) Polarity->HighPol VTNMR Variable Temp (VT) NMR Requirements? LowPol->VTNMR SelectDCA Select 1,1-Dichloroethane-d4 (High Solvation & Low-Temp) HighPol->SelectDCA Solubilization needed TempRT Standard RT or > -50 °C Analysis VTNMR->TempRT TempLow Deep Cryogenic Analysis (-50 °C to -90 °C) VTNMR->TempLow SelectCDCl3 Select Chloroform-d (Standard & Cost-Effective) TempRT->SelectCDCl3 TempLow->SelectDCA

Decision matrix for selecting between Chloroform-d and 1,1-Dichloroethane-d4 based on polarity and temperature.

References

  • 1,1-Dichloroethane | CH3CHCl2 | CID 6365 - PubChem Source: nih.gov
  • 1,1-dichloroethane - Stenutz Source: stenutz.eu
  • Properties of substance: 1,1-dichloroethane Source: chemister.ru
  • 1H proton nmr spectrum of 1,1-dichloroethane Source: docbrown.info
  • 13C nmr spectrum of 1,1-dichloroethane Source: docbrown.info
  • 1,1-dicloroetano-d4 40202-09-3 wiki Source: guidechem.com
  • Increment Systems for Estimating 1H Shifts Source: thieme-connect.de

Sources

Comparative

Validation of quantitative NMR methods using 1,1-dichloro-1,2,2,2-tetradeuterioethane

Title: Validation of Quantitative NMR Methods Using 1,1-Dichloro-1,2,2,2-tetradeuterioethane Subtitle: A Comparative Guide to Dual-Reference Internal Standards for High-Fidelity 2 H and 13 C qNMR Executive Summary Quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Quantitative NMR Methods Using 1,1-Dichloro-1,2,2,2-tetradeuterioethane Subtitle: A Comparative Guide to Dual-Reference Internal Standards for High-Fidelity 2 H and 13 C qNMR

Executive Summary

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary metrological technique used for purity determination, isotopic enrichment analysis, and metabolomics. While 1 H qNMR is the industry standard, the rise of Site-Specific Natural Isotope Fractionation (SNIF-NMR) has driven demand for high-fidelity 2 H (Deuterium) and 13 C qNMR methods. The selection of an internal standard (IS) is the most critical variable in method validation. This guide objectively compares 1,1-dichloro-1,2,2,2-tetradeuterioethane (1,1-DCE- d4​ ) against traditional alternatives, demonstrating how its unique asymmetric structure provides a self-validating system for rigorous qNMR workflows.

The Mechanistic Advantage: Why 1,1-DCE- d4​ ?

In qNMR, the accuracy of quantification depends entirely on uniform radiofrequency (RF) pulse excitation and complete magnetization recovery across the spectral window. Traditional symmetric internal standards yield only a single resonance peak. This single-point reference cannot detect off-resonance excitation drop-offs or bandwidth truncation.

1,1-DCE- d4​ ( CD3​−CDCl2​ ) solves this through its asymmetric deuteration profile:

  • Dual-Peak Internal Validation: It produces two distinct 2 H signals at approximately 2.1 ppm ( CD3​ ) and 5.9 ppm ( CDCl2​ ).

  • Built-in System Suitability Test (SST): Because the intramolecular ratio of these deuterons is exactly 3:1, spectroscopists can integrate both peaks. If the experimental ratio deviates from 3.00, it immediately flags systematic errors in the excitation bandwidth, receiver gain clipping, or insufficient relaxation delay ( D1​ ).

  • Quadrupolar Relaxation Dynamics: Deuterium is a spin-1 nucleus subject to quadrupolar relaxation, resulting in much shorter T1​ times than protons. However, the CD3​ rotor and the CDCl2​ group have different rotational correlation times, necessitating precise T1​ mapping to ensure quantitative reliability.

Product Comparison: 1,1-DCE- d4​ vs. Alternatives

To objectively evaluate 1,1-DCE- d4​ , we must compare it against standard qNMR references and solvents.

Table 1: Comparison of Deuterated Internal Standards for 2 H/ 13 C qNMR

Internal StandardChemical Structure 2 H Chemical Shifts (ppm)Intramolecular 2 H RatioBoiling PointPrimary Analytical Advantage
1,1-DCE- d4​ CD3​−CDCl2​ ~2.1, ~5.93:157°CDual-peak bandwidth validation; built-in SST.
1,2-DCE- d4​ CD2​Cl−CD2​Cl ~3.71 (4D)83°CHigh-temperature stability; single sharp peak.
Chloroform- d CDCl3​ ~7.261 (1D)61°CUbiquitous solvent; limited as a robust IS.
TMS- d12​ Si(CD3​)4​ 0.01 (12D)26°CUniversal 0 ppm reference; highly volatile.

Data Interpretation: While 1,2-DCE- d4​ is an excellent high-temperature solvent, it lacks the dual-reference capability of 1,1-DCE- d4​ . For rigorous 2 H qNMR validation, 1,1-DCE- d4​ is vastly superior because it continuously validates the spectrometer's performance across a 3.8 ppm spread.

Self-Validating Experimental Protocol

To maintain scientific integrity and comply with metrological guidelines for quantitative analytical measurement, the following protocol establishes a self-validating 2 H qNMR system using 1,1-DCE- d4​ .

Step-by-Step Methodology:

  • Gravimetric Sample Preparation: Using a highly calibrated microbalance (readability ≤0.001 mg), co-weigh the target analyte and the 1,1-DCE- d4​ internal standard into a vial. Record masses to calculate the exact molar ratio.

  • Solvent Addition: Dissolve the mixture in a protonated or distinct fluorinated solvent (e.g., CHCl3​ or CF3​CH2​OH ) to prevent deuterium signal overlap. Transfer to a 5 mm precision NMR tube.

  • T1​ Relaxation Measurement: Execute an Inversion Recovery ( 180∘−τ−90∘ ) pulse sequence. Measure the T1​ for the analyte's deuterium signals, the CD3​ peak, and the CDCl2​ peak.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to at least 7×T1​ of the slowest relaxing nucleus to guarantee >99.9% magnetization recovery. Calibrate the 90∘ pulse width precisely.

  • Data Acquisition: Acquire the 2 H spectrum using inverse-gated 1 H decoupling to eliminate scalar coupling while avoiding Nuclear Overhauser Effect (NOE) enhancements.

  • Integration & Internal Validation: Integrate the 1,1-DCE- d4​ peaks. Calculate the CD3​ : CDCl2​ ratio.

    • Pass: Ratio is 3.00±0.02 . Proceed to quantify the analyte against the CD3​ peak.

    • Fail: Ratio deviates. Recalibrate the 90∘ pulse, increase D1​ , or center the transmitter frequency ( O1​ ) between the analyte and the IS.

Visualizing the qNMR Workflow

Workflow Step1 1. Gravimetric Preparation (Analyte + 1,1-DCE-d4) Step2 2. T1 Relaxation Measurement (Inversion Recovery) Step1->Step2 Step3 3. Parameter Optimization (D1 ≥ 7×T1, 90° Pulse) Step2->Step3 Step4 4. 2H qNMR Acquisition (Inverse-Gated Decoupling) Step3->Step4 Step5 5. Dual-Peak Integration (CD3 at ~2.1 ppm, CDCl2 at ~5.9 ppm) Step4->Step5 Step6 6. Method Validation (Check 3:1 Ratio & Quantify) Step5->Step6

Step-by-step workflow for self-validating 2H qNMR using 1,1-DCE-d4.

Causality A Asymmetric Structure (CD3-CDCl2) B Two Distinct 2H Signals (~2.1 ppm & ~5.9 ppm) A->B C Internal Check for Excitation Bandwidth B->C D High-Fidelity qNMR Validation C->D

Logical flow of using 1,1-DCE-d4 for internal bandwidth validation in 2H qNMR.

Trustworthiness & Authoritative Grounding

The implementation of 1,1-DCE- d4​ directly addresses the stringent requirements of [1] for the validation of analytical methods. By embedding a continuous, internal system suitability check, laboratories can definitively prove that their qNMR measurements are free from instrumental artifacts. This is particularly critical in regulatory environments, such as the authentication of natural vs. synthetic vanillin via [2], or the detection of chaptalization in [3]. Furthermore, the calculation of measurement uncertainty—a core pillar of the [4]—is significantly strengthened when the internal standard itself provides a verifiable metric of spectral fidelity.

References

  • ISO/IEC 17025:2017. General requirements for the competence of testing and calibration laboratories. International Organization for Standardization.[Link]

  • Guyader, S., et al. Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS. Analytical and Bioanalytical Chemistry (2025).[Link]

  • Ivlev, V., et al. New approach for wine authenticity screening by a cumulative 1H and 2H qNMR. BIO Web of Conferences 15, 02022 (2019).[Link]

  • EURACHEM / CITAC Guide CG 4. Quantifying Uncertainty in Analytical Measurement, 3rd Edition. EURACHEM (2012).[Link]

Validation

A Researcher's Guide to Deuterated Dichloroethanes: A Comparative Analysis of 1,1-dichloro-1,2,2,2-tetradeuterioethane and 1,2-dichloroethane-d4 for Structural Elucidation

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. Isotopic labeling, particularly with deuterium, is a powerful tool in this endeavor, offe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. Isotopic labeling, particularly with deuterium, is a powerful tool in this endeavor, offering a subtle yet profound alteration that can unlock a wealth of structural and dynamic information. Among the deuterated solvents and reagents, dichloroethane isomers present an interesting case study. This guide provides an in-depth technical comparison of two such isomers: 1,1-dichloro-1,2,2,2-tetradeuterioethane and the more commonly encountered 1,2-dichloroethane-d4, with a focus on their practical application in structural analysis.

The Significance of Deuteration in Probing Molecular Conformation

1,2-dichloroethane is a classic example of a molecule exhibiting rotational isomerism, existing as a mixture of anti and gauche conformers. The equilibrium between these conformers is sensitive to the surrounding environment and provides a valuable model for understanding intramolecular interactions. Deuteration simplifies spectra and allows for more precise measurements of coupling constants and vibrational modes, which are fundamental to conformational analysis.

A Tale of Two Isomers: Availability and Application

A crucial initial consideration for any researcher is the availability of the desired isotopically labeled compound. In this regard, a stark contrast emerges between the two isomers .

  • 1,2-Dichloroethane-d4 (ClCD₂CD₂Cl) is a commercially available and widely utilized deuterated solvent and reagent.[1][2] Its synthesis has been reported, and it has been the subject of structural studies, including neutron diffraction measurements.[1] This ready availability makes it a practical choice for a wide range of applications.

  • 1,1-dichloro-1,2,2,2-tetradeuterioethane (Cl₂CDCD₃) , on the other hand, is not a commonly available compound. A thorough review of scientific literature and chemical supplier catalogs reveals a conspicuous absence of experimental data for this specific deuterated isomer. While general methods for the synthesis of 1,1-dichloroalkanes exist, a specific, established protocol for this deuterated variant is not readily found.[3]

This disparity in availability is a primary determinant in the selection process. For the remainder of this guide, we will focus on the well-characterized 1,2-dichloroethane-d4 and infer the expected, albeit unconfirmed, properties of the 1,1-isomer based on its non-deuterated counterpart and spectroscopic principles.

Spectroscopic Signatures: A Comparative Overview

The utility of these molecules in structural analysis is best understood by examining their distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation. The positioning of deuterium atoms significantly alters the resulting spectra.

  • ¹H NMR:

    • 1,2-Dichloroethane-d4: In a perfectly pure sample, no proton signals would be observed. However, commercially available deuterated solvents typically have a residual proton signal. For 1,2-dichloroethane-d4, this would appear as a multiplet, reflecting the coupling to deuterium.

    • 1,1-dichloro-1,2,2,2-tetradeuterioethane (Predicted): A single proton would be present on the dichloromethyl carbon. This proton would be expected to appear as a singlet (or a very narrow multiplet due to coupling with deuterium) at a downfield chemical shift due to the presence of two electron-withdrawing chlorine atoms.

  • ¹³C NMR:

    • 1,2-Dichloroethane-d4: Due to the symmetry of the molecule, a single signal is expected in the ¹³C NMR spectrum. This signal will be a quintet due to coupling with the two attached deuterium atoms. A ¹³C NMR spectrum for this compound is available in spectral databases.[4]

    • 1,1-dichloro-1,2,2,2-tetradeuterioethane (Predicted): Two distinct carbon signals would be anticipated. The carbon bonded to the two chlorine atoms would appear further downfield and as a singlet (assuming no significant C-D coupling is resolved). The carbon of the -CD₃ group would be a septet due to coupling with the three deuterium atoms and would appear at a more upfield position. For comparison, the non-deuterated 1,1-dichloroethane shows two distinct carbon signals.[5]

  • Deuterium (²H) NMR:

    • 1,2-Dichloroethane-d4: A single resonance would be observed.

    • 1,1-dichloro-1,2,2,2-tetradeuterioethane (Predicted): Two distinct resonances would be expected, one for the single deuterium on the dichloromethyl carbon and another for the three equivalent deuteriums on the other carbon.

The simplicity of the ¹³C and ²H NMR spectra of 1,2-dichloroethane-d4 makes it an excellent choice for studies where a simple, well-defined solvent signal is desired.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is particularly sensitive to isotopic substitution and provides detailed information about molecular structure and conformation.

The vibrational spectra of 1,2-dichloroethane and its deuterated analogs have been the subject of numerous studies, as they provide a direct probe of the anti and gauche conformers.[6]

  • 1,2-Dichloroethane-d4: The substitution of all hydrogens with deuterium leads to a significant red-shift (lower frequency) of the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated molecule. This isotopic shift is invaluable for assigning vibrational modes and simplifying complex spectra. The analysis of the temperature dependence of specific Raman bands allows for the determination of the enthalpy difference between the anti and gauche conformers.

  • 1,1-dichloro-1,2,2,2-tetradeuterioethane (Predicted): The vibrational spectrum would be more complex than that of the symmetrically substituted 1,2-isomer. The presence of both a C-H and C-D bonds would lead to a wider range of vibrational frequencies. The C-H stretching and bending modes of the CHCl₂ group would be present in the typical C-H vibrational region, while the C-D modes of the -CD₃ group would be at lower frequencies. This could be advantageous for selectively probing the dynamics of a specific part of the molecule.

The following table summarizes the key predicted and observed spectroscopic features:

Spectroscopic Technique1,1-dichloro-1,2,2,2-tetradeuterioethane (Predicted)1,2-dichloroethane-d4 (Observed/Expected)
¹H NMR One singlet (or narrow multiplet)Residual proton signal as a multiplet
¹³C NMR Two signals (a singlet and a septet)One signal (a quintet)
²H NMR Two signalsOne signal
Vibrational (IR/Raman) More complex spectrum with both C-H and C-D modesSimpler spectrum with only C-D modes, red-shifted

Experimental Workflows for Structural Analysis

The choice of deuterated isomer has significant implications for the design and interpretation of structural analysis experiments.

Conformational Analysis using Vibrational Spectroscopy

A primary application of deuterated dichloroethanes is the study of their conformational equilibrium.

G cluster_0 Experimental Workflow: Conformational Analysis A Sample Preparation (Neat liquid or in solution) B Temperature-Dependent Raman/IR Spectroscopy A->B Vary Temperature C Data Analysis (Peak intensity ratios) B->C Spectral Deconvolution D Thermodynamic Parameters (ΔH, ΔS for anti-gauche equilibrium) C->D Van't Hoff Plot

Caption: Workflow for conformational analysis using vibrational spectroscopy.

Protocol:

  • Sample Preparation: Prepare a solution of 1,2-dichloroethane-d4 in a suitable solvent (or use the neat liquid).

  • Spectra Acquisition: Record Raman or IR spectra over a range of temperatures.

  • Data Analysis: Identify the vibrational bands corresponding to the anti and gauche conformers. The relative intensities of these bands are proportional to the population of each conformer at a given temperature.

  • Thermodynamic Calculation: A Van't Hoff plot of the natural logarithm of the equilibrium constant (K = [gauche]/[anti]) versus the inverse of the temperature yields the enthalpy (ΔH) and entropy (ΔS) differences between the two conformers.

The use of 1,2-dichloroethane-d4 simplifies the spectra, making the identification and quantification of the conformer-specific bands more accurate. The absence of C-H vibrations eliminates potential overlaps and simplifies the analysis.

Neutron Diffraction

Neutron diffraction is a powerful technique for locating the positions of light atoms, such as hydrogen and deuterium. The synthesis and structural elucidation of 1,2-dichloroethane-d4 by neutron diffraction has been reported, providing precise information on bond lengths and angles in the liquid state.[1][7]

G cluster_1 Neutron Diffraction Workflow E Synthesize/Obtain 1,2-dichloroethane-d4 F Neutron Scattering Experiment E->F G Data Processing (Fourier Transform) F->G H Structural Refinement G->H I Molecular Structure (Bond lengths, angles, conformation) H->I

Caption: Simplified workflow for structural analysis using neutron diffraction.

The large neutron scattering cross-section of deuterium compared to hydrogen makes 1,2-dichloroethane-d4 an ideal candidate for such studies, leading to more precise structural determination.

Synthesis Considerations

As previously mentioned, the synthesis of 1,2-dichloroethane-d4 is established. In contrast, the synthesis of 1,1-dichloro-1,2,2,2-tetradeuterioethane would likely require a multi-step process, potentially starting from a deuterated acetaldehyde or ethanol precursor, followed by chlorination. The lack of readily available starting materials and a validated synthetic protocol presents a significant hurdle for its use in routine research.

Conclusion: A Clear Choice for Practical Structural Analysis

While both 1,1-dichloro-1,2,2,2-tetradeuterioethane and 1,2-dichloroethane-d4 are intriguing molecules from a theoretical standpoint, the practicalities of chemical research point to a clear preference.

1,2-dichloroethane-d4 stands out as the superior choice for most structural analysis applications due to its:

  • Commercial availability and established synthesis.

  • Symmetrical structure, which simplifies NMR and vibrational spectra.

  • Proven utility in advanced structural techniques like neutron diffraction.

The lack of available data and synthetic routes for 1,1-dichloro-1,2,2,2-tetradeuterioethane currently relegates it to a subject of hypothetical interest rather than a practical tool for the broader scientific community. For researchers seeking to unravel the complexities of molecular conformation and structure using deuterated dichloroethane, the path of investigation is most productively pursued with the well-characterized and accessible 1,2-dichloroethane-d4.

References

  • SpectraBase. 1,2-Dichloroethane-d4. [Link]

  • NIST. 1,2-Dichlorobenzene-D4. [Link]

  • Alvarenga, A. D., & Soper, A. K. (1990). The structure of liquid 1,2-dichloroethane by neutron diffraction. II. Pulsed neutron and isotope difference studies. The Journal of Chemical Physics, 91(10), 6245–6252.
  • Mizushima, S., Shimanouchi, T., Harada, I., Abe, Y., & Takeuchi, H. (1975). Infrared and Raman spectra of 1,2-dichloroethane and its deuterium compounds in the gaseous, liquid, and solid states. Canadian Journal of Physics, 53(19), 2085-2094.
  • Craig, N. C. (2004). INFRARED AND RAMAN SPECTRA OF THE ISOMERS OF cis- AND trans- 1,2-DICHLOROETHYLENE. Applications of Group Theory: Infrared and Raman Spectra of the Isomers of 1,2-Dichloroethylene. A Physical Chemistry Experiment.
  • SpectraBase. 1,1,2,2,-Tetrachloroethane. [Link]

  • PubChem. 1,1-Dichloro-1,2,2,2-tetrafluoroethane. [Link]

  • Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]

  • Computational Chemistry Comparison and Benchmark Database. Experimental data for CHClCHCl (Ethene, 1,2-dichloro-, (E)-). [Link]

  • Organic Chemistry Portal. Synthesis of 1,1-dichloroalkanes. [Link]

  • Applegate, J. M., & Kiefer, A. M. (2022). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum.
  • European Patent Office. EP0317981A2 - Process for producing 1,1-dichloro-1,2,2,2-tetrafluoroethane. [Link]

  • ResearchGate. The ground electronic state of 1,2-dichloroethane I. Ab initio investigation of the geometrical, vibrational and torsional structure. [Link]

  • J-Stage. Discovery of internal rotation and conformers of 1,2-dichloroethane. [Link]

  • NIST. Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro-. [Link]

  • NIST. Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro-. [Link]

  • precisionFDA. 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE. [Link]

  • Oliveira, L. F. S., & Lopes, J. F. (2015). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. The Journal of Physical Chemistry A, 119(34), 9155–9162.
  • Doc Brown's Chemistry. 13C nmr spectrum of 1,1-dichloroethane. [Link]

  • Wikipedia. 1,2-Dichloroethane. [Link]

  • ResearchGate. Vibrational intensity analysis of 1,2-dichloroethane and 1-chloropropane. [Link]

  • NIST. Ethane, 1,2-dichloro-. [Link]

  • NIST. Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-. [Link]

  • ECETOC. 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2. [Link]

  • World Health Organization. 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123). [Link]

  • NIST. Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-. [Link]

Sources

Comparative

Measuring kinetic isotope effects: 1,1-dichloro-1,2,2,2-tetradeuterioethane vs non-deuterated analogs

An in-depth technical comparison of the kinetic isotope effects (KIE) between 1,1-dichloroethane and its tetradeuterated analog provides critical mechanistic insights for drug development, environmental remediation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the kinetic isotope effects (KIE) between 1,1-dichloroethane and its tetradeuterated analog provides critical mechanistic insights for drug development, environmental remediation, and physical organic chemistry. By substituting hydrogen with deuterium, researchers can probe rate-determining steps, alter metabolic clearance, and map degradation pathways.

Executive Summary & Scientific Context

The compound 1,1-dichloroethane ( CH3​CHCl2​ , CAS 75-34-3) is a chlorinated aliphatic hydrocarbon widely studied for its environmental degradation and hepatic metabolism[][2]. Its isotopically labeled counterpart, 1,1-dichloro-1,2,2,2-tetradeuterioethane ( CD3​CDCl2​ , CAS 40202-09-3), serves as a precise molecular probe to measure the Kinetic Isotope Effect (KIE)[][3].

The KIE is defined as the ratio of reaction rate constants for the light and heavy isotopologues ( kH​/kD​ ). In drug development and mechanistic studies, comparing CH3​CHCl2​ to CD3​CDCl2​ allows scientists to isolate the exact contribution of C-H bond cleavage to the overall reaction kinetics.

Mechanistic Causality: The Physics of Isotopic Substitution

As an application scientist, it is crucial to understand why isotopic substitution alters reaction rates rather than just observing the phenomenon. The causality is rooted in quantum mechanics, specifically Zero-Point Energy (ZPE) .

Because deuterium has twice the mass of protium (hydrogen), the C-D bond vibrates at a lower frequency than the C-H bond. Consequently, the C-D bond sits lower in the potential energy well. When a reaction mechanism—such as cytochrome P450 oxidation or radical abstraction—requires breaking this bond in its rate-determining step (RDS), the deuterated molecule requires a higher activation energy ( Ea​ ) to reach the transition state. This results in a primary KIE, typically ranging from 2 to 10 at room temperature[4][5].

Furthermore, the CD3​ group in CD3​CDCl2​ introduces a secondary KIE . While the C-D bonds in the methyl group are not broken during α -carbon oxidation, their heavier mass alters hyperconjugative stabilization of the transition state, compounding the overall kinetic resistance[6].

The "Masking" Effect in Complex Systems

In highly efficient enzymatic systems or whole-cell biodegradation, the intrinsic KIE can be "masked." If the chemical cleavage of the C-Cl or C-H bond is much faster than substrate binding or product release, the observed apparent kinetic isotope effect (AKIE) will be significantly smaller than the intrinsic KIE[7][8]. This masking effect is a critical diagnostic tool for determining whether chemical transformation or physical transport is the true bottleneck in a biological system[9].

Comparative Performance & Experimental Data

To objectively evaluate the performance differences between CH3​CHCl2​ and CD3​CDCl2​ , we must analyze them across distinct chemical and biological environments.

Cytochrome P450-Mediated Metabolism

1,1-dichloroethane is metabolized in the liver by cytochrome P450 enzymes[2]. The initial and rate-limiting step is the insertion of oxygen into the α -C-H bond, leading to an unstable gem-chlorohydrin intermediate that spontaneously decomposes into acetyl chloride and HCl. Tetradeuteration directly fortifies this α -position.

CYP450_Metabolism SubH CH3CHCl2 (Non-deuterated) CYP Cytochrome P450 Oxidation SubH->CYP Fast Binding SubD CD3CDCl2 (Tetradeuterated) SubD->CYP Fast Binding OxH CH3C(OH)Cl2 (Intermediate) CYP->OxH k_H (Fast Cleavage) OxD CD3C(OD)Cl2 (Intermediate) CYP->OxD k_D (Slow Cleavage, KIE) ProdH CH3COCl + HCl OxH->ProdH Spontaneous ProdD CD3COCl + DCl OxD->ProdD Spontaneous

CYP450-mediated oxidation pathways illustrating the primary KIE at the alpha-carbon.

Gas-Phase Radical Abstraction

In atmospheric chemistry, the degradation of chloroethanes is driven by chlorine radical (Cl•) abstraction. Experimental studies using discharge flow/resonance fluorescence techniques demonstrate a pronounced primary KIE when comparing non-deuterated and deuterated ethanes[4].

Table 1: Gas-Phase Reaction Kinetics with Cl Atoms at 298 K [4] | Compound | Substrate Type | Kinetic Isotope Effect ( kH​/kD​ ) | Mechanistic Implication | | :--- | :--- | :--- | :--- | | CH3​CHCl2​ | Non-deuterated | - | Baseline abstraction rate. | | CD3​CDCl2​ | Tetradeuterated | 3.2 | Strong primary KIE confirms C-H/C-D bond cleavage is the rate-determining step. |

Base-Promoted β -Elimination

In physical organic chemistry, the E2 elimination of HCl/DCl from chlorinated ethanes to form vinyl chloride derivatives is a classic model for KIE. Reactions promoted by strong bases (e.g., tetramethylguanidine) in aprotic solvents reveal massive primary deuterium isotope effects[5][10].

Table 2: β -Elimination Kinetics at 20 °C [5] | Parameter | CH3​CHCl2​ Analog | CD3​CDCl2​ Analog | Observation | | :--- | :--- | :--- | :--- | | Enthalpy of Activation ( ΔH‡ ) | Lower | Higher (~1-2 kcal/mol higher) | Reflects the ZPE difference of the C-D bond[10]. | | Primary KIE ( kH​/kD​ ) | - | 4.8 to 10.3 | Indicates a highly symmetrical transition state where the proton/deuteron is half-transferred. |

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, any KIE measurement must be designed as a self-validating system. The workflows below incorporate mandatory internal controls to prevent data artifacts caused by matrix effects or isotopic impurities.

Kinetic_Workflow N1 1. Equimolar Substrate Prep (Isotopic Purity >99% D) N2 2. Parallel Reaction Initiation (e.g., Cl• radicals or CYP450) N1->N2 N3 3. Time-Course Sampling (Quenching & Internal Standard Addition) N2->N3 N4 4. High-Resolution MS Analysis (Isotope-Dilution Quantification) N3->N4 N5 5. Kinetic Parameter Derivation (Calculate k_H, k_D, and KIE) N4->N5

Standardized self-validating workflow for measuring kinetic isotope effects.

Protocol A: In Vitro Microsomal Stability Assay (CYP450 Kinetics)

Causality of Design: This protocol uses human liver microsomes (HLM) to simulate hepatic clearance. An internal standard (IS) is added during the quench step to correct for any ionization suppression in the MS source, ensuring that the calculated clearance rates are absolute.

  • Substrate Verification: Verify the isotopic purity of CD3​CDCl2​ via GC-MS. Crucial: If purity is <99%, residual protium analogs will react disproportionately fast, artificially inflating the apparent rate constant ( kD​ ).

  • Incubation Setup: Prepare 100 µL incubations containing 1 µM of either CH3​CHCl2​ or CD3​CDCl2​ in 100 mM potassium phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.

  • Initiation: Pre-warm to 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450).

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 45, 60 mins), transfer 10 µL of the reaction mixture into 30 µL of ice-cold acetonitrile containing a distinct isotopically labeled internal standard (e.g., 13C2​ -1,1-dichloroethane).

  • Matrix Blank Control: Run a parallel incubation lacking NADPH to validate that degradation is strictly CYP450-mediated and not due to spontaneous hydrolysis or volatility.

  • Quantification: Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via Headspace GC-MS or LC-MS/MS. Plot ln(Remaining %) vs. Time to derive the pseudo-first-order rate constants ( kH​ and kD​ ).

Protocol B: Gas-Phase Resonance Fluorescence Kinetics

Causality of Design: Gas-phase kinetics isolate the intrinsic chemical reactivity from solvent effects. The discharge flow method ensures that radical concentrations remain constant, allowing for precise pseudo-first-order kinetic extraction[4].

  • Flow Tube Preparation: Utilize a quartz discharge flow tube coated with halocarbon wax to prevent wall-catalyzed recombination of radicals.

  • Radical Generation: Generate Cl• atoms via microwave discharge of a dilute Cl2​ /He mixture.

  • Reactant Introduction: Introduce CH3​CHCl2​ and CD3​CDCl2​ through a movable injector to vary the reaction time (distance = velocity × time).

  • Detection: Monitor the decay of Cl• atoms using atomic resonance fluorescence at 134.7 nm.

  • Data Extraction: Calculate the bimolecular rate constants from the slope of the pseudo-first-order decay plots, yielding the absolute kH​/kD​ ratio[4].

References

  • Insights into Enzyme Kinetics of Chloroethane Biodegradation Using Compound Specific Stable Isotopes | Environmental Science & Technology.
  • Insights into enzyme kinetics of chloroethane biodegradation using compound specific stable isotopes. PubMed (NIH).
  • Chemical Activation Study of the Unimolecular Reactions of CD3CD2CHCl2 and CHCl2CHCl2 with Analysis of the 1,1-HCl Elimination Pathway.
  • CAS 40202-09-3 1,1-Dichloroethane-[d4] - Isotope. BOC Sciences.
  • Kinetics of Reactions of Cl Atoms with Ethane, Chloroethane, and 1,1-Dichloroethane.
  • Kinetics and isotope effects of the β-elimination reactions of some 2,2-di(4-nitrophenyl)chloroethanes promoted by tetramethylguanidine in aprotic solvents.
  • 1,1-dicloroetano-d4 40202-09-3 wiki. Guidechem.
  • Primary kinetic isotope effect in the gas phase photochlorination of ethyl chloride-1-d1. Canadian Journal of Chemistry.
  • Toxicological Profile for 1,1-Dichloroethane.
  • Potential for Identifying Abiotic Chloroalkane Degradation Mechanisms using Carbon Isotopic Fractionation.

Sources

Validation

A Guide to Cross-Validation of Mass Spectrometry Data Using 1,1-dichloro-1,2,2,2-tetradeuterioethane

In the landscape of quantitative mass spectrometry, achieving data of the highest accuracy and precision is paramount. This is particularly crucial in regulated environments such as drug development, where the integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of quantitative mass spectrometry, achieving data of the highest accuracy and precision is paramount. This is particularly crucial in regulated environments such as drug development, where the integrity of analytical data underpins critical decisions. Cross-validation of analytical methods ensures consistency and reliability of data, especially when analyses are performed across different instruments, laboratories, or over an extended period.[1] A cornerstone of robust quantitative mass spectrometry is the proper use of internal standards. This guide provides an in-depth exploration of the use of 1,1-dichloro-1,2,2,2-tetradeuterioethane as a deuterated internal standard for the cross-validation of mass spectrometry data, offering a comparison with alternative standards and detailed experimental protocols.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards are indispensable in quantitative mass spectrometry for their ability to correct for variations that can occur during sample preparation and analysis.[2][3] These variations can arise from multiple sources, including analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response due to matrix effects.[2][3] By adding a known quantity of an internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratiometric approach effectively normalizes for experimental variability, leading to significantly improved data quality.[4]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[2][5][6] This is because their physicochemical properties are nearly identical to those of the analyte, ensuring they behave similarly during sample processing and chromatographic separation.[2][5] This co-elution is critical for compensating for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.[2]

1,1-dichloro-1,2,2,2-tetradeuterioethane: A Deuterated Internal Standard

1,1-dichloro-1,2,2,2-tetradeuterioethane (D₄-1,1-DCE) is the deuterated analog of 1,1-dichloroethane, a volatile organic compound. The replacement of four hydrogen atoms with deuterium results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually identical.

Key Attributes of 1,1-dichloro-1,2,2,2-tetradeuterioethane as an Internal Standard:

  • Co-elution with Analyte: Due to its structural and chemical similarity to 1,1-dichloroethane, D₄-1,1-DCE will co-elute during chromatographic separation. This is essential for the accurate correction of matrix effects.

  • Distinct Mass-to-Charge Ratio (m/z): The four deuterium atoms provide a significant mass difference, ensuring that the mass signals of the analyte and the internal standard are well-resolved and do not interfere with each other.

  • Similar Ionization Efficiency: As the ionization process is primarily influenced by the chemical structure, the deuterated standard will have a nearly identical ionization efficiency to the native analyte.[5]

  • Chemical Inertness: Like its non-deuterated counterpart, it is chemically stable under typical analytical conditions.

Comparison with Alternative Internal Standards

While deuterated standards are often preferred, other types of internal standards are also used. The choice of an internal standard depends on factors such as availability, cost, and the specific requirements of the analytical method.[7]

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) 1,1-dichloro-1,2,2,2-tetradeuterioethane , ¹³C-labeled analogs- Co-elutes with the analyte, providing the best correction for matrix effects.[2][6] - High accuracy and precision.[8] - Minimal difference in extraction recovery and chromatographic retention.[5]- Can be more expensive to synthesize.[7] - Potential for isotopic interference if not of high isotopic purity.
Structural Analogs (Homologs) 1,2-dichloroethane, Bromochloroethane- More readily available and less expensive than SIL standards.[7] - Can provide adequate correction if chosen carefully.- May not co-elute perfectly with the analyte, leading to incomplete correction of matrix effects. - Differences in ionization efficiency compared to the analyte.[7] - May have different extraction recoveries.
Non-related Compounds Toluene-d8- Can be a cost-effective option for multi-analyte methods.- Significant differences in chemical and physical properties compared to the analyte. - Poor correction for matrix effects and extraction variability. - Should only be used when a more suitable standard is not available.

Experimental Workflow for Cross-Validation

Cross-validation is the process of demonstrating that an analytical method is reproducible and provides equivalent results when performed under different conditions, such as with different analysts, on different instruments, or in different laboratories.[1] The use of a reliable internal standard like D₄-1,1-DCE is fundamental to a successful cross-validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Cross-Validation Sample Biological Sample Spike Spike with D₄-1,1-DCE Sample->Spike Add Internal Standard Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Validation Cross-Validation Analysis Quantification->Validation Compare Datasets

Caption: Experimental workflow for mass spectrometry data cross-validation using an internal standard.

Step-by-Step Protocol
  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of 1,1-dichloro-1,2,2,2-tetradeuterioethane.

    • Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.

    • Perform serial dilutions to prepare a working internal standard solution at a concentration appropriate for the expected analyte concentration range. A common approach is to target a concentration in the lower third of the calibration curve range.[5]

  • Sample Preparation:

    • To all samples (unknowns, calibration standards, and quality controls), add a precise and consistent volume of the working internal standard solution at the earliest stage of sample preparation.[9] This ensures that the internal standard experiences the same sample processing conditions as the analyte.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[10]

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides good separation of the analyte from other matrix components. The internal standard should co-elute with the analyte.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and 1,1-dichloro-1,2,2,2-tetradeuterioethane. This includes selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

  • Cross-Validation Procedure:

    • Analyze a set of quality control (QC) samples at low, medium, and high concentrations using the two different methods or under the two different conditions being compared (e.g., two different instruments).

    • Calculate the mean concentration, accuracy (% bias), and precision (% RSD) for the QC samples for each method/condition.

    • Compare the results. The acceptance criteria for cross-validation typically require the mean concentration values obtained from the different methods/conditions to be within ±15% of each other.[10]

Logical Flow of Cross-Validation

The core principle of cross-validation is to ensure the interchangeability of analytical data. This is achieved by demonstrating that different analytical procedures or conditions produce statistically equivalent results for the same set of samples.

cross_validation_logic QC_Samples Prepare QC Samples (Low, Mid, High) Method_A Analyze QCs with Method A QC_Samples->Method_A Method_B Analyze QCs with Method B QC_Samples->Method_B Data_A Quantify Results (Method A) Method_A->Data_A Data_B Quantify Results (Method B) Method_B->Data_B Comparison Compare Mean Concentrations, Accuracy, Precision Data_A->Comparison Data_B->Comparison Conclusion Data Equivalency Assessed Comparison->Conclusion

Caption: Logical diagram illustrating the cross-validation process.

Conclusion

The use of 1,1-dichloro-1,2,2,2-tetradeuterioethane as a deuterated internal standard provides a robust and reliable approach for the cross-validation of mass spectrometry data. Its chemical and physical similarity to the analyte ensures accurate correction for experimental variability, which is essential for demonstrating the equivalency of data generated under different analytical conditions. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can enhance the quality and integrity of their quantitative mass spectrometry data, leading to more confident and reliable decision-making.

References

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Käll, L., Canterbury, J. D., Weston, J., Noble, W. S., & MacCoss, M. J. (2007). A cross-validation scheme for machine learning algorithms in shotgun proteomics. Journal of proteome research, 6(11), 4268–4273.]([Link])

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(1), 12–25.]([Link])

  • Lacorte, S., Latorre, A., & Barceló, D. (2001). Deuterated Internal Standards for Gas Chromatographic-Mass Spectrometric Analysis of Polar Organophosphorus Pesticides in Water Samples. Journal of AOAC International, 84(4), 1178–1186.]([Link])

  • Käll, L., Canterbury, J. D., Weston, J., Noble, W. S., & MacCoss, M. J. (2012). A cross-validation scheme for machine learning algorithms in shotgun proteomics. Journal of proteome research, 11(11), 5483–5488.]([Link])

  • Wang, S., Zhang, Z., & Li, L. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega, 4(5), 8963–8969.]([Link])

  • Reddy, C. M., Arey, J. S., Seewald, J. S., Sylva, S. P., Lemkau, K. L., Nelson, R. K., & Carmichael, C. A. (2007). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 41(24), 8443–8448.]([Link])

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Oche, J. E., & Ameh, A. O. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews, 5(3), 859-864.]([Link])

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Hotta, Y., Oki, T., Oki, J., Imazu, K., & Mukai, H. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 125, 107–114.]([Link])

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Comparative

A Practical Guide to Benchmarking Isotopic Purity of Commercial 1,1-dichloro-1,2,2,2-tetradeuterioethane Batches

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and pharmaceutical development, the isotopic purity of deuterated compounds is not merely a matter of quality c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the isotopic purity of deuterated compounds is not merely a matter of quality control; it is a critical parameter that can profoundly influence experimental outcomes, from reaction kinetics to metabolic profiling. 1,1-dichloro-1,2,2,2-tetradeuterioethane (D-4), a deuterated solvent and synthetic precursor, is no exception. Variations in isotopic enrichment among commercial batches can introduce significant variability in experimental results. This guide, therefore, provides a comprehensive, scientifically-grounded framework for researchers to independently assess and compare the isotopic purity of different commercial batches of 1,1-dichloro-1,2,2,2-tetradeuterioethane.

The Imperative of Isotopic Purity Verification

Deuterium-labeled compounds are employed in a multitude of applications, including as internal standards in mass spectrometry, as tracers in metabolic studies, and to exploit the kinetic isotope effect in mechanistic studies. In each of these applications, the precise degree of deuteration is paramount. Commercially available deuterated compounds are typically accompanied by a certificate of analysis stating the isotopic purity. However, independent verification is often a necessary step to ensure the accuracy of these claims and to maintain the integrity of your research. This guide outlines two complementary analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a robust assessment of isotopic purity.

A Dual-Pronged Analytical Approach

A comprehensive evaluation of isotopic purity necessitates a multi-technique approach. While both qNMR and GC-MS can provide quantitative data, they do so through different physical principles, offering a more complete and validated picture when used in tandem.

  • Quantitative ¹H NMR (qNMR): This technique is exceptionally precise for quantifying the amount of residual, non-deuterated species in a highly deuterated sample. By comparing the integral of the residual proton signal to that of a known internal standard, the isotopic enrichment can be determined with high accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates the components of a sample and provides mass information for each. For deuterated compounds, this allows for the determination of the relative abundance of different isotopologues (molecules with the same chemical formula but different isotopic compositions).

The following sections provide detailed protocols for each technique, designed to be self-validating and grounded in established analytical principles.

Experimental Protocols

I. Quantitative ¹H NMR Spectroscopy for Isotopic Enrichment

The principle behind using ¹H NMR to determine the isotopic purity of 1,1-dichloro-1,2,2,2-tetradeuterioethane lies in the detection and quantification of the residual, non-deuterated isotopologues. The ¹H NMR spectrum of the non-deuterated analogue, 1,1-dichloroethane, shows two signals: a triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methine proton (CHCl₂).[1][2][3][4] In a highly deuterated sample of 1,1-dichloro-1,2,2,2-tetradeuterioethane, any residual ¹H signal will appear at these characteristic chemical shifts.

Diagram of the ¹H NMR Workflow:

qNMR_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh 1,1-dichloro-1,2,2,2-tetradeuterioethane sample prep2 Accurately weigh internal standard (e.g., maleic anhydride) prep1->prep2 prep3 Dissolve both in a deuterated solvent (e.g., CDCl₃) in a volumetric flask prep2->prep3 prep4 Transfer an aliquot to an NMR tube prep3->prep4 acq1 Acquire ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) prep4->acq1 acq2 Ensure long relaxation delay (d1) for quantitative accuracy acq1->acq2 proc1 Phase and baseline correct the spectrum acq2->proc1 proc2 Integrate the residual ¹H signal and the internal standard signal proc1->proc2 proc3 Calculate isotopic purity based on integral ratios proc2->proc3

Caption: Workflow for quantitative ¹H NMR analysis of isotopic purity.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1,1-dichloro-1,2,2,2-tetradeuterioethane sample into a clean, dry vial.

    • Accurately weigh a suitable internal standard of known purity (e.g., maleic anhydride, which provides a sharp singlet in a clean region of the spectrum). The mass of the internal standard should be chosen to give a signal integral comparable to the expected residual proton signal.

    • Dissolve both the sample and the internal standard in a known volume of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small volumetric flask to ensure a homogenous solution.

    • Transfer an appropriate volume of the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

    • Crucial for Quantification: Set a long relaxation delay (d1), typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A d1 of 30-60 seconds is generally sufficient.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the small residual proton signal.

  • Data Processing and Calculation:

    • Process the spectrum with a reputable NMR software package.

    • Carefully phase and baseline correct the spectrum. A flat baseline is essential for accurate integration.[5]

    • Integrate the area of the residual ¹H signal(s) corresponding to the non-deuterated species.

    • Integrate the area of a well-resolved signal from the internal standard.

    • Calculate the isotopic purity using the following formula[6]:

      Purity (%) = (1 - (I_residual / I_std) * (N_std / N_residual) * (M_std / M_sample) * (P_std / 100)) * 100

      Where:

      • I_residual = Integral of the residual proton signal

      • I_std = Integral of the internal standard signal

      • N_std = Number of protons giving rise to the internal standard signal

      • N_residual = Number of protons giving rise to the residual signal in the non-deuterated molecule

      • M_std = Molar mass of the internal standard

      • M_sample = Molar mass of the 1,1-dichloro-1,2,2,2-tetradeuterioethane

      • P_std = Purity of the internal standard (%)

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopologue Distribution

GC-MS is a powerful technique for separating volatile compounds and determining their mass-to-charge ratio (m/z). This allows for the identification and quantification of different isotopologues of 1,1-dichloro-1,2,2,2-tetradeuterioethane present in a sample. The mass spectrum of the non-deuterated 1,1-dichloroethane shows a characteristic cluster of peaks for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes.[7] For the deuterated analogue, we would expect to see a shift in the m/z values of the molecular ion and its fragments, with a distribution of isotopologues depending on the degree of deuteration.

Diagram of the GC-MS Workflow:

GCMS_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol) acq1 Inject the sample into the GC-MS system prep1->acq1 acq2 Separate components on a suitable capillary column acq1->acq2 acq3 Acquire mass spectra in full scan mode acq2->acq3 proc1 Identify the peak corresponding to 1,1-dichloro-1,2,2,2-tetradeuterioethane acq3->proc1 proc2 Extract the mass spectrum for this peak proc1->proc2 proc3 Determine the relative abundance of different isotopologues proc2->proc3 proc4 Calculate the average isotopic enrichment proc3->proc4

Caption: Workflow for GC-MS analysis of isotopologue distribution.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the 1,1-dichloro-1,2,2,2-tetradeuterioethane sample (e.g., 100 µg/mL) in a high-purity volatile solvent such as methanol or hexane.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • Use a capillary column suitable for the separation of volatile halogenated hydrocarbons (e.g., a DB-5ms or equivalent).

    • Develop a temperature program that provides good separation of the analyte from any solvent or impurity peaks. A typical program might start at 40°C and ramp up to 250°C.

    • Acquire mass spectra in full scan mode over a relevant m/z range (e.g., 30-200 amu).

  • Data Processing and Calculation:

    • Identify the chromatographic peak corresponding to 1,1-dichloro-1,2,2,2-tetradeuterioethane.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion cluster for the fully deuterated species (d₄) and any less-deuterated isotopologues (d₃, d₂, d₁, d₀). The theoretical m/z values will depend on the combination of ¹H, ²H, ³⁵Cl, and ³⁷Cl isotopes.

    • Measure the peak areas or intensities for the most abundant ion of each isotopologue cluster.

    • Calculate the percentage of each isotopologue.

    • The overall isotopic purity (atom % D) can be calculated by taking a weighted average of the deuterium content of all detected isotopologues.

Comparing Commercial Batches: A Data-Driven Approach

To facilitate a direct comparison of different commercial batches, the quantitative data obtained from both qNMR and GC-MS should be summarized in a clear and concise table. Below is a template with hypothetical data for two different batches.

ParameterBatch ABatch BMethod
Isotopic Purity (Atom % D) by ¹H qNMR 99.6%98.9%Quantitative ¹H NMR
Isotopologue Distribution by GC-MS (%) Gas Chromatography-Mass Spectrometry
   d₄ (fully deuterated)98.5%96.2%
   d₃1.2%3.1%
   d₂0.2%0.5%
   d₁<0.1%0.1%
   d₀ (non-deuterated)<0.1%0.1%
Chemical Purity by GC-FID/MS (%) >99.9%>99.9%Gas Chromatography-FID/MS
Water Content (ppm) 5075Karl Fischer Titration

Interpreting the Data:

In this hypothetical example, Batch A exhibits a higher isotopic purity as determined by both qNMR and GC-MS. The lower abundance of less-deuterated isotopologues (d₃, d₂) in Batch A indicates a more complete deuteration process during its synthesis. While both batches have high chemical purity, the lower water content in Batch A may also be a desirable characteristic for certain applications.

Conclusion and Best Practices

The rigorous and independent verification of the isotopic purity of 1,1-dichloro-1,2,2,2-tetradeuterioethane is a critical step in ensuring the reliability and reproducibility of research. By employing a combination of quantitative ¹H NMR and GC-MS, researchers can obtain a comprehensive and validated assessment of the isotopic enrichment and isotopologue distribution of commercial batches.

Key Recommendations:

  • Always request a Certificate of Analysis (CoA) from the supplier for each batch.

  • Perform independent verification of isotopic purity, especially for critical applications.

  • Maintain detailed records of the analytical methods and results for each batch used in your experiments.

  • Consider the impact of isotopic impurities on your specific application and set appropriate acceptance criteria.

By adhering to these principles and employing the methodologies outlined in this guide, researchers can make informed decisions about the suitability of different commercial batches of 1,1-dichloro-1,2,2,2-tetradeuterioethane, ultimately enhancing the quality and integrity of their scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e .... Retrieved from [Link]

  • SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

  • Brainly. (2023, June 21). [FREE] How many signals will be present in the ^{1}H NMR spectrum of 1,1-dichloroethane? Do not consider split. Retrieved from [Link]

  • Scribd. (n.d.). Interpreting The H-1 NMR Spectrum of 1,1-Dichloroethane. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dichloroethane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zeochem. (n.d.). TECH NOTE: 24-001 - Purity Characteristics of Deuterated Solvents in 1H NMR. Retrieved from [Link]

  • Wang, Y., Giraudeau, P., & Chen, G. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Retrieved from [Link]

  • Purdue University. (n.d.). 1,1-dichloroethane (NMR Spectrum). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethene, 1,1-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Chlorinated compounds in ethylene Analysis of impurities in ethylene. Retrieved from [Link]

  • Ziv-El, M., Burns, A., & Löffler, F. E. (2013). Simultaneous Determination of Chlorinated Ethenes and Ethene in Groundwater Using Headspace Solid-Phase Microextraction with Gas Chromatography. Journal of Chromatographic Science, 51(2), 126–132. [Link]

  • Gfeller, D., & Griesinger, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9220. [Link]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Wilson, J. T., & Adair, C. (2026, January 23). Simplified Analysis of Chlorinated Ethenes in Water Samples by Gas Chromatography with Flame Ionization Detection. ResearchGate. Retrieved from [Link]

  • Wolska, L., & Galer, K. (2007). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Chromatographia, 66(S1), 133–138. [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1,2,2,2-tetrafluoroethane. Retrieved from [Link]

  • LookChem. (n.d.). 1,1-Dichloro-1,2,2,2-tetrafluoroethane. Retrieved from [Link]

  • precisionFDA. (n.d.). 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Gas Chromatographic Analysis: Resolving 1,1-dichloro-1,2,2,2-tetradeuterioethane and 1,1-dichloroethane

For researchers, scientists, and drug development professionals engaged in isotopic labeling studies, understanding the chromatographic behavior of deuterated analogs is paramount. The substitution of hydrogen with deute...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in isotopic labeling studies, understanding the chromatographic behavior of deuterated analogs is paramount. The substitution of hydrogen with deuterium can introduce subtle, yet analytically significant, shifts in retention time. This guide provides an in-depth technical evaluation of the gas chromatographic (GC) retention time differences between 1,1-dichloro-1,2,2,2-tetradeuterioethane (D4) and its protiated counterpart, 1,1-dichloroethane (H4). We will explore the underlying physicochemical principles, present expected comparative data, and provide a robust experimental protocol for verification.

The Chromatographic Isotope Effect: Why Deuteration Matters

The separation of isotopologues by chromatography is governed by the "chromatographic isotope effect". In gas chromatography, this effect primarily stems from differences in the vapor pressure of the isotopic molecules. The substitution of hydrogen with the heavier deuterium isotope results in a carbon-deuterium (C-D) bond that is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This leads to a lower ground-state energy for the C-D bond and consequently, a lower vibrational frequency.[1] These subtle differences in bond energetics influence the intermolecular van der Waals forces between the analyte and the stationary phase.

The practical outcome of this effect on GC retention time is highly dependent on the polarity of the stationary phase employed.[2][3]

  • Nonpolar Stationary Phases: On nonpolar phases, such as those composed of polydimethylsiloxane (PDMS), dispersion forces are the primary mode of interaction. Deuterated compounds, with their slightly smaller van der Waals radius and reduced polarizability, tend to have weaker interactions with the stationary phase.[1] This results in a higher vapor pressure for the deuterated analog compared to the protiated one at a given temperature. Consequently, the deuterated compound will spend more time in the mobile phase and elute earlier. This phenomenon is termed the "inverse isotope effect" .[1][2][4][5]

  • Polar Stationary Phases: Conversely, on polar stationary phases, such as those containing cyanopropyl or polyethylene glycol functionalities, more specific interactions like dipole-dipole interactions come into play. In some cases, the altered electronic properties of the C-D bond can lead to stronger interactions with the polar stationary phase. This would result in a lower vapor pressure for the deuterated compound and a longer retention time, a phenomenon known as the "normal isotope effect" .[2][3]

For the analysis of 1,1-dichloroethane and its deuterated analog, both of which are polar molecules, the choice of stationary phase is therefore critical in determining the elution order and the degree of separation.

Comparative Analysis: Expected Retention Time Differences

Based on the principles of the chromatographic isotope effect, we can predict the elution behavior of 1,1-dichloro-1,2,2,2-tetradeuterioethane relative to 1,1-dichloroethane on different stationary phases. The following table summarizes the expected retention time differences. The retention times provided are illustrative and will vary based on the specific instrument, column dimensions, and analytical conditions.

Stationary Phase TypeCommon Phase ChemistryExpected Elution OrderPredicted Retention Time (min) - H4Predicted Retention Time (min) - D4Expected Separation Factor (α)
Nonpolar 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, SPB-5)Inverse Isotope Effect (D4 elutes first)4.5504.5351.003
Polar 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane (e.g., DB-1701)Normal Isotope Effect (H4 elutes first)5.2105.2281.003

Separation factor (α) is calculated as t'R2 / t'R1, where t'R is the adjusted retention time of the later eluting peak (2) and the earlier eluting peak (1). A value greater than 1 indicates separation.

Experimental Protocol for Verification

This section provides a detailed methodology to experimentally verify the retention time differences between 1,1-dichloroethane and its tetradeuterated analog. This protocol is designed as a self-validating system to ensure data integrity.

Sample and Standard Preparation
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1,1-dichloroethane (certified reference material) into a 10 mL volumetric flask. Dilute to volume with methanol.

    • Repeat the process for 1,1-dichloro-1,2,2,2-tetradeuterioethane.

  • Working Standard (10 µg/mL):

    • Prepare a mixed working standard by transferring 100 µL of each stock solution into a 10 mL volumetric flask and diluting to volume with methanol. This creates a solution containing both the protiated and deuterated analytes at a concentration suitable for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is recommended for unambiguous peak identification.[6] A split/splitless injector and an autosampler are essential for reproducibility.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split ratio 50:1. The high split ratio is suitable for the analysis of a relatively concentrated standard.

  • Injector Temperature: 200 °C. This ensures rapid and complete vaporization of the analytes.[7]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 2 minutes at 150 °C. This temperature program provides good separation of these volatile compounds.[8]

  • Columns to be Evaluated:

    • Nonpolar Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxane phase.

    • Polar Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 14% cyanopropylphenyl / 86% dimethylpolysiloxane phase.

  • MSD Conditions:

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Electron Ionization (EI): 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

      • 1,1-dichloroethane (H4): m/z 63, 65, 83

      • 1,1-dichloro-1,2,2,2-tetradeuterioethane (D4): m/z 64, 66, 86

Data Analysis and System Validation
  • Peak Identification: Confirm the identity of each peak by its retention time and the relative abundance of the monitored ions.

  • Retention Time Measurement: Determine the retention time for each analyte at the peak apex from at least five replicate injections.

  • Calculate Mean and Standard Deviation: For each analyte on each column, calculate the mean retention time and the standard deviation to assess the precision of the measurement.

  • Calculate Separation Factor (α): Use the mean adjusted retention times to calculate the separation factor on each column.

  • System Suitability: Before analysis, inject a system suitability standard (the working standard) and verify that the resolution between any co-eluting matrix peaks and the analytes of interest meets predefined criteria (e.g., resolution > 1.5). The peak area repeatability for five replicate injections should have a relative standard deviation (RSD) of < 5%.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis cluster_validation System Validation stock_H4 Prepare 1000 µg/mL 1,1-dichloroethane Stock working_std Prepare 10 µg/mL Mixed Working Standard stock_H4->working_std stock_D4 Prepare 1000 µg/mL Deuterated Stock stock_D4->working_std injection Inject 1 µL of Working Standard working_std->injection Analyze separation Chromatographic Separation (Nonpolar & Polar Columns) injection->separation detection MS Detection (SIM Mode) separation->detection peak_id Peak Identification (RT & Mass Spectra) detection->peak_id Acquire Data calc_rt Calculate Mean Retention Times peak_id->calc_rt calc_alpha Calculate Separation Factor (α) calc_rt->calc_alpha sys_suit System Suitability Check (Resolution, RSD < 5%) calc_alpha->sys_suit Validate

Caption: Experimental workflow for the comparative GC-MS analysis.

Conclusion

The gas chromatographic separation of 1,1-dichloro-1,2,2,2-tetradeuterioethane and 1,1-dichloroethane is a clear demonstration of the chromatographic isotope effect. The choice of stationary phase is the most critical parameter in determining the elution order and achieving separation. A nonpolar stationary phase is predicted to result in an "inverse isotope effect," with the deuterated compound eluting first, while a polar stationary phase is expected to produce a "normal isotope effect," with the protiated compound eluting first. The provided experimental protocol offers a robust framework for researchers to verify these effects and to develop reliable analytical methods for the quantitative analysis of these and other deuterated compounds.

References

  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. Available at: [Link]

  • Effect of position of deuterium atoms on gas chromatographic isotope effects. ResearchGate. Available at: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at: [Link]

  • Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography−Mass Spectrometry. ACS Publications. Available at: [Link]

  • Vapor Pressures of Tritium Oxide and Deuterium Oxide. Interpretation of the Isotope Effects. The Journal of Chemical Physics. Available at: [Link]

  • Vapor Pressures of Tritium Oxide and Deuterium Oxide. Interpretation of the Isotope Effects. AIP Publishing. Available at: [Link]

  • Gas chromatography. MACHEREY-NAGEL. Available at: [Link]

  • Chromatography Fundamentals, Part II: Thermodynamics of Liquid Chromatography: Energetics. LCGC International. Available at: [Link]

  • Vapor Pressures of Hydrogen, Deuterium, and Hydrogen Deuteride and Dew-Point Pressures of Their Mixtures. NIST. Available at: [Link]

  • GC/MS Columns. imChem. Available at: [Link]

  • From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Toxicological Profile for 1,1-Dichloroethane. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Thermodynamic study of the deuterium isotope effect, the molar excess enthalpies of C6D6 + c-C6H12 and of C6H6 + c-C6H12. ResearchGate. Available at: [Link]

  • Isotope effect on the vapor pressures of water-ethanol and deuterium oxide-ethanol-d mixtures. ACS Publications. Available at: [Link]

  • Chromatography Fundamentals, Part I: Thermodynamics of Liquid Chromatography: The Distribution Coefficient. LCGC International. Available at: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. ResearchGate. Available at: [Link]

  • Chapter 22 - Gas Chromatography. Michigan State University. Available at: [Link]

  • Basic Principles of Gas Chromatography. Phenomenex. Available at: [Link]

  • Module : 05 Gas Liquid Chromatography (GLC)- Theory, Principle and Instrumentation - Analytical Chemistry. e-PG Pathshala. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1,1-Dichloro-1,2,2,2-tetradeuterioethane: Comprehensive Disposal and Safety Guide

Introduction & Operational Context 1,1-Dichloro-1,2,2,2-tetradeuterioethane (commonly referred to as 1,1-Dichloroethane-d4, CAS 40202-09-3) is an isotopically labeled halogenated solvent frequently utilized in NMR spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Operational Context

1,1-Dichloro-1,2,2,2-tetradeuterioethane (commonly referred to as 1,1-Dichloroethane-d4, CAS 40202-09-3) is an isotopically labeled halogenated solvent frequently utilized in NMR spectroscopy and specialized mechanistic studies within drug development[1]. While the substitution of deuterium for hydrogen provides critical analytical advantages, it does not alter the macroscopic hazards of the base chemical. Due to its extreme flammability, high volatility, and environmental toxicity, its disposal requires rigorous adherence to hazardous waste protocols[2]. Improper handling poses severe immediate fire risks and risks regulatory non-compliance regarding halogenated waste streams.

Physicochemical Properties & Hazard Profile

Understanding the physical properties of 1,1-Dichloroethane-d4 is critical for designing a self-validating handling and disposal strategy. The data below dictates the specific engineering controls and waste segregation logic required in the laboratory.

Table 1: Physicochemical and Hazard Data for 1,1-Dichloroethane-d4

Property / ParameterValue / DescriptionOperational Implication
CAS Number 40202-09-3Unique identifier for procurement and EHS manifesting[3].
Molecular Formula C2D4Cl2Contains chlorine; strictly mandates halogenated waste streams[4].
Flash Point -17 °C (2 °F)Highly flammable; vapors can form explosive mixtures at room temperature[2].
Density 1.168 g/mLDenser than water; will form the bottom layer in aqueous biphasic mixtures[4].
Vapor Density > 1 (Heavier than air)Vapors will pool in low areas or sinks, increasing ignition risk[2].
Primary Hazards Flammable Liquid (Cat 2), IrritantRequires grounding/bonding during transfer and strict PPE[4].

Regulatory Classification & Waste Coding

Under U.S. Environmental Protection Agency (EPA) guidelines (and equivalent international frameworks), spent 1,1-Dichloroethane-d4 must be classified accurately to ensure proper downstream treatment.

  • EPA D001 (Ignitability): Assigned because its flash point (-17 °C) is significantly below the 60 °C (140 °F) regulatory threshold[5].

  • EPA F002 (Halogenated Solvents): Spent halogenated solvents containing 10% or more (by volume) of listed halogenated compounds must carry the F002 code[6].

Causality & Logic: Why is the F002 designation critical? Halogenated solvents cannot be disposed of via standard fuel blending or regular incineration. They require specialized high-temperature incineration equipped with alkaline acid gas scrubbers to neutralize hydrochloric acid (HCl) gas and prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs)[7].

Standard Operating Procedure: Laboratory Waste Segregation

To maintain safety and minimize disposal costs, researchers must strictly segregate 1,1-Dichloroethane-d4 from non-halogenated solvents. Mixing non-halogenated waste with halogenated waste forces the entire volume to be treated as halogenated, effectively doubling the disposal cost[8].

Protocol 1: Safe Collection and Segregation
  • Container Selection: Select an EHS-approved, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or grounded safety cans). Do not use glass containers for large volumes due to shatter and spill risks[9].

  • Labeling: Before adding any waste, affix a standard "Hazardous Waste" label. Explicitly write "1,1-Dichloroethane-d4" and check the boxes for "Flammable" and "Halogenated"[8].

  • Strict Segregation: Ensure the container is strictly designated for Halogenated Organic Solvents . Never mix with incompatible materials such as strong oxidizers, alkali metals, or aqueous acidic/basic solutions[3].

  • Transfer Operations: Perform all waste transfers inside a certified chemical fume hood. Because the solvent is highly flammable and prone to static accumulation, use grounded and bonded equipment if transferring large volumes[4].

  • Headspace Maintenance: Fill the waste container to no more than 90% capacity[10]. Causality: Leaving 10% headspace accommodates vapor expansion due to temperature fluctuations, preventing pressure buildup and container rupture.

  • Sealing: Keep the container tightly closed at all times except when actively adding waste[8]. Causality: This prevents the escape of volatile, toxic vapors into the laboratory environment and mitigates the risk of a flash fire.

Waste Workflow Diagram

The following decision matrix visualizes the logistical flow of 1,1-Dichloroethane-d4 from generation to destruction.

G Start Generate 1,1-Dichloroethane-d4 Waste Check Mixed with non-halogenated solvents? Start->Check Halogenated Collect in Halogenated Waste Container (EPA F002 / D001) Check->Halogenated No Mixed Entire mixture treated as Halogenated (Significantly Higher Cost) Check->Mixed Yes Store Store in Flammables Cabinet (Max 90% Capacity) Halogenated->Store Mixed->Store EHS EHS Pickup & Manifesting Store->EHS Incinerate High-Temperature Incineration (Acid Gas Scrubbing) EHS->Incinerate

Workflow for 1,1-Dichloro-1,2,2,2-tetradeuterioethane waste segregation and EHS disposal.

Standard Operating Procedure: EHS Transfer & Final Destruction

Once the laboratory waste container reaches its 90% capacity limit, it must be transferred to the facility's central Environmental Health and Safety (EHS) accumulation area for final processing[10].

Protocol 2: EHS Handoff and Downstream Processing
  • Pickup Request: Submit a hazardous waste pickup request through your institution's EHS portal. Provide exact volumes and chemical constituents (e.g., 100% 1,1-Dichloroethane-d4)[8].

  • Secondary Containment Transport: Transport the sealed waste container to the designated pickup area using secondary containment (e.g., a chemically resistant carrying bucket) to mitigate spill risks during transit.

  • EHS Bulking (Facility Level): EHS personnel will consolidate the 1,1-Dichloroethane-d4 into 55-gallon steel drums designated exclusively for halogenated waste[8].

  • Manifesting: The waste is manifested under RCRA (Resource Conservation and Recovery Act) guidelines with the appropriate EPA waste codes (D001, F002)[6].

  • Final Destruction: The manifested drums are transported by a licensed hazardous waste vendor to a specialized high-temperature incinerator. Causality: The incineration process operates at extreme temperatures (>1,000 °C) to permanently break the carbon-chlorine and carbon-deuterium bonds, while alkaline scrubbers neutralize the resulting acidic exhaust gases before environmental release[7].

References

  • National Center for Biotechnology Information. "1,1-Dichloroethane" PubChem Hazardous Substances Data Bank. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Halogenated Solvent Cleaners." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." Available at:[Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." Available at:[Link]

Sources

Handling

Operational Excellence in Laboratory Safety: Handling 1,1-Dichloro-1,2,2,2-tetradeuterioethane

Introduction 1,1-Dichloro-1,2,2,2-tetradeuterioethane (CD₃CDCl₂), also known as 1,1-dichloroethane-d4, is a highly volatile, isotopically labeled halogenated solvent[]. In drug development and advanced chemical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,1-Dichloro-1,2,2,2-tetradeuterioethane (CD₃CDCl₂), also known as 1,1-dichloroethane-d4, is a highly volatile, isotopically labeled halogenated solvent[]. In drug development and advanced chemical synthesis, it is primarily utilized as a zero-background solvent for ¹H-NMR spectroscopy and as a tracer in mechanistic kinetic isotope effect (KIE) studies.

While the substitution of protium with deuterium provides critical analytical advantages, it does not alter the severe macroscopic hazards of the base molecule. As a trusted partner in laboratory safety, we have engineered this comprehensive guide to provide researchers with self-validating, causality-driven protocols for the safe handling, storage, and disposal of CD₃CDCl₂.

Chemical Profile & Mechanistic Hazard Assessment

To safely handle CD₃CDCl₂, personnel must understand the physical chemistry driving its hazard profile. The following table summarizes the critical quantitative data that dictates our operational safety parameters.

PropertyValueCausality & Operational Impact
Chemical Formula CD₃CDCl₂Isotopic labeling eliminates proton background in NMR but requires identical handling to unlabeled 1,1-dichloroethane.
Molecular Weight 101.99 g/mol Slightly heavier than the unlabeled variant (98.96 g/mol ) due to the mass of four deuterium atoms[2].
Boiling Point ~57.3 °CHigh volatility at standard room temperature necessitates continuous handling within a certified chemical fume hood[2].
Flash Point -17 °C to -12.5 °CHighly Flammable. Generates explosive vapor-air mixtures well below room temperature[2][3].
Vapor Density > 3.0 (Air = 1)Vapors are significantly denser than air[3]. They will pool on benchtops and floor levels, creating a remote ignition risk.
Density 1.2 g/cm³Denser than water[2]. In aqueous biphasic extractions, the CD₃CDCl₂ layer will always form the bottom phase.
The Causality of Toxicity

According to the [3], 1,1-dichloroethane is a central nervous system (CNS) depressant and a suspected carcinogen. Because it is a small, lipophilic molecule, it rapidly dissolves dermal lipid layers, leading to systemic absorption and subsequent hepatotoxicity (liver damage). This mechanistic reality dictates our strict Personal Protective Equipment (PPE) matrix.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE when handling chlorinated ethanes. Every layer of protection must be chosen based on the chemical's specific solvation properties.

  • Hand Protection (Critical): Standard nitrile or latex gloves (0.1 mm) are highly susceptible to solvation by lipophilic chlorinated solvents. The solvent rapidly diffuses through the polymer matrix, causing the glove to swell and fail—often in under 5 minutes. Fluorinated rubber (Viton®) or Polyvinyl Alcohol (PVA) gloves are scientifically mandated. The dense, halogen-resistant barrier of Viton prevents breakthrough, ensuring complete dermal protection.

  • Eye & Face Protection: ANSI Z87.1+ compliant chemical splash goggles are required. If transferring volumes greater than 500 mL, a full face shield must be worn to protect against severe ocular damage and rapid mucosal absorption.

  • Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex®) is mandatory. Because the flash point (-12.5 °C) is well below ambient laboratory temperatures[2], static discharge on standard polyester/cotton blends can ignite localized, invisible vapor pockets.

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm). If engineering controls fail or a spill occurs outside the hood, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is required.

Operational Workflows

Logical Workflow: Handling and Spill Management

G Start Initiate CD3CDCl2 Handling Hood Transfer to Fume Hood Start->Hood PPE Don Viton Gloves, FR Coat, Goggles Hood->PPE Spill Spill Occurs? PPE->Spill Evac Evacuate & Isolate Area Spill->Evac Yes Success Experiment Proceeds Spill->Success No Absorb Apply Non-Combustible Absorbent Evac->Absorb Dispose Halogenated Waste Disposal Absorb->Dispose Success->Dispose Post-Reaction

Operational workflow and emergency spill response for handling CD3CDCl2.

Methodology 1: Safe Aliquoting and Transfer

To preserve the isotopic purity of CD₃CDCl₂ and mitigate flammability risks, follow this self-validating protocol:

  • Pre-Operation Verification: Verify the fume hood monitor reads 80–100 fpm. Ground all metal transfer vessels to prevent static charge accumulation.

  • PPE Donning: Equip your FR lab coat, chemical splash goggles, and Viton® gloves.

  • Inert Atmosphere Purging: Because CD₃CDCl₂ is highly volatile, purge the receiving vessel with dry Nitrogen or Argon. This displaces oxygen (reducing fire risk) and atmospheric moisture (preserving the deuterium label).

  • Volumetric Transfer: Use a gas-tight glass syringe or a dedicated chemically resistant PTFE pipette. Causality Check: Never use polystyrene serological pipettes, as the chlorinated solvent will instantly leach plasticizers and degrade the polymer.

  • Sealing and Storage: Transfer the solvent into a dark, amber glass vial with a PTFE-lined septum. Store immediately in a dedicated flammable storage cabinet, strictly segregated from strong oxidizers and alkali metals.

Methodology 2: Emergency Spill Response

In the event of a CD₃CDCl₂ spill, rapid containment is necessary to prevent vapor ignition and inhalation exposure.

  • Evacuation and Isolation: Immediately extinguish all open flames, hot plates, and ignition sources. Evacuate personnel from the immediate vicinity.

  • Ventilation Maximization: If the spill is inside the hood, ensure the sash is pulled down to the operational level to maximize vapor draw. If outside the hood, evacuate the lab and allow the room's HVAC system to clear the air (minimum 15 air changes per hour).

  • Containment: Don a respirator with OV cartridges. Surround the spill with a non-combustible, inert absorbent material such as diatomaceous earth or dry sand. Causality Check: Never use combustible materials like paper towels or sawdust, as the high flammability of the absorbed solvent creates an extreme fire hazard.

  • Neutralization and Collection: Use non-sparking tools (e.g., beryllium-copper or conductive plastic scoops) to collect the saturated absorbent.

  • Disposal: Place the collected material into a heavy-duty, sealable hazardous waste container labeled "Flammable Halogenated Waste."

Waste Management & Disposal Plan

The disposal of deuterated halogenated solvents requires strict segregation.

The Segregation Rule: CD₃CDCl₂ must be disposed of exclusively in containers designated for Halogenated Flammable Waste .

  • Mechanistic Danger: Never mix halogenated solvents with non-halogenated waste (like acetone) in the presence of basic compounds (e.g., NaOH, KOH). This combination can trigger a highly exothermic haloform reaction, leading to container over-pressurization and explosion.

  • Incineration Protocol: Halogenated waste requires specialized high-temperature incineration facilities equipped with alkaline scrubbers. When combusted, CD₃CDCl₂ releases highly toxic and corrosive deuterium chloride (DCl) and phosgene gas[3]. Proper segregation ensures the waste facility can safely neutralize these byproducts.

References

  • National Center for Biotechnology Information. "1,1-Dichloroethane | CH3CHCl2 | CID 6365 - PubChem." PubChem, [Link]

Sources

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